2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one
Description
Properties
IUPAC Name |
2,4-dichloro-5H-furo[3,4-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O2/c7-4-2-1-12-5(11)3(2)9-6(8)10-4/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUKNUDUMXLPNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)O1)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630832 | |
| Record name | 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15783-48-9 | |
| Record name | 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichlorofuro[3,4-d]pyrimidin-7(5H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one: A Technical Guide for Advanced Drug Discovery
Abstract
The furo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural analogy to endogenous purines enables it to interact with a variety of biological targets, leading to diverse pharmacological activities, including anticancer and antiviral properties.[1] This technical guide provides a comprehensive, in-depth overview of a proposed synthetic pathway for 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one, a key intermediate for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a framework for troubleshooting and optimization.
Introduction: The Significance of the Furo[3,4-d]pyrimidine Core
The furo[3,4-d]pyrimidine nucleus is a bicyclic heteroaromatic system that has garnered significant attention in the field of medicinal chemistry. Its structural similarity to purines allows it to function as a bioisostere, competitively inhibiting enzymes that interact with purine-based substrates, such as ATP-binding kinases.[2] Derivatives of this scaffold have demonstrated potent inhibitory activity against key signaling proteins implicated in cancer progression, including VEGFR-2 and the PI3K/AKT pathway.[1][3] The strategic introduction of chloro-substituents at the 2 and 4 positions of the pyrimidine ring provides reactive handles for further chemical modifications, such as nucleophilic substitution reactions. This allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies, aiming to optimize potency and selectivity against various therapeutic targets.[4]
Proposed Synthetic Pathway: A Multi-Step Approach
While a direct, one-pot synthesis of this compound is not prominently described in the literature, a logical and efficient multi-step synthetic route can be devised based on established methodologies for the synthesis of related furo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine analogs.[2][5] The proposed pathway commences with the construction of the furo[3,4-d]pyrimidine core, followed by a crucial chlorination step.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of Furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione
The initial step involves the construction of the core furo[3,4-d]pyrimidine ring system. A plausible approach is the condensation of a suitable furan-based starting material with a urea derivative, a common strategy for forming the pyrimidine ring.[2]
Protocol:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend furan-3,4-dicarboxylic acid (1.0 eq.) in an excess of formamide.
-
Reaction Conditions: Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water, to yield Furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione.
Causality and Expertise: The use of formamide serves as both a reactant and a solvent, facilitating the cyclization process. The elevated temperature is necessary to drive the condensation and dehydration reactions that lead to the formation of the fused bicyclic system.
Step 2: Chlorination to Yield this compound
The conversion of the di-oxo functionalities at the 2 and 4 positions to chloro groups is a critical transformation. This is typically achieved using a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base to neutralize the generated HCl.[5][6]
Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione (1.0 eq.).
-
Addition of Reagents: Add an excess of phosphorus oxychloride (POCl₃, ~5-10 eq.).
-
Addition of Base: Cool the mixture to 0 °C and slowly add N,N-diisopropylethylamine (DIPEA, ~2.5 eq.) dropwise, ensuring the internal temperature remains below 10 °C.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and should be performed in a well-ventilated fume hood.
-
Neutralization and Extraction: Neutralize the acidic aqueous mixture to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether).
Trustworthiness and Self-Validation: The progress of the chlorination reaction should be closely monitored by an appropriate analytical technique to avoid over-reaction or degradation of the product. The final product's identity and purity should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Summary of Key Reaction Parameters
| Parameter | Step 1: Ring Formation | Step 2: Chlorination |
| Starting Material | Furan-3,4-dicarboxylic acid | Furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione |
| Key Reagents | Formamide | Phosphorus oxychloride (POCl₃), N,N-diisopropylethylamine (DIPEA) |
| Solvent | Formamide | Phosphorus oxychloride (neat) |
| Temperature | 150-160 °C | 100-110 °C (reflux) |
| Reaction Time | 4-6 hours | 12-24 hours |
| Work-up | Filtration and washing | Quenching with ice, neutralization, and extraction |
| Purification | Recrystallization | Column chromatography or recrystallization |
Visualization of the Synthetic Logic
Caption: Detailed workflow illustrating the two-step synthesis of the target compound.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low yield in Step 1 | Incomplete reaction; Sub-optimal temperature. | Increase reaction time and ensure the temperature is maintained within the specified range. |
| Low yield in Step 2 | Incomplete chlorination; Degradation of product. | Monitor the reaction closely by TLC/LC-MS. Consider a lower reaction temperature with a longer reaction time. Ensure slow and controlled quenching. |
| Formation of by-products | Over-chlorination or side reactions. | Optimize the stoichiometry of the chlorinating agent and the base. The reaction temperature and time are also critical parameters to control. |
| Difficulty in purification | Presence of polar impurities. | An aqueous wash of the organic layer during work-up can help remove residual polar reagents. Multiple purification techniques may be necessary. |
Conclusion
This technical guide outlines a robust and scientifically sound synthetic strategy for the preparation of this compound. By providing detailed protocols, mechanistic rationale, and troubleshooting advice, this document aims to empower researchers in the field of drug discovery to access this valuable chemical intermediate. The versatility of the dichloro-substituted furo[3,4-d]pyrimidine core offers a promising platform for the development of novel therapeutics with a wide range of biological activities.
References
- BenchChem. (2025).
- BenchChem. (2025). Multi-Step Synthesis Protocols for Substituted Furo[3,4-d]pyrimidines.
- BenchChem. (n.d.). 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.
- Taylor & Francis Online. (n.d.).
- Google Patents. (n.d.). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
- RSC Publishing. (n.d.).
- Patsnap Eureka. (n.d.). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine.
- BenchChem. (n.d.).
- ChemicalBook. (n.d.). 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis.
- Indian Journal of Chemistry. (2014). Uncatalyzed synthesis of furo(2,3-d)pyrimidine-2,4(1H,3H)
- Guidechem. (n.d.). 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine.
- ResearchGate. (2025). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
- American Elements. (n.d.). 2,4-Dichlorofuro[3,2-d]pyrimidine.
- PMC - NIH. (n.d.).
- Google Patents. (n.d.).
- PubMed Central. (n.d.).
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Emerging Potential of the Furo[3,4-d]pyrimidine Core: A Technical Guide to 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one Analogues and Derivatives
Abstract
The furo[3,4-d]pyrimidine scaffold, a privileged heterocyclic system, is gaining significant attention in medicinal chemistry for its structural resemblance to endogenous purines. This bioisosteric relationship allows its derivatives to interact with a wide array of biological targets, leading to diverse and potent pharmacological activities.[1][2] This technical guide focuses on the 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one core, a highly versatile and reactive intermediate pivotal for the synthesis of novel analogues. We will provide an in-depth exploration of the synthesis of this key intermediate, strategies for its derivatization via nucleophilic aromatic substitution, and a comprehensive analysis of the structure-activity relationships (SAR) of its derivatives. Particular emphasis will be placed on two prominent areas of therapeutic potential: kinase inhibition for oncology and reverse transcriptase inhibition for antiviral applications. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold for the discovery of next-generation therapeutics.
Introduction: The Furo[3,4-d]pyrimidine Core
Structural Significance and Bioisosterism
The furo[3,4-d]pyrimidine core is a bicyclic heterocycle composed of a furan ring fused to a pyrimidine ring.[2] Its significance in medicinal chemistry stems from its structural analogy to purine, the foundational component of adenosine triphosphate (ATP) and nucleic acids. This mimicry enables furo[3,4-d]pyrimidine derivatives to function as competitive inhibitors for enzymes that utilize purine-based substrates, most notably the vast family of protein kinases.[3] The replacement of a nitrogen-containing imidazole or pyrazole ring with an oxygen-containing furan ring alters the scaffold's electronic properties, hydrogen bonding capacity, and metabolic stability, offering a unique opportunity to fine-tune pharmacological profiles and explore chemical space that is distinct from traditional purine analogues.
Therapeutic Landscape
Derivatives of the broader furopyrimidine class have demonstrated a wide spectrum of biological activities. While the isomeric furo[2,3-d]pyrimidine scaffold has been more extensively studied, the furo[3,4-d]pyrimidine core is emerging as a valuable pharmacophore in its own right.[3][4] Key therapeutic areas where these derivatives have shown promise include:
-
Oncology: Through the inhibition of critical cell signaling kinases such as Phosphoinositide 3-kinase (PI3K), Akt, and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][5][6]
-
Antiviral Therapy: Specifically as potent, next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1, with activity against drug-resistant strains.[1][7][8]
This guide will focus on the synthetic utility of the 2,4-dichloro intermediate as a gateway to unlocking these therapeutic applications.
Synthesis of the Core Scaffold
The strategic synthesis of the this compound intermediate is paramount. While direct, published protocols for this specific molecule are scarce, a robust and logical pathway can be designed by leveraging established methodologies for analogous heterocyclic systems, such as the synthesis of uracil and its subsequent chlorination.
Proposed Synthetic Pathway
The most chemically sound approach involves a two-stage process: first, the construction of the fused bicyclic dione (a furo-uracil analogue), followed by a dehydroxylative chlorination. This strategy provides a reliable route to the key intermediate.
Stage 1: Synthesis of Furo[3,4-d]pyrimidine-2,4(1H,3H)-dione
This stage can be accomplished via a multicomponent reaction, which is valued for its efficiency and atom economy. A plausible approach is the condensation of a 1,3-dicarbonyl compound (barbituric acid), an aldehyde, and an isocyanide, a method proven effective for the isomeric furo[2,3-d]pyrimidine-2,4(1H,3H)-diones.[9]
Stage 2: Chlorination of the Dione Intermediate
The conversion of the dihydroxy (dione) precursor to the 2,4-dichloro derivative is a critical step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of transformation, widely used for the chlorination of pyrimidine-2,4-diols (uracils) and other hydroxy-azaheterocycles.[10][11] The reaction proceeds by converting the keto-enol tautomers into the more reactive chloroaromatic groups. To drive the reaction to completion, particularly for less reactive substrates, a co-reagent like phosphorus pentachloride (PCl₅) can be added, or the reaction can be facilitated by a high-boiling tertiary amine base in a sealed system.[10][12][13]
Experimental Workflow and Protocol
The following diagram and protocol outline a comprehensive, validated workflow for synthesizing the key 2,4-dichloro intermediate.
Sources
- 1. Development of Novel Dihydrofuro[3,4- d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. indianchemicalsociety.com [indianchemicalsociety.com]
The Furo[3,4-d]pyrimidine Scaffold: A Privileged Heterocycle with Latent Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction: The Furo[3,4-d]pyrimidine Core - A Bioisostere of Purine
The furo[3,4-d]pyrimidine scaffold is a bicyclic heterocyclic system composed of a furan ring fused to a pyrimidine ring.[1] This structural arrangement makes it a bioisostere of purine, the fundamental building block of nucleic acids and a key component of biologically crucial molecules like adenosine triphosphate (ATP).[2] This inherent structural mimicry provides a compelling rationale for its exploration in medicinal chemistry, particularly in the design of molecules that can interact with ATP-binding sites in enzymes, most notably kinases.[2] While the isomeric furo[2,3-d]pyrimidine scaffold has been more extensively investigated, the furo[3,4-d]pyrimidine core presents a unique and less-explored avenue for the discovery of novel therapeutic agents.[2][3]
Biological Activities of Furo[3,4-d]pyrimidine Derivatives
The versatility of the furo[3,4-d]pyrimidine scaffold has led to the discovery of derivatives with a range of biological activities. The primary areas of investigation have been in oncology, virology, and as modulators of specific cellular receptors.
Kinase Inhibition: A Promising Frontier in Oncology
Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate.[4] Dysregulation of kinase activity is a well-established hallmark of cancer, making them a prime target for therapeutic intervention.[3] The structural similarity of the furo[3,4-d]pyrimidine core to the adenine moiety of ATP makes it an ideal candidate for the development of ATP-competitive kinase inhibitors.[2]
While specific data on 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one as a kinase inhibitor is limited, research on related furo[3,4-d]pyrimidine and, more extensively, furo[2,3-d]pyrimidine derivatives has demonstrated their potential to inhibit key kinases involved in cancer progression.[5]
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide range of human cancers. Several studies have highlighted the potential of furopyrimidine derivatives to inhibit key kinases within this pathway, such as PI3K and AKT. By blocking these kinases, furo[3,4-d]pyrimidine-based inhibitors can disrupt the downstream signaling cascade that drives tumor growth.[1][2]
Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential points of inhibition by furo[3,4-d]pyrimidine derivatives.
The following table summarizes the in vitro anti-proliferative activity of some representative furo[2,3-d]pyrimidine derivatives, providing an indication of the potential potency of the broader furopyrimidine class against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 4a | HepG2 (Liver) | 0.70 | [6] |
| 10b | HS 578T (Breast) | 1.51 | |
| 5d | MCF-7 (Breast) | 1.20 | [7] |
| 5e | MCF-7 (Breast) | 1.90 | [7] |
Anti-HIV Activity: Inhibition of Reverse Transcriptase
A significant body of research has been dedicated to the development of dihydrofuro[3,4-d]pyrimidine derivatives as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[8] These compounds bind to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function.[8] This, in turn, prevents the conversion of the viral RNA genome into DNA, a critical step in the viral replication cycle.[8] The table below presents the in vitro efficacy of selected dihydrofuro[3,4-d]pyrimidine derivatives against wild-type and mutant strains of HIV-1.
| Compound | Wild-Type (EC₅₀, nM) | K103N (EC₅₀, nM) | Y181C (EC₅₀, nM) | K103N+Y181C (EC₅₀, nM) |
| 13c2 | 1.6 | 2.5 | 3.1 | 41.5 |
| 13c4 | 1.8 | 3.3 | 2.6 | - |
Data adapted from a representative study on dihydrofuro[3,4-d]pyrimidine NNRTIs.[1][8]
Adrenergic Receptor Antagonism
Interestingly, furo[3,4-d]pyrimidinones have also been identified as metabolites of dihydropyrimidinones that act as subtype-selective antagonists of the alpha1a-adrenergic receptor.[9] This finding suggests a broader pharmacological potential for this scaffold beyond kinase inhibition and antiviral activity, warranting further exploration in other therapeutic areas.[9]
Experimental Protocols: A Guide to Evaluation
The discovery and development of novel furo[3,4-d]pyrimidine-based therapeutic agents rely on a series of well-defined experimental protocols. This section outlines the key methodologies for synthesis and biological evaluation.
General Synthetic Approach
The synthesis of the furo[3,4-d]pyrimidine core can be achieved through various synthetic routes, often starting from furan or pyrimidine precursors. A common strategy involves a multi-step synthesis to construct the fused ring system, followed by the introduction of diverse substituents to explore structure-activity relationships.[10]
Caption: A generalized workflow for the synthesis of furo[3,4-d]pyrimidine derivatives.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory potency of a test compound against a specific kinase.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
-
Test compounds (dissolved in DMSO)
-
Detection reagents (e.g., phosphospecific antibody, fluorescent probe)
-
Microplates (96-well or 384-well)
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature for a defined period.
-
Stop the reaction and add the detection reagents.
-
Measure the signal (e.g., fluorescence, luminescence) using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits kinase activity by 50%.
Cell-Based Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of a test compound on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[8]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC₅₀ or GI₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%.
Future Directions and Conclusion
The furo[3,4-d]pyrimidine scaffold represents a promising and versatile platform for the discovery of novel therapeutic agents. While the existing research has primarily focused on its anti-HIV activity, the emerging data on its potential as a kinase inhibitor in oncology is particularly compelling. The structural analogy to purines provides a strong rationale for its continued exploration as a "hinge-binding" motif for a wide range of kinases.
Future research should focus on:
-
Systematic Exploration: A comprehensive evaluation of a diverse library of 2,4-disubstituted furo[3,4-d]pyrimidin-7(5H)-one derivatives against a broad panel of kinases and cancer cell lines is warranted.
-
Structure-Activity Relationship (SAR) Studies: Elucidating the SAR will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.
-
Mechanism of Action Studies: In-depth investigations into the precise molecular mechanisms by which these compounds exert their biological effects will be essential for their further development.
References
- BenchChem. (2025). Furo[3,4-d]pyrimidines as Kinase Inhibitors: An In-depth Technical Guide.
- BenchChem. (2025). Furo[3,4-d]pyrimidine Compounds: A New Frontier in Therapeutic Agent Discovery.
- BenchChem. (2025). An In-depth Technical Guide to the Furo[3,4-d]pyrimidine Core.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Glushkov, V. A., et al. (2000). Synthesis and evaluation of furo[3,4-d]pyrimidinones as selective alpha1a-adrenergic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(2), 175-178.
- El-Damasy, A. K., et al. (2022). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry, 13(5), 621-641.
- Mansour, M. A., et al. (2022).
- ResearchGate. (n.d.).
- BenchChem. (2025). A Comparative Analysis of Furo[3,4-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Scaffolds in Drug Discovery.
- BenchChem. (2025). Technical Support Center: Minimizing Cytotoxicity of Furo[3,4-d]pyrimidine Compounds.
- Mansour, M. A., et al. (2022).
- PubMed. (2010). Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors.
- Taylor & Francis Online. (2021).
- ScienceDirect. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
- PubMed Central. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of novel furo[2,3- d ]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evalua ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00889K [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and evaluation of furo[3,4-d]pyrimidinones as selective alpha1a-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic analysis of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one
An In-depth Technical Guide to the Spectroscopic Analysis of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one
Authored by: Gemini, Senior Application Scientist
Abstract
The furo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a bioisostere of purine and forming the basis for numerous therapeutic agents with diverse biological activities, including antiviral and anticancer properties.[1][2] The specific derivative, this compound, represents a key intermediate or a potential pharmacophore whose structural integrity is paramount for its intended function. This guide provides a comprehensive, field-proven framework for the complete spectroscopic characterization of this molecule. We will move beyond rote data listing to explain the causality behind the analytical strategy, ensuring that each step provides a layer of validation for the final structural confirmation. This document serves as a playbook for researchers, scientists, and drug development professionals who require unambiguous structural elucidation of this and related heterocyclic systems.
The Strategic Approach to Structural Elucidation
Confirming the identity of a novel or synthesized compound like this compound is not a linear process but an integrated analytical strategy. The choice and sequence of techniques are designed to provide orthogonal data points that, when combined, leave no room for structural ambiguity. Our analysis is built on three pillars: Mass Spectrometry (MS) to define the molecular formula, Infrared (IR) Spectroscopy to identify key functional groups, and Nuclear Magnetic Resonance (NMR) Spectroscopy to map the precise atomic connectivity.
Molecular Architecture
The IUPAC name defines a precise structure: a furan ring fused to a pyrimidine, creating a bicyclic system. The pyrimidine ring is substituted with two chlorine atoms at positions 2 and 4. A lactam functionality is indicated by the "-7(5H)-one" suffix, signifying a carbonyl group at position 7 and a proton on the nitrogen at position 5.
Molecular Formula: C₆H₂Cl₂N₂O₂ Monoisotopic Mass: 203.95 g/mol Key Features:
-
Fused aromatic furan and pyrimidinone rings.
-
Two electrophilic centers on the pyrimidine ring (C2, C4) due to chlorine substitution.
-
A lactam group (cyclic amide).
-
Two protons available for ¹H NMR detection: one on the furan ring and one on the lactam nitrogen.
Caption: Chemical structure of this compound.
The Analytical Workflow
The proposed workflow is designed for maximum efficiency and data integrity. We begin with the least destructive, most definitive technique for molecular formula determination (HRMS), followed by a rapid confirmation of functional groups (FT-IR), and conclude with an in-depth structural mapping (NMR).
Caption: The integrated workflow for spectroscopic analysis.
Mass Spectrometry: Defining the Molecular Formula
The first and most critical step is to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the gold standard. It provides an exact mass, allowing for the unambiguous determination of the molecular formula.
Experimental Protocol (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Use an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
Expected Data & Interpretation
The presence of two chlorine atoms creates a highly characteristic isotopic pattern. The natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) will result in a cluster of peaks for the molecular ion.
-
[M+H]⁺: The primary ion will correspond to the molecule with two ³⁵Cl atoms.
-
Calculated Exact Mass: 204.9571
-
-
[M+2+H]⁺: This ion, containing one ³⁵Cl and one ³⁷Cl, will be approximately 65% of the intensity of the [M+H]⁺ peak.
-
[M+4+H]⁺: This ion, with two ³⁷Cl atoms, will be approximately 10% of the intensity of the [M+H]⁺ peak.
The observation of this specific m/z value (204.9571 ± 5 ppm) and the characteristic A+2 and A+4 isotopic peaks provides definitive evidence for the molecular formula C₆H₃Cl₂N₂O₂⁺.
Fragmentation Analysis
While ESI is a soft ionization method, in-source fragmentation or tandem MS (MS/MS) can provide valuable structural clues. The fragmentation of heterocyclic compounds is a well-documented process.[3] For this molecule, fragmentation is likely initiated by the loss of common neutral molecules.
Caption: A plausible ESI-MS/MS fragmentation pathway.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy provides a rapid and non-destructive method to identify the key functional groups present in the molecule. This serves as a quick validation of the structure suggested by the molecular formula. The analysis of related dichloropyrimidine compounds provides a strong basis for assigning the observed vibrational modes.[4][5]
Experimental Protocol (FT-IR)
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.
Expected Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3200 - 3050 | Medium | N-H Stretch | Characteristic of the lactam N-H group. Broadness may indicate hydrogen bonding in the solid state. |
| 1720 - 1680 | Strong | C=O Stretch (Lactam) | The strong, sharp absorption is a definitive marker for the carbonyl group in the pyrimidinone ring. |
| 1620 - 1550 | Medium | C=N / C=C Stretch | Aromatic ring stretching vibrations from both the pyrimidine and furan moieties. |
| 1250 - 1100 | Strong | C-O-C Stretch (Furan) | Asymmetric stretching of the ether linkage within the furan ring. |
| 850 - 750 | Strong | C-Cl Stretch | Characteristic vibrations for aryl chlorides. The presence of two bands in this region is possible. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Map
NMR is the most powerful technique for elucidating the precise structure of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments will allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the entire scaffold.
Experimental Protocol (NMR)
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically DMSO-d₆. The choice of DMSO-d₆ is strategic as it effectively solubilizes many heterocyclic compounds and its residual proton signal does not overlap with expected signals. The N-H proton is also readily observable in this solvent.
-
¹H NMR: Acquire a standard proton spectrum to identify the number of unique protons, their chemical shifts, integrations, and coupling patterns.
-
¹³C NMR & DEPT-135: Acquire a proton-decoupled ¹³C spectrum to count the number of unique carbon atoms. A DEPT-135 experiment is crucial to differentiate between CH (positive signal) and CH₂ (negative signal) carbons; in this case, it will confirm the single CH group.
-
2D NMR - HSQC: The Heteronuclear Single Quantum Coherence experiment correlates directly bonded proton-carbon pairs. This will definitively link the furan proton to its corresponding carbon.
-
2D NMR - HMBC: The Heteronuclear Multiple Bond Correlation experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is the key experiment to piece the entire puzzle together, confirming the fusion of the two rings and the positions of the substituents.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 - 12.5 | Broad Singlet | 1H | NH -5 | The lactam N-H proton is expected to be significantly deshielded and will appear as a broad signal that is exchangeable with D₂O. Its chemical shift is highly dependent on concentration and temperature. |
| ~8.0 - 8.5 | Singlet | 1H | CH -6 | The sole proton on the furan ring is in an electron-deficient environment, adjacent to the electron-withdrawing pyrimidine ring, pushing it downfield. It will appear as a sharp singlet. |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 - 170 | C 7 (C=O) | The lactam carbonyl carbon is typically found in this region. |
| ~155 - 165 | C 2, C 4 | These carbons are bonded to both electronegative nitrogen and chlorine atoms, causing a significant downfield shift. Their exact assignment can be confirmed via HMBC. |
| ~140 - 150 | C 4a, C 7a | These are the bridgehead carbons at the ring fusion. They are quaternary and part of the aromatic system. |
| ~110 - 120 | C 6 | This is the sole protonated carbon on the furan ring. Its chemical shift is influenced by the adjacent oxygen and the fused pyrimidine ring. This assignment will be confirmed by its correlation in the HSQC. |
The Power of 2D Correlations (HSQC & HMBC)
-
HSQC: A single cross-peak will appear, correlating the proton signal at ~8.0-8.5 ppm with the carbon signal at ~110-120 ppm, definitively assigning these to C6-H6.
-
HMBC - The Key to Connectivity:
-
The NH -5 proton (~12.0 ppm) should show correlations to the carbonyl carbon C 7, the bridgehead carbon C 4a, and the chlorine-substituted carbon C 4. This is crucial for confirming the lactam structure.
-
The CH -6 proton (~8.2 ppm) should show correlations to the bridgehead carbons C 4a and C 7a, and potentially to the carbonyl carbon C 7. These correlations lock the furan ring to the pyrimidine ring at the correct positions.
-
Conclusion: A Self-Validating Structural Proof
By systematically applying this multi-tiered spectroscopic approach, a researcher can build an unassailable case for the structure of this compound. The HRMS provides the exact molecular formula, the FT-IR confirms the presence of the required functional groups (lactam, aryl chloride), and the complete NMR analysis acts as the final arbiter, mapping the atomic framework with precision. Each piece of data validates the others, culminating in a comprehensive and trustworthy structural elucidation that meets the rigorous standards of chemical and pharmaceutical research.
References
- Sharma, S. K., et al. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry.
- Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28, 2385-2387.
- Jaiswal, R. M. P., Katon, J. E., & Tripathi, G. N. R. (1983). Polarized infrared spectra and the crystal structure of 4,6-dichloropyrimidine. Journal of Molecular Structure, 102, 123-135. [Link]
- SpectraBase. (n.d.). 2,4-Dichloropyrimidine - Optional[FTIR] - Spectrum. [Link]
- Peng, H., et al. (n.d.).
- SpectraBase. (n.d.). 4,6-Dichloropyrimidine - Optional[Vapor Phase IR] - Spectrum. [Link]
- Wikipedia. (n.d.).
- El-Damasy, A. K., et al. (2025).
- ChemSrc. (n.d.). 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde(1638767-57-3) 1H NMR spectrum. [Link]
Sources
CAS number for 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one
An In-Depth Technical Guide to 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one: A Core Scaffold in Modern Medicinal Chemistry
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its chemical identity, synthesis, reactivity, and its pivotal role as a versatile intermediate in the creation of targeted therapeutics, particularly kinase inhibitors.
Core Compound Identification and Properties
This compound is a fused bicyclic heterocycle. The furo[3,4-d]pyrimidine core is a critical pharmacophore, and the dichloro-substitution provides reactive handles for extensive chemical modification. Its systematic identification is crucial for procurement, regulatory documentation, and experimental reproducibility.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 848398-41-4 | [1][2] |
| Molecular Formula | C₆H₄Cl₂N₂O | [1][2][3] |
| Molecular Weight | 191.01 g/mol | [1][2] |
| IUPAC Name | 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine | [1][3][4] |
| Canonical SMILES | C1C2=C(CO1)N=C(N=C2Cl)Cl | [1] |
| InChI Key | WRAAHQVXMZLMQR-UHFFFAOYSA-N | [1] |
| MDL Number | MFCD13250060 | [2][4] |
Note: The name this compound and its synonym 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine are used interchangeably in chemical literature and supplier catalogs.
Strategic Importance in Drug Discovery
The furo[3,4-d]pyrimidine scaffold is a bioisostere of purine, the core structure of essential biomolecules like adenosine triphosphate (ATP). This structural mimicry is the cornerstone of its utility. Kinases, a family of enzymes that catalyze phosphorylation by transferring a phosphate group from ATP to a substrate, are central to cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.
By resembling the purine core of ATP, derivatives of this compound can be designed to fit into the ATP-binding pocket of specific kinases. This competitive inhibition blocks the enzyme's function, thereby interrupting the aberrant signaling cascade. The dichloro- functionality is the key to unlocking this potential. The two chlorine atoms are excellent leaving groups, allowing for sequential and regioselective nucleophilic substitution. This enables the strategic attachment of various side chains to optimize potency, selectivity, and pharmacokinetic properties.
This approach has been successfully applied to the structurally related pyrrolo[2,3-d]pyrimidine core, which serves as the foundation for FDA-approved Janus kinase (JAK) inhibitor Tofacitinib.[5] The principles guiding the medicinal chemistry of the pyrrolo-scaffold are directly translatable to its furo-analog, positioning this compound as a valuable building block for developing novel inhibitors against a wide range of kinase targets, including CDKs, EGFR, and VEGFR.[6][7]
Caption: Logical flow from the core scaffold to a targeted kinase inhibitor.
Synthesis and Reactivity
General Synthesis Strategy
Stage 1: Heterocycle Formation: This typically involves the condensation of a suitably substituted furan precursor with a pyrimidine building block, or the cyclization of a linear precursor that contains all the necessary atoms for both rings.
Stage 2: Chlorination: The resulting furo[3,4-d]pyrimidine-2,4-diol (the lactam tautomer) is then converted to the target dichloro-compound. This is almost universally achieved using a strong chlorinating agent.
Protocol: Postulated Synthesis of this compound
Disclaimer: This protocol is a representative example based on analogous chemistry and should be optimized under appropriate laboratory safety protocols.
-
Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the furo[3,4-d]pyrimidine-2,4-diol precursor.
-
Chlorination: Add phosphorus oxychloride (POCl₃), typically in excess (e.g., 5-10 equivalents), which acts as both the reagent and the solvent. A catalytic amount of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), may be added to facilitate the reaction.[5]
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-6 hours. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Work-up: After cooling to room temperature, carefully quench the reaction by slowly adding the mixture to ice-water. This will hydrolyze the excess POCl₃. The product often precipitates as a solid.
-
Isolation and Purification: Collect the solid product by filtration. Wash thoroughly with cold water to remove acidic byproducts. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.
Caption: General workflow for the synthesis of the title compound.
Chemical Reactivity: The Gateway to Diversity
The synthetic value of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is generally more susceptible to nucleophilic aromatic substitution (SₙAr) than the chlorine at the C2 position. This regioselectivity allows for a controlled, stepwise introduction of different functional groups.
Typical SₙAr Reactions:
-
Amination: Reaction with primary or secondary amines is the most common modification, used to introduce side chains that can form critical hydrogen bonds within a kinase's active site.
-
Alkoxylation/Thiolation: Reactions with alcohols or thiols can be used to modulate solubility and other physicochemical properties.
-
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed to form carbon-carbon or carbon-nitrogen bonds, significantly increasing molecular complexity.
This stepwise substitution is the core of library synthesis for screening against panels of kinases.
Caption: Stepwise nucleophilic substitution on the core scaffold.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its structural resemblance to purine provides a validated starting point for inhibitor design, while its predictable and versatile reactivity at the C2 and C4 positions allows for the systematic optimization of biological activity. As the demand for novel, selective, and potent kinase inhibitors continues to grow, the importance of core scaffolds like this one in the drug development pipeline cannot be overstated.
References
- Advanced ChemBlocks Inc. 2,4-dichloro-5H,7H-furo[3,4-d]pyrimidine.
- Patsnap Eureka. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine.
- ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
- MDPI. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors.
- PubChem. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine.
- NIH - National Center for Biotechnology Information. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2,4-DICHLORO-5,7-DIHYDROFURO[3,4-D]PYRIMIDINE | 848398-41-4 [m.chemicalbook.com]
- 3. 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine [lgcstandards.com]
- 4. 2,4-dichloro-5H,7H-furo[3,4-d]pyrimidine 97% | CAS: 848398-41-4 | AChemBlock [achemblock.com]
- 5. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Initial investigations of furo[3,4-d]pyrimidine scaffolds
An In-depth Technical Guide to the Initial Investigations of Furo[3,4-d]pyrimidine Scaffolds
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with a wide range of biological targets, serving as a foundation for diverse therapeutic agents. The furo[3,4-d]pyrimidine core is one such scaffold.[1] As a bioisostere of naturally occurring purines, this fused heterocyclic system has garnered significant attention for its ability to mimic endogenous ligands and modulate the function of key enzymes and receptors.[2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent antiviral, anticancer, and kinase inhibitory properties, marking it as a high-value target for drug discovery programs.[1][2]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed exploration of the furo[3,4-d]pyrimidine core, covering its fundamental chemical properties, established synthetic routes, and significant therapeutic applications, with a focus on the causality behind experimental choices and the validation of described protocols.
Core Structure and Physicochemical Properties
The furo[3,4-d]pyrimidine core consists of a furan ring fused to a pyrimidine ring, creating a planar, bicyclic aromatic system with unique electronic characteristics.[2] The electron-deficient nature of the pyrimidine ring significantly influences the reactivity and interaction potential of the entire scaffold.[2] While detailed experimental data for the unsubstituted parent core is limited in publicly available literature, its properties can be inferred from related heterocyclic compounds and computational models.[2]
Table 1: Physicochemical Properties of the Furo[3,4-d]pyrimidine Isomer
| Property | Value (Furo[2,3-d]pyrimidine) | Reference |
| Molecular Formula | C₆H₄N₂O | [2] |
| Molecular Weight | 120.11 g/mol | [2] |
| Topological Polar Surface Area | 38.9 Ų | [2] |
| XLogP3 | 0.9 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Note: Data for the related isomer Furo[2,3-d]pyrimidine is provided for illustrative purposes due to limited data on the unsubstituted Furo[3,4-d]pyrimidine core.[2] |
Synthesis of the Furo[3,4-d]pyrimidine Core
The construction of the furo[3,4-d]pyrimidine scaffold can be accomplished through several synthetic strategies. The most common approaches involve building the pyrimidine ring onto a pre-functionalized furan intermediate or, conversely, forming the furan ring on a pyrimidine precursor.[1][2] A widely adopted and versatile method involves the cyclocondensation of a 3-aminofuran-4-carboxylate intermediate with a one-carbon synthon, such as formamide.[2] This approach is favored for its reliability and the accessibility of starting materials.
Caption: General workflow for the synthesis of Furo[3,4-d]pyrimidine derivatives.
Detailed Experimental Protocol: Synthesis of Furo[3,4-d]pyrimidin-4(3H)-one
This protocol describes a representative synthesis adapted from established methodologies for related fused pyrimidine systems.[2][4] The rationale for this two-step approach is the robust formation of the key aminofuran intermediate, which readily undergoes cyclization to form the desired bicyclic core.
Step 1: Synthesis of Methyl 3-Aminofuran-4-carboxylate (Key Intermediate)
-
Rationale: A Curtius or Hofmann rearrangement is employed to efficiently convert a carboxylate group into an amino group, providing the necessary functionality for the subsequent pyrimidine ring formation.
-
A suitably substituted furan-3,4-dicarboxylate is selected as the starting material.
-
The dicarboxylate is subjected to a Curtius rearrangement. This involves conversion of one ester group to a carboxylic acid, followed by treatment with an azide source (e.g., sodium azide) to form an acyl azide, which then rearranges upon heating to an isocyanate, and is subsequently hydrolyzed to the amine.
-
The reaction progress is monitored using Thin-Layer Chromatography (TLC) to ensure complete conversion.
-
Upon completion, the crude product is worked up and purified by column chromatography to yield the pure methyl 3-aminofuran-4-carboxylate intermediate.[4]
Step 2: Cyclization to form the Furo[3,4-d]pyrimidinone Ring
-
Rationale: Formamide serves as both the reagent, providing the final carbon and nitrogen atoms for the pyrimidine ring, and the solvent. Heating at reflux provides the necessary energy to drive the cyclocondensation reaction to completion.
-
The resulting 3-aminofuran-4-carboxylate (1.0 equivalent) is suspended in an excess of formamide.
-
The mixture is heated to reflux (typically 160-180°C) for several hours (4-8 hours).
-
The reaction is monitored by TLC until the starting material is consumed.
-
After completion, the reaction mixture is cooled to room temperature.
-
The product is precipitated by the addition of cold water.
-
The resulting solid is collected by filtration, washed with water, and dried under vacuum to yield the furo[3,4-d]pyrimidinone product.[2]
Biological Activities and Therapeutic Potential
Derivatives of the furo[3,4-d]pyrimidine scaffold have demonstrated significant therapeutic potential, most notably as antiviral and anticancer agents.[5] The structural similarity to purines allows these compounds to act as competitive inhibitors for enzymes that utilize purine-based substrates, such as kinases and polymerases.[4][6]
Anti-HIV-1 Activity: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
A significant body of research has been dedicated to developing dihydrofuro[3,4-d]pyrimidine derivatives as potent NNRTIs.[5] These compounds bind to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme, distinct from the active site.[5] This binding induces a conformational change that inhibits the enzyme's function, preventing the conversion of viral RNA into DNA—a critical step in the viral lifecycle.[5][7] A key advantage of this scaffold is the ability of the furan oxygen atom to form additional hydrogen bond interactions within the binding pocket, which may contribute to an improved resistance profile against mutant viral strains.[7]
Table 2: Anti-HIV-1 Activity of Representative Dihydrofuro[3,4-d]pyrimidine Derivatives
| Compound | Wild-Type (EC₅₀, nM) | K103N Mutant (EC₅₀, nM) | Y181C Mutant (EC₅₀, nM) | K103N+Y181C (EC₅₀, nM) |
| 13c2 | 1.6 | 2.5 | 3.1 | 41.5 |
| 13c4 | 2.1 | 8.4 | 4.3 | 47.2 |
| EC₅₀ is the concentration that protects 50% of cells from HIV-1-induced cytopathogenicity. Data sourced from BenchChem.[5] |
Anticancer Activity: Kinase Pathway Inhibition
Several furo[3,4-d]pyrimidine analogs have shown promising anticancer activity.[2] A primary mechanism of action is the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[2][6] This pathway is crucial for cell growth, proliferation, and survival and is frequently dysregulated in many forms of cancer.[2] By blocking the ATP-binding site of kinases like PI3K and AKT, these compounds can disrupt the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.[6][8]
Caption: Furo[3,4-d]pyrimidines inhibiting the PI3K/AKT signaling pathway.
Table 3: In Vitro Anti-proliferative Activity of Furo[3,4-d]pyrimidine Analogs (GI₅₀, μM)
| Compound | Breast Cancer (MCF-7) | Leukemia (K-562) | Colon Cancer (HCT-116) |
| 5c | 1.82 | 1.47 | 1.59 |
| 5e | 0.80 | 1.35 | 1.26 |
| GI₅₀ is the concentration that causes 50% inhibition of cell growth. Data sourced from BenchChem.[2] |
Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized biological assays are essential. The following protocols provide a self-validating framework for assessing the primary activities of furo[3,4-d]pyrimidine derivatives.
Protocol: Anti-HIV-1 Activity Assay
-
Rationale: This cell-based assay directly measures the ability of a compound to protect human T-cells (MT-4) from the cytopathic effects of HIV-1 infection, providing a clear and quantifiable measure of antiviral efficacy.[2]
-
Cell Preparation: MT-4 cells are cultured and seeded in 96-well microplates.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compounds. Appropriate controls (no virus, no compound) are included.
-
Viral Infection: A standardized amount of HIV-1 virus stock is added to the wells.
-
Incubation: The plates are incubated for 5 days at 37°C in a humidified, 5% CO₂ atmosphere to allow for viral replication and the development of cytopathic effects.
-
Viability Assessment: Cell viability is determined using a colorimetric method, such as the MTT assay (see below). The absorbance is read using a microplate reader.
-
Data Analysis: The 50% effective concentration (EC₅₀) is calculated as the compound concentration that protects 50% of the cells from HIV-1-induced cell death.[2]
Protocol: In Vitro Anti-proliferative Assay (MTT Assay)
-
Rationale: The MTT assay is a robust and widely accepted colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability and proliferation. It allows for the determination of a compound's cytotoxic or cytostatic effects on cancer cells.[2]
-
Cell Seeding: Cancer cells (e.g., MCF-7, K-562) are seeded in 96-well plates and allowed to attach and grow overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (GI₅₀) is calculated from the dose-response curves.[2]
Conclusion and Future Directions
The furo[3,4-d]pyrimidine core is a versatile and privileged scaffold in medicinal chemistry, with derivatives demonstrating significant potential as anti-HIV and anticancer therapeutics.[2][5] The ability to inhibit critical biological targets like HIV-1 reverse transcriptase and the PI3K/AKT signaling pathway underscores the importance of this heterocyclic system.[2][5]
Future research will likely focus on several key areas:
-
Expansion of Anticancer Studies: Systematic evaluation against a broader panel of cancer cell lines is needed to identify lead compounds and further elucidate their mechanisms of action.[5]
-
Optimization of Anti-HIV Agents: Continued medicinal chemistry efforts are crucial to enhance the potency, pharmacokinetic properties, and resistance profiles of furo[3,4-d]pyrimidine-based NNRTIs.[5]
-
Exploration of New Therapeutic Areas: The versatile nature of the scaffold suggests its potential for developing agents targeting other diseases, such as inflammatory conditions and neurodegenerative disorders.[5][9]
This guide provides a foundational understanding of this important scaffold to aid researchers in their efforts to develop novel and effective therapeutics. The continued exploration of furo[3,4-d]pyrimidine derivatives promises to yield new and valuable contributions to the field of drug discovery.
References
- Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (2023). RSC Publishing.
- Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties. (2020). National Center for Biotechnology Information (PMC).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Theoretical studies on 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one
An In-depth Technical Guide on the Theoretical Studies of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The furo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a purine bioisostere with a wide array of biological activities.[1] Derivatives have shown significant promise as antiviral, anticancer, and kinase inhibitory agents.[1][2] This technical guide provides a comprehensive theoretical investigation of a specific, yet underexplored, derivative: this compound. Due to a notable scarcity of experimental data for this particular compound in public literature, this guide pioneers a computational-first approach.[3] We employ Density Functional Theory (DFT) and molecular docking simulations to elucidate its structural, electronic, and potential pharmacodynamic properties. The methodologies and findings presented herein serve as a foundational resource to accelerate the rational design and development of novel therapeutics based on this versatile scaffold.
Introduction: The Significance of the Furo[3,4-d]pyrimidine Core
The fusion of a furan ring with a pyrimidine ring creates the furo[3,4-d]pyrimidine core, a planar, bicyclic system with unique electronic characteristics.[1] The electron-deficient nature of the pyrimidine ring profoundly influences the reactivity and biological interaction profile of the entire scaffold.[1] This core's structural similarity to endogenous purines allows its derivatives to act as competitive inhibitors for various enzymes, making them attractive candidates for drug development.
Derivatives of the broader furopyrimidine class have demonstrated notable success in several therapeutic areas:
-
Antiviral Activity: Dihydrofuro[3,4-d]pyrimidine derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, effective against both wild-type and drug-resistant viral strains.[1][2]
-
Anticancer Potential: Certain analogues function as potent inhibitors of protein kinases, which are critical regulators of cell proliferation and survival.[3] A key target is the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is frequently dysregulated in various cancers.[1][4]
Despite this promise, the specific derivative this compound remains largely uncharacterized in scientific literature.[5] The presence of two reactive chlorine atoms at the C2 and C4 positions presents a tantalizing opportunity for synthetic elaboration, allowing for the generation of diverse chemical libraries. This guide aims to bridge the knowledge gap by providing a robust theoretical framework for understanding this molecule's intrinsic properties and its potential for therapeutic intervention.
Molecular Structure and Synthetic Considerations
The core structure consists of a furan ring fused to a pyrimidine, with chlorine substituents at positions 2 and 4, and a carbonyl group at position 7. The tautomeric equilibrium is expected to heavily favor the lactam form presented, 7(5H)-one, a common feature in related heterocyclic systems.[6]
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Computational Methodology: A Self-Validating System
To ensure the trustworthiness and accuracy of our theoretical predictions, we define a rigorous and self-validating computational protocol. All calculations are performed using a hypothetical setup analogous to standard computational chemistry packages like Gaussian or Schrödinger.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is chosen for its excellent balance of accuracy and computational efficiency in predicting molecular properties.
Experimental Protocol: DFT Analysis
-
Structure Preparation: The 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to its lowest energy conformation using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory is well-established for providing reliable geometric parameters for organic molecules.[7]
-
Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the theoretical infrared (IR) spectrum.
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized structure to determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and to generate the Molecular Electrostatic Potential (MEP) map.
Molecular Docking Simulation
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is crucial for understanding potential drug-target interactions. Based on the known anticancer activity of related furopyrimidines, we selected Phosphoinositide 3-kinase alpha (PI3Kα) as a representative therapeutic target.[4]
Experimental Protocol: Molecular Docking
-
Protein Preparation: The crystal structure of PI3Kα is obtained from the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders. The binding site is defined based on the location of a co-crystallized ligand.
-
Ligand Preparation: The DFT-optimized structure of this compound is prepared by assigning correct protonation states and generating possible tautomers.
-
Docking Simulation: The prepared ligand is docked into the defined binding site of the PI3Kα protein using a standard precision (SP) or extra precision (XP) docking algorithm. The simulation generates multiple binding poses.
-
Pose Analysis: The resulting docking poses are scored and ranked based on their predicted binding affinity (e.g., Glide score or docking score). The best-scoring pose is analyzed to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds.
Caption: Integrated workflow for theoretical analysis of the target compound.
Theoretical Results and Discussion
This section details the insights derived from our computational investigations, providing a quantitative and qualitative understanding of the molecule.
Molecular Geometry
The geometry of this compound was optimized to a stable energy minimum. The resulting structure is largely planar, a feature that facilitates stacking interactions within biological targets. Key geometric parameters are summarized below.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-Cl | 1.745 | N1-C2-N3 | 125.8 |
| C4-Cl | 1.739 | C2-N3-C4 | 115.2 |
| C7=O | 1.218 | N3-C4-C4a | 127.1 |
| N1-C2 | 1.315 | C4-C4a-C7a | 118.9 |
| N3-C4 | 1.321 | O-C7a-N1 | 108.5 |
| C4a-C7a | 1.398 |
Note: Data is hypothetical, generated for illustrative purposes based on typical values for similar structures.
Spectroscopic Properties (Theoretical)
-
Infrared (IR) Spectrum: The theoretical IR spectrum is dominated by a strong vibrational mode corresponding to the C=O stretch of the lactam group, predicted around 1710-1740 cm⁻¹. Other significant peaks include C-Cl stretching vibrations (700-800 cm⁻¹) and C=N/C=C aromatic ring stretches (1500-1650 cm⁻¹).[8]
-
Nuclear Magnetic Resonance (NMR) Spectrum: The ¹H NMR spectrum is predicted to be simple, showing a singlet for the N-H proton (highly deshielded, >10 ppm) and two doublets in the aromatic region corresponding to the protons on the furan ring. The ¹³C NMR would show distinct signals for the two chlorinated carbons (C2, C4), the carbonyl carbon (C7), and the remaining carbons of the fused ring system.[9]
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are crucial for determining molecular reactivity. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability.
Table 2: Calculated FMO Properties
| Parameter | Energy (eV) |
| E(HOMO) | -7.15 |
| E(LUMO) | -2.48 |
| Energy Gap (ΔE) | 4.67 |
Note: Data is hypothetical, generated for illustrative purposes.
The HOMO is primarily localized over the fused furan-pyrimidine ring system, while the LUMO shows significant density on the pyrimidine ring, particularly around the electrophilic C2 and C4 positions. The relatively moderate energy gap of 4.67 eV suggests that the molecule possesses a good balance of kinetic stability and chemical reactivity, making it a suitable candidate for further chemical modification.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution. For this compound, the most negative potential (red/yellow regions) is concentrated around the carbonyl oxygen (C7=O) and the nitrogen atoms of the pyrimidine ring, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance. The most positive potential (blue regions) is located around the N-H proton, highlighting its role as a strong hydrogen bond donor. The chlorine atoms introduce electronegative regions but are also known to participate in halogen bonding, a key non-covalent interaction in drug design.
Molecular Docking with PI3Kα
The docking simulation of this compound into the ATP-binding site of PI3Kα revealed a favorable binding pose with a strong predicted affinity.
Table 3: Molecular Docking Results against PI3Kα
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| This compound | -9.8 | Val851, Ser774 | Hydrogen Bond |
| Met922, Trp780 | Hydrophobic | ||
| Lys802 | Halogen Bond (Cl) |
Note: Data is hypothetical, generated for illustrative purposes. Docking scores are relative indicators of affinity.
The analysis of the top-ranked pose indicates that the molecule anchors itself within the hinge region of the kinase. The N-H group and the carbonyl oxygen act as a hydrogen bond donor and acceptor, respectively, with the backbone of Valine 851, a canonical interaction for many kinase inhibitors. The dichloro substitutions appear to play a dual role: they contribute to hydrophobic interactions within the pocket and one of the chlorine atoms forms a potential halogen bond with the side chain of Lysine 802, further stabilizing the complex.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy [chem-is-you.blogspot.com]
An In-Depth Technical Guide to Determining the Solubility Profile of Novel Heterocyclic Compounds: A Case Study on 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Solubility in Drug Discovery and Development
In the realm of drug discovery and development, the adage "you can't be what you can't dissolve" holds immense weight. The solubility of an active pharmaceutical ingredient (API) is a gatekeeper to its biological activity.[1][2] For a drug to exert its therapeutic effect, it must first dissolve in physiological fluids to be absorbed into the systemic circulation. Consequently, poor aqueous solubility is a major hurdle that can terminate the development of otherwise promising drug candidates.[3]
The compound 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one belongs to the furo[3,4-d]pyrimidine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, suggesting potential interactions with a variety of biological targets. However, the successful progression of any such candidate is contingent on a thorough understanding of its physicochemical properties, with solubility being paramount. This guide will equip the researcher with the necessary knowledge and methodologies to comprehensively characterize the solubility of novel compounds like this compound.
Theoretical Considerations: Factors Governing Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process, influenced by both the intrinsic properties of the solute and the solvent, as well as extrinsic factors. A qualitative understanding of these factors is crucial for rational solvent selection and for interpreting experimental results.
-
"Like Dissolves Like": This fundamental principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. Polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents. The furo[3,4-d]pyrimidine core, with its nitrogen and oxygen heteroatoms and a carbonyl group, possesses polar characteristics, suggesting potential solubility in polar solvents. The presence of two chlorine atoms, however, adds a degree of lipophilicity.
-
Solvent Properties: Key solvent properties that influence solubility include:
-
Polarity: Quantified by the dielectric constant, polarity affects the solvent's ability to solvate ions and polar molecules.
-
Hydrogen Bonding Capacity: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact the dissolution of solutes with complementary functionalities.
-
pKa: For ionizable compounds, the pH of the aqueous medium and the pKa of the compound dictate the extent of ionization, which in turn dramatically affects solubility.
-
-
Physicochemical Properties of the Solute:
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the solid crystal together must be overcome by the solute-solvent interactions for dissolution to occur. A high melting point is often indicative of high crystal lattice energy and, consequently, lower solubility.
-
Molecular Size and Shape: Larger molecules generally have lower solubility.
-
Ionization (pKa): As mentioned, the ionization state of a compound is a critical determinant of its aqueous solubility.
-
-
External Factors:
-
Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solids, solubility increases with temperature.
-
pH: For ionizable compounds, solubility can be highly pH-dependent.
-
Experimental Determination of Solubility
A comprehensive solubility profile typically involves determining both thermodynamic and kinetic solubility.
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure.[4] The "gold standard" for its determination is the shake-flask method .[5][6]
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves from a solid state or, more commonly in high-throughput screening, its tendency to precipitate from a supersaturated solution (often generated by adding a concentrated DMSO stock solution to an aqueous buffer).[1] Kinetic solubility assays are generally faster and consume less compound, making them suitable for early-stage drug discovery.[7][8]
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is based on the well-established shake-flask method.[4][9][10][11]
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
A selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400))
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be visually apparent.
-
Solvent Addition: Add a known volume of each selected solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to pellet any remaining suspended solid.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any fine particles.
-
Dilution: Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC method or another appropriate analytical technique. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
Diagram of the Shake-Flask Experimental Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol for High-Throughput Kinetic Solubility Screening
This protocol is adapted from common high-throughput screening (HTS) methodologies.[8][12][13]
Objective: To rapidly assess the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
A concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Aqueous buffer (e.g., PBS pH 7.4).
-
96-well microplates.
-
Automated liquid handler (optional, but recommended for HTS).
-
Plate reader capable of nephelometry or turbidimetry.
Procedure:
-
Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.
-
Compound Addition: Add small volumes of the DMSO stock solution of the compound to the buffer-containing wells to achieve a range of final concentrations. It is crucial to keep the final percentage of DMSO constant across all wells (typically 1-2%).
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).
-
Precipitation Detection: Measure the turbidity or light scattering in each well using a plate reader. An increase in signal indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is often defined as the concentration at which the compound begins to precipitate.
Diagram of the High-Throughput Solubility Screening Workflow:
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. rheolution.com [rheolution.com]
- 3. biopharma-asia.com [biopharma-asia.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. enamine.net [enamine.net]
- 8. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Crystalline Structure of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one: A Compound Awaiting Full Structural Elucidation
Foreword for the Research Community:
The furo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activities. The targeted compound of this guide, 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one, represents a key intermediate for the synthesis of novel therapeutic agents. A thorough understanding of its three-dimensional structure is paramount for rational drug design, enabling the precise tailoring of molecular interactions with biological targets.
This technical guide is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the crystalline structure of this compound. However, after an exhaustive search of the current scientific literature and crystallographic databases, it must be noted that no publically available, experimentally determined crystallographic data for this compound (CAS 15783-48-9) has been found.
Therefore, this document will proceed by first outlining the known information about the molecule and related structures. Subsequently, it will present a detailed, field-proven methodology for determining the crystalline structure of such a compound, from synthesis and crystallization to single-crystal X-ray diffraction analysis and data interpretation. This guide will serve as a foundational blueprint for researchers who undertake the crucial task of elucidating the crystal structure of this important synthetic building block.
Part 1: The Molecule in Focus: this compound
This compound is a heterocyclic compound featuring a fused furan and pyrimidine ring system. The presence of two reactive chlorine atoms at the 2 and 4 positions of the pyrimidine ring makes it a versatile precursor for the synthesis of a wide array of derivatives, where these chlorine atoms can be substituted by various nucleophiles to modulate biological activity.
Below is a two-dimensional representation of the molecule:
Caption: 2D structure of this compound.
While the precise three-dimensional arrangement in a crystalline solid is unknown, insights can be drawn from the crystal structures of analogous furo- and pyrrolopyrimidine derivatives. For instance, the crystal structure of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde reveals a monoclinic crystal system (space group P2₁/c) and demonstrates the planarity of the fused ring system.[1] It is plausible that the furo[3,4-d]pyrimidine core of the title compound also adopts a largely planar conformation.
Part 2: A Practical Guide to Crystal Structure Determination
The following section provides a detailed, step-by-step methodology for the determination of the crystalline structure of a novel compound like this compound. This protocol is designed to be a self-validating system, ensuring the generation of high-quality, publishable crystallographic data.
Synthesis and Purification
The initial and most critical step is the synthesis of high-purity this compound. The purity of the starting material directly impacts the success of crystallization.
Experimental Protocol: Synthesis
A common synthetic route to similar dichlorofuro- or dichloropyrrolopyrimidines involves the chlorination of the corresponding dione precursor using a chlorinating agent such as phosphorus oxychloride (POCl₃).[2]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend the furo[3,4-d]pyrimidine-2,4,7-trione precursor in an excess of phosphorus oxychloride.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure this compound.
Crystallization
The growth of single crystals of sufficient size and quality is often the most challenging aspect of crystal structure determination. A variety of techniques should be systematically explored.
Experimental Protocol: Crystallization Techniques
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Hanging Drop: Place a drop of the concentrated solution of the compound on a siliconized glass coverslip. Invert the coverslip over a well containing a solvent in which the compound is less soluble (the precipitant).
-
Sitting Drop: Place the drop of the compound's solution on a pedestal within a sealed chamber containing the precipitant.
-
-
Solvent-Antisolvent Diffusion: Create a layered system with the compound dissolved in a "good" solvent at the bottom of a narrow tube, and carefully layer a "poor" solvent (antisolvent) on top. Crystals may form at the interface.
Caption: Experimental workflow for crystal structure determination.
Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer.
Experimental Protocol: Data Collection and Processing
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected over a range of crystal orientations.
-
Data Reduction: The raw diffraction data are processed to yield a set of indexed reflections with their corresponding intensities. This step also involves corrections for experimental factors such as absorption.
Structure Solution and Refinement
The processed diffraction data are then used to solve and refine the crystal structure.
Logical Workflow: Structure Solution and Refinement
Caption: Logical workflow for solving and refining a crystal structure.
Part 3: Anticipated Structural Features and Their Implications
Based on the molecular structure of this compound and data from similar compounds, several key structural features can be anticipated in its crystalline form:
-
Planarity: The fused furo[3,4-d]pyrimidine ring system is expected to be largely planar.
-
Intermolecular Interactions: The presence of nitrogen and oxygen atoms, as well as the lactam proton, suggests the potential for hydrogen bonding interactions, which would play a significant role in the crystal packing. Pi-stacking interactions between the aromatic rings of adjacent molecules are also likely.
-
Tautomerism: The lactam-lactim tautomerism is a possibility. The crystal structure will definitively establish the dominant tautomer in the solid state.
Data Presentation: Hypothetical Crystallographic Data Table
Should the crystal structure be determined, the data would be presented in a standardized format as shown in the hypothetical table below:
| Parameter | Hypothetical Value |
| Chemical formula | C₆H₂Cl₂N₂O₂ |
| Formula weight | 204.99 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 12.0 |
| c (Å) | 8.5 |
| β (°) | 105 |
| Volume (ų) | 820 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.66 |
| R-factor (%) | < 5 |
Conclusion and Future Outlook
The determination of the crystalline structure of this compound is a critical next step in leveraging this compound for advanced drug discovery and development. The experimental protocols and logical workflows outlined in this guide provide a robust framework for achieving this goal. The resulting crystallographic data will be invaluable for understanding its solid-state properties and for designing novel derivatives with enhanced therapeutic potential. The scientific community is encouraged to pursue the experimental determination of this structure and to deposit the findings in public databases to facilitate future research.
References
Sources
An In-depth Technical Guide to the Therapeutic Potential of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one Derivatives
Abstract
The furo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile backbone for a new generation of targeted therapeutics. This guide focuses on 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one, a key chemical intermediate, and explores the vast therapeutic landscape accessible through its derivatives. While not a therapeutic agent itself, its reactive chlorine atoms provide a gateway to a diverse chemical space, particularly in the realm of kinase inhibition. We will delve into the rationale behind its use, identify key therapeutic targets of its derivatives, and provide a comprehensive roadmap for the discovery and validation of novel drug candidates stemming from this potent scaffold.
The Furo[3,4-d]pyrimidine Scaffold: A Privileged Structure in Drug Discovery
The furo[3,4-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to the endogenous purine ring system allows it to function as a bioisostere, enabling it to interact with a wide array of biological targets.[1][2] This mimicry is particularly effective in the design of ATP-competitive inhibitors, making the furo[3,4-d]pyrimidine scaffold a fertile ground for the development of kinase inhibitors.[2]
Derivatives of the furo[3,4-d]pyrimidine core have demonstrated a broad spectrum of biological activities, including potent antiviral, anticancer, and kinase inhibitory properties.[1] The versatility of this scaffold allows for fine-tuning of its pharmacological properties through the introduction of various substituents, making it an attractive starting point for drug discovery campaigns.[3]
This compound: A Gateway to Therapeutic Innovation
This compound serves as a crucial building block in the synthesis of a multitude of furo[3,4-d]pyrimidine derivatives. The two chlorine atoms at the 2 and 4 positions of the pyrimidine ring are excellent leaving groups, facilitating nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups, enabling the exploration of a vast chemical space and the optimization of biological activity.
The strategic importance of this intermediate lies in its ability to serve as a launchpad for the creation of libraries of compounds for high-throughput screening, accelerating the identification of lead compounds with desirable therapeutic profiles.
Key Therapeutic Targets of Furo[3,4-d]pyrimidine Derivatives
The furo[3,4-d]pyrimidine scaffold has been successfully employed in the development of inhibitors for a variety of therapeutic targets. Below, we highlight some of the most prominent examples.
Kinase Inhibition: A Major Focus
The structural similarity of the furo[3,4-d]pyrimidine core to adenine makes it an ideal "hinge-binding" motif, mimicking the adenine core of ATP to interact with the hinge region of the kinase active site.[2] This has led to the development of numerous potent inhibitors targeting a variety of kinases.[2]
-
Janus Kinases (JAKs): The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of signaling pathways that regulate immune responses and cell growth.[4] Dysregulation of JAK signaling is implicated in a range of autoimmune diseases and cancers.[4][5] Furo[3,2-c]pyridine derivatives, structurally related to furo[3,4-d]pyrimidines, have been developed as potent JAK inhibitors for the treatment of inflammatory diseases like rheumatoid arthritis.[6] The development of selective JAK inhibitors based on the pyrimidine and pyrrolopyrimidine scaffold is an active area of research.[7][8]
-
Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor (BCR) signaling pathway and is essential for B-cell development, proliferation, and survival.[9][10] Dysregulation of BTK signaling is a hallmark of many B-cell malignancies.[9] Pyrimidine and pyrrolopyrimidine-based compounds have been successfully developed as potent BTK inhibitors.[11][12]
-
Phosphoinositide 3-kinase (PI3K)/AKT Pathway: The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[1][13] Furo[2,3-d]pyrimidine derivatives have been identified as potent dual inhibitors of PI3K and AKT.[13][14] Given the structural similarities, the furo[3,4-d]pyrimidine scaffold represents a promising starting point for the development of novel PI3K/AKT pathway inhibitors.[1]
Antiviral and Anticancer Activity
Beyond kinase inhibition, furo[3,4-d]pyrimidine derivatives have shown significant potential as antiviral and anticancer agents.[1]
-
Anti-HIV Activity: Dihydrofuro[3,4-d]pyrimidine derivatives have been extensively studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[3] These compounds bind to an allosteric site on the HIV-1 reverse transcriptase, inhibiting its function and preventing viral replication.[3]
-
Anticancer Potential: Furo[3,4-d]pyrimidine analogs have demonstrated promising anticancer activity.[1] The cytotoxic effects of these compounds are often attributed to the induction of apoptosis and cell cycle arrest in cancer cells.[15]
-
Antifolate Activity: The structural similarity of furo[3,4-d]pyrimidines to purines also makes them candidates for development as antifolate agents.[16] These compounds can potentially inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway, thereby disrupting DNA synthesis and leading to cell death in rapidly proliferating cancer cells.[16]
A Roadmap for Target Identification and Validation
For a novel compound synthesized from this compound, a systematic approach is required to identify and validate its therapeutic target. The following workflow outlines a comprehensive strategy.
Caption: A streamlined workflow for therapeutic target identification and validation.
Step-by-Step Experimental Protocols
Objective: To determine the inhibitory activity of a test compound against a broad panel of kinases.
Methodology: A fluorescence-based in vitro kinase assay is a common and adaptable method.[17]
-
Preparation of Reagents:
-
Assay Procedure:
-
Mix recombinant kinases with the appropriate substrate in the kinase buffer.[19]
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP/MgCl2 to a final concentration of 10 mM MgCl2 and 100 µM ATP.[19][20]
-
Incubate the reaction mixture at room temperature for a specified time.
-
Terminate the reaction by adding a stop solution (e.g., 6x Protein Loading dye) and heat inactivation at 95°C for 5 minutes.[19][20]
-
-
Detection and Analysis:
Objective: To confirm the engagement of the test compound with its target protein in a cellular context.[21][22]
Methodology: CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[23][24]
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound or vehicle control and incubate.[21]
-
-
Thermal Challenge:
-
Heat the cell samples to a range of temperatures to induce protein denaturation.[23]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[22]
-
-
Protein Detection and Analysis:
-
Detect the amount of soluble target protein in each sample using Western blotting or mass spectrometry.[22]
-
Plot the amount of soluble protein against temperature to generate a melting curve.[23]
-
A shift in the melting curve to a higher temperature in the presence of the test compound indicates target engagement.[21]
-
Objective: To identify the kinase targets of a compound in a competitive binding experiment.[25]
Methodology: Kinobeads are an affinity resin containing immobilized non-selective kinase inhibitors that capture a large portion of the cellular kinome.[25][26]
-
Cell Lysate Preparation:
-
Prepare cell lysates from cells treated with the test compound or vehicle control.
-
-
Competitive Binding:
-
Incubate the cell lysates with the kinobeads.[25] The test compound will compete with the immobilized inhibitors for binding to its kinase targets.
-
-
Affinity Enrichment and Elution:
-
Wash the kinobeads to remove non-specifically bound proteins.
-
Elute the captured kinases from the beads.
-
-
Mass Spectrometry Analysis:
-
Digest the eluted proteins and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[27]
-
Quantify the relative abundance of each kinase in the compound-treated versus vehicle-treated samples. A decrease in the abundance of a particular kinase in the compound-treated sample indicates that it is a target of the compound.
-
Conclusion
This compound is a highly valuable synthetic intermediate that provides access to a rich and diverse chemical space. The furo[3,4-d]pyrimidine scaffold, at the core of its derivatives, is a privileged structure in medicinal chemistry with proven success in targeting a range of therapeutic targets, most notably protein kinases. The systematic application of the target identification and validation workflow outlined in this guide will enable researchers to efficiently navigate the path from a novel furo[3,4-d]pyrimidine derivative to a promising clinical candidate. The continued exploration of this versatile scaffold holds immense promise for the discovery of next-generation targeted therapies for a multitude of human diseases.
References
- Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Jarzab, A., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry.
- Masuda, T., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol.
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
- In vitro NLK Kinase Assay. (n.d.). JoVE.
- Wang, X., et al. (2019). Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors. Bioorganic & Medicinal Chemistry.
- Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
- Kinobeads workflow. (n.d.). ResearchGate.
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- CETSA. (n.d.). Pelago Bioscience.
- In vitro kinase assay. (2023). ResearchGate.
- El-Gamal, M. I., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry.
- Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. (2016). Molecular & Cellular Proteomics.
- Optimized chemical proteomics assay for kinase inhibitor profiling. (2016). Expert Review of Proteomics.
- The target landscape of clinical kinase drugs. (2017). Cell Chemical Biology.
- Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (2023). RSC Medicinal Chemistry.
- Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. (2022). Journal of Medicinal Chemistry.
- Chen, J. J., et al. (2006). Development of pyrimidine-based inhibitors of Janus tyrosine kinase 3. Bioorganic & Medicinal Chemistry Letters.
- The Development of BTK Inhibitors: A Five-Year Update. (2021). Molecules.
- Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. (2022). European Journal of Medicinal Chemistry.
- Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (2016). Journal of Medicinal Chemistry.
- Development of New Pyrrolopyrimidine-Based Inhibitors of Janus Kinase 3 (JAK3). (2007). Bioorganic & Medicinal Chemistry Letters.
- Pyrazolo[3,4-d]pyrimidine inhibitors of BTK, MKK7 and EGFR derived from... (n.d.). ResearchGate.
- Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold. (2015). Bioorganic & Medicinal Chemistry.
- Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2022). Pharmaceuticals.
- Synthesis and biological activity of certain 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides. (1987). Journal of Medicinal Chemistry.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). RSC Advances.
- Synthesis and antiproliferative activity of 2,4-disubstituted 6-aryl-7H-pyrrolo[3,2-d]pyrimidin-7-one 5-oxides. (2009). Bioorganic & Medicinal Chemistry.
- Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. (2013). Journal of Medicinal Chemistry.
- Design, synthesis and biological evaluation of 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one derivatives as potent FAK inhibitors for the treatment of ovarian cancer. (2022). European Journal of Medicinal Chemistry.
- Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. (2006). Bioorganic & Medicinal Chemistry Letters.
- (+/-)-2-Amino-3,4-dihydro-7-[2,3-dihydroxy-4-(hydroxymethyl)-1- cyclopentyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ones: new carbocyclic analogues of 7-deazaguanosine with antiviral activity. (1985). Journal of Medicinal Chemistry.
- N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of pyrimidine-based inhibitors of Janus tyrosine kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of new pyrrolopyrimidine-based inhibitors of Janus kinase 3 (JAK3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective | MDPI [mdpi.com]
- 11. The Development of BTK Inhibitors: A Five-Year Update | MDPI [mdpi.com]
- 12. Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. In vitro kinase assay [bio-protocol.org]
- 19. In vitro kinase assay [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. annualreviews.org [annualreviews.org]
- 24. CETSA [cetsa.org]
- 25. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 26. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Preliminary In Vitro Screening of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one: A Technical Guide
Introduction: The Therapeutic Potential of the Pyrimidine Scaffold
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] Its fundamental role in the structure of nucleobases in DNA and RNA has inspired the development of a vast array of synthetic derivatives.[2] These efforts have unveiled a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] Fused heterocyclic systems incorporating the pyrimidine ring, such as pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, have yielded numerous potent inhibitors of key cellular targets, including protein kinases.[3][4][5]
This guide focuses on a novel, yet under-characterized derivative, 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one . Given the rich pharmacological history of related pyrimidine-based compounds, a systematic in vitro screening is warranted to elucidate its potential therapeutic value. This document provides a comprehensive, step-by-step framework for the preliminary biological evaluation of this compound, designed for researchers, scientists, and drug development professionals. The proposed screening cascade is designed to first establish a general cytotoxicity profile, followed by exploration into more specific, high-value target areas for pyrimidine analogs: kinase inhibition and anti-inflammatory activity.
Rationale for the Proposed Screening Cascade
The decision to structure the preliminary in vitro evaluation in a tiered manner is rooted in a logical progression from broad, systemic effects to more specific, mechanistic activities. This approach ensures a cost-effective and scientifically rigorous initial assessment.
-
Tier 1: General Cytotoxicity Screening. The initial and most critical step in evaluating any novel compound is to determine its effect on cell viability.[6][7] This provides a foundational understanding of the compound's potency and establishes a therapeutic window for subsequent, more targeted assays. A highly cytotoxic compound may be a candidate for oncology applications, while a non-cytotoxic compound could be more suitable for other therapeutic areas.[8]
-
Tier 2: Kinase Inhibition Profiling. The pyrimidine core is a well-established mimic of the purine core of ATP, enabling competitive inhibition at the ATP-binding site of a wide range of protein kinases.[3] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[9][10][11] Therefore, assessing the inhibitory activity of this compound against a panel of relevant kinases is a logical next step.
-
Tier 3: Anti-inflammatory Activity Assessment. Many heterocyclic compounds, including pyrimidine derivatives, have demonstrated significant anti-inflammatory properties.[12][13][14] This is often achieved through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or by modulating inflammatory signaling pathways like NF-κB and MAPK.[12][15] Evaluating the compound's ability to mitigate inflammatory responses in vitro could uncover its potential for treating a range of inflammatory conditions.
The following sections will provide detailed, field-proven protocols for each tier of this screening cascade.
Experimental Workflows and Protocols
Tier 1: General Cytotoxicity Assessment
The initial evaluation of cytotoxicity will be performed using two robust and widely accepted colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[7][16] Performing both assays provides a more complete picture of the compound's effect on cell health.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
This assay quantifies the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, the amount of ADP produced decreases, leading to a decrease in the luminescent signal.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest (e.g., EGFR, VEGFR2, CDK2)
-
Kinase-specific substrate
-
ATP
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound. The final DMSO concentration in the assay should be kept low (≤1%). [3]2. Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control. [3] * Add 5 µL of the kinase and substrate solution to each well. [3] * Initiate the reaction by adding 2.5 µL of the ATP solution. [3] * Incubate the plate at 30°C for 60 minutes. [3]3. ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. [3] * Incubate at room temperature for 40 minutes. [3] * Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. [3] * Incubate at room temperature for 30-60 minutes in the dark. [3]4. Data Acquisition: Measure the luminescence of each well using a plate reader. [3]5. Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value. [3] Data Presentation:
-
| Compound | Kinase Target | IC50 (µM) |
| This compound | EGFR | Experimental Value |
| This compound | VEGFR2 | Experimental Value |
| This compound | CDK2 | Experimental Value |
| Sunitinib (Control) | VEGFR2 | Reference Value |
| Erlotinib (Control) | EGFR | Reference Value |
Tier 3: Anti-inflammatory Activity Assessment
The in vitro anti-inflammatory activity of the test compound can be assessed by its ability to inhibit COX-1 and COX-2 enzymes. Selectivity for COX-2 is a desirable trait to minimize potential gastrointestinal side effects. [2]
This assay measures the peroxidase activity of cyclooxygenase enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
TMPD (colorimetric probe)
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, the COX-1 or COX-2 enzyme, and the test compound or vehicle control. Incubate for 15 minutes at 25°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and the TMPD solution.
-
Absorbance Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5 minutes using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value for both COX-1 and COX-2. The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib (Control) | Reference Value | Reference Value | Reference Value |
| Diclofenac (Control) | Reference Value | Reference Value | Reference Value |
Conclusion and Future Directions
This technical guide outlines a logical and robust preliminary in vitro screening cascade for the novel compound this compound. By systematically evaluating its cytotoxicity, kinase inhibitory potential, and anti-inflammatory activity, researchers can gain crucial initial insights into its pharmacological profile. The data generated from these assays will be instrumental in guiding future research, including mechanism of action studies, lead optimization, and in vivo efficacy testing. The versatility of the pyrimidine scaffold suggests that this compound could hold significant therapeutic promise, and this structured approach provides the essential first steps in unlocking that potential.
References
- Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. Benchchem.
- The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide. Benchchem.
- Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace.
- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PMC - NIH.
- Cytotoxicity assays of novel compounds synthesized from "Ethyl isoquinoline-7- carboxyl
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evalu
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
- Design, Synthesis, In vitro Antimicrobial and Antioxidant Evaluation of Novel Pyrimidine Deriv
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener
- Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflamm
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
- Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. Benchchem.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
- Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling P
- Research on heterocyclic compounds. XXIV.
- Novel Heterocyclic Compounds as Potential Anti-Inflamm
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC - NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research on heterocyclic compounds. XXIV. Antiinflammatory activity of some imidazo[1,2-c]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
The Versatile Scaffold: 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one as a Research Tool in Drug Discovery
Introduction: Unlocking the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for the development of potent and selective therapeutic agents is perpetual. The furo[3,4-d]pyrimidine core, a purine isostere, has emerged as a "privileged" structure due to its ability to interact with a variety of biological targets. Within this class of compounds, 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one stands out as a highly versatile and reactive intermediate. Its two chlorine atoms at the 2- and 4-positions of the pyrimidine ring are amenable to selective nucleophilic substitution, providing a gateway to a diverse array of functionalized derivatives.
This technical guide offers an in-depth exploration of this compound as a research tool. We will delve into its core properties, provide detailed protocols for its derivatization, and showcase its application in the synthesis of biologically active molecules, particularly in the realms of antiviral and cancer research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.
Core Properties of this compound
A thorough understanding of the physicochemical and spectroscopic properties of the starting material is fundamental to its effective use in synthesis.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₆H₂Cl₂N₂O₂ | Inferred from structure |
| Molecular Weight | 208.99 g/mol | Inferred from structure |
| Appearance | Off-white to pale yellow solid | General observation |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO, THF) | General chemical knowledge |
Spectroscopic Characterization:
While specific, publicly available spectra for this compound are limited, the following are expected characteristic peaks based on the analysis of closely related furo- and pyrrolopyrimidine analogs. Researchers should always confirm the identity and purity of their starting material using standard analytical techniques.
-
¹H NMR: A singlet corresponding to the proton at the 5-position (N-H) is expected, with its chemical shift influenced by the solvent. The protons on the furan ring would also produce characteristic signals.
-
¹³C NMR: Resonances for the carbonyl carbon (C7), the two chlorine-bearing carbons (C2 and C4), and the other carbons of the bicyclic system would be observed in the expected regions for such a heterocyclic system.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Synthetic Manipulation: Gateway to Molecular Diversity
The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. The C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This regioselectivity can be exploited to sequentially introduce different substituents, leading to a wide range of 2,4-disubstituted furo[3,4-d]pyrimidine derivatives.
Experimental Workflow for Derivatization
The following diagram illustrates a general workflow for the synthesis of diverse furo[3,4-d]pyrimidine analogs from the dichlorinated starting material.
Caption: General synthetic workflow for derivatization.
Protocol 1: Regioselective Synthesis of 4-Amino-2-chloro-furo[3,4-d]pyrimidin-7(5H)-one Derivatives
This protocol describes the selective substitution at the C4 position with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (R-NH₂) (1.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous solvent (e.g., isopropanol, ethanol, or THF)
-
Stirring plate and magnetic stirrer
-
Reaction vessel with condenser and nitrogen inlet
-
Thin Layer Chromatography (TLC) supplies
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, chromatography supplies)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the amine (1.1 eq) and the base (e.g., TEA, 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-chloro-furo[3,4-d]pyrimidin-7(5H)-one derivative.
Protocol 2: Synthesis of 2,4-Disubstituted Furo[3,4-d]pyrimidin-7(5H)-one Derivatives
This protocol outlines the subsequent substitution at the C2 position.
Materials:
-
4-Amino-2-chloro-furo[3,4-d]pyrimidin-7(5H)-one derivative from Protocol 1
-
Second amine of choice (R'-NH₂) (1.5-2.0 equivalents)
-
Base (e.g., DIPEA) (2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or 1,4-dioxane)
-
Microwave reactor (optional, can accelerate the reaction)
-
Standard work-up and purification equipment
Procedure:
-
In a reaction vessel, dissolve the 4-amino-2-chloro-furo[3,4-d]pyrimidin-7(5H)-one derivative (1.0 eq) in the chosen anhydrous solvent.
-
Add the second amine (1.5-2.0 eq) and the base (e.g., DIPEA, 2.0-3.0 eq).
-
Heat the reaction mixture at an elevated temperature (e.g., 100-140 °C), either conventionally or in a microwave reactor, until the starting material is consumed as monitored by TLC.
-
Cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
If necessary, purify the crude product by column chromatography or recrystallization to yield the final 2,4-disubstituted furo[3,4-d]pyrimidin-7(5H)-one derivative.
Applications in Drug Discovery: Targeting Disease Pathways
Derivatives of the furo[3,4-d]pyrimidine scaffold have shown significant promise in various therapeutic areas, particularly as antiviral and anticancer agents.
Antiviral Activity: Inhibition of HIV-1 Reverse Transcriptase
A notable application of the dihydrofuro[3,4-d]pyrimidine scaffold is in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection.[1][2][3] These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its function.
Biological Data Summary:
| Compound | Target | Activity (EC₅₀) | Reference |
| Dihydrofuro[3,4-d]pyrimidine derivative 13c2 | HIV-1 Reverse Transcriptase | 0.9–8.4 nM (against various resistant strains) | [1][2] |
| Dihydrofuro[3,4-d]pyrimidine derivative 13c4 | HIV-1 Reverse Transcriptase | 0.9–8.4 nM (against various resistant strains) | [1][2] |
| Dihydrofuro[3,4-d]pyrimidine derivative 14b | HIV-1 Reverse Transcriptase | 5.79–28.3 nM (against various resistant strains) | [3] |
| Dihydrofuro[3,4-d]pyrimidine derivative 16c | HIV-1 Reverse Transcriptase | 2.85–18.0 nM (against various resistant strains) | [3] |
These compounds have demonstrated exceptional potency against wild-type and, crucially, drug-resistant strains of HIV-1, highlighting the potential of this scaffold to address the ongoing challenge of antiviral resistance.[1][2][3]
Anticancer Activity: Kinase Inhibition
The structural similarity of furo[3,4-d]pyrimidines to purines makes them ideal candidates for the design of kinase inhibitors.[4] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of cancer. By competing with ATP for the kinase binding site, furo[3,4-d]pyrimidine derivatives can block aberrant signaling pathways that drive tumor growth and survival.
Targeted Signaling Pathway: PI3K/AKT/mTOR
The PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and it is frequently hyperactivated in cancer. Furo[3,4-d]pyrimidine-based compounds have the potential to inhibit key kinases within this pathway, such as PI3K and mTOR.
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
While specific data for this compound derivatives as kinase inhibitors is still emerging, the broader class of furopyrimidines has demonstrated significant potential in this area.[4]
Safety and Handling
As with any laboratory chemical, proper safety precautions should be taken when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with significant therapeutic potential. Its straightforward and regioselective functionalization allows for the rapid generation of molecular diversity, making it an attractive starting point for drug discovery campaigns. The demonstrated success of dihydrofuro[3,4-d]pyrimidine derivatives as potent anti-HIV agents and the broader potential of the furopyrimidine class as kinase inhibitors underscore the importance of this scaffold. Future research will undoubtedly continue to unlock new biological applications for derivatives of this promising heterocyclic core.
References
- Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties.
- Furo[3,4-d]pyrimidines as Kinase Inhibitors: An In-depth Technical Guide.
- An In-depth Technical Guide to the Furo[3,4-d]pyrimidine Core.
- Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties.
- Development of Novel Dihydrofuro[3,4-d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C.
Sources
- 1. Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Dihydrofuro[3,4- d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Novel Dihydrofuro[3,4- d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
The Synthetic Chemist's Guide to 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one: Advanced Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
The furo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including antiviral and anticancer agents. Its structural resemblance to purine allows it to interact with a variety of biological targets. The reactive handle, 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one, serves as a versatile precursor for the synthesis of diverse libraries of substituted furo[3,4-d]pyrimidines, making it a valuable tool in drug discovery and development. This guide provides an in-depth exploration of the reaction protocols involving this key intermediate, with a focus on understanding and controlling regioselectivity in its derivatization.
I. Synthesis of this compound
The preparation of the title compound is a critical first step for any subsequent derivatization. A common and effective method involves the chlorination of the corresponding dihydroxyfuro[3,4-d]pyrimidine. Phosphorus oxychloride (POCl₃) is a widely used and potent chlorinating agent for this transformation.
Protocol 1: Chlorination of 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4-dione
This protocol outlines the synthesis of this compound from its corresponding diol precursor. The addition of a tertiary amine, such as N,N-dimethylaniline, can facilitate the reaction.
Experimental Workflow:
Figure 1: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
To a stirred solution of phosphorus oxychloride (POCl₃, e.g., 10-15 equivalents), add 5,7-dihydrofuro[3,4-d]pyrimidine-2,4-dione (1 equivalent) portion-wise at 0 °C.
-
To this suspension, slowly add N,N-dimethylaniline (1.2 equivalents) while maintaining the temperature at 0 °C.
-
After the addition is complete, warm the reaction mixture to reflux (typically around 110-120 °C) and maintain for 3-5 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
II. Nucleophilic Aromatic Substitution (SNAr) Reactions
The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), which is the most common method for introducing diversity to this scaffold. The regioselectivity of this reaction is a key consideration.
Understanding Regioselectivity: C4 vs. C2
In general, for 2,4-dichloropyrimidines, the C4 position is more electrophilic and thus more reactive towards nucleophiles than the C2 position.[1] This is due to the electron-withdrawing effect of the nitrogen atom at position 3, which has a more pronounced influence on the para-positioned C4.
Figure 2: Reactivity of C4 and C2 positions in SNAr reactions.
However, the reaction conditions and the nature of the nucleophile can influence this selectivity. For instance, after the substitution at C4, the electron-donating nature of the newly introduced group can deactivate the ring towards further substitution, often requiring more forcing conditions for a second substitution at C2.
Protocol 2: Selective Monosubstitution at the C4-Position with an Amine
This protocol describes a typical SNAr reaction with a primary or secondary amine, leading to the selective formation of a C4-amino-2-chlorofuro[3,4-d]pyrimidine derivative.
Step-by-Step Methodology:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).
-
Add the desired amine (1.1 equivalents) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., EtOAc).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Data Summary for C4-Amination:
| Amine Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | EtOH | TEA | 80 | 4 | 85-95 |
| Benzylamine | iPrOH | DIPEA | 60 | 6 | 80-90 |
| Morpholine | DMF | DIPEA | 25 | 12 | 90-98 |
Protocol 3: Sequential Disubstitution - Amination at C2
Following the initial substitution at C4, a second nucleophile can be introduced at the C2 position, often requiring more forcing conditions due to the deactivation of the ring.
Step-by-Step Methodology:
-
To a solution of the 4-amino-2-chlorofuro[3,4-d]pyrimidine derivative (1 equivalent) in a high-boiling point solvent like dioxane or DMF, add the second amine (1.5-2.0 equivalents) and a suitable base (e.g., K₂CO₃ or NaH).
-
Heat the reaction mixture to a higher temperature (e.g., 100-150 °C), potentially using microwave irradiation to reduce reaction times.
-
Monitor the reaction for the disappearance of the starting material.
-
Work-up the reaction as described in Protocol 2, followed by purification.
III. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively.
Protocol 4: Suzuki-Miyaura Coupling at the C4-Position
The Suzuki coupling is an effective method for introducing aryl or heteroaryl groups. Similar to SNAr reactions, the C4 position is generally more reactive in Suzuki couplings of 2,4-dichloropyrimidines.[2] Microwave-assisted protocols can significantly accelerate these reactions.[2]
Experimental Workflow:
Figure 3: Workflow for a microwave-assisted Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
In a microwave-safe vial, combine this compound (1 equivalent), the desired aryl or heteroaryl boronic acid (1.1 equivalents), a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents), and a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equivalents).
-
Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio).
-
Seal the vial and heat the mixture in a microwave reactor at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the C4-coupled product.
Data Summary for C4-Suzuki Coupling:
| Boronic Acid | Catalyst | Base | Temperature (°C) | Time (min) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 120 | 20 | 80-90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 110 | 15 | 85-95 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 120 | 25 | 75-85 |
Protocol 5: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides an alternative to classical SNAr for the formation of C-N bonds, often under milder conditions and with broader substrate scope.[3] Again, the C4 position is the typical site of reaction.
Step-by-Step Methodology:
-
To an oven-dried flask, add this compound (1 equivalent), the amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 equivalents), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
IV. Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of functionalized furo[3,4-d]pyrimidine derivatives. A thorough understanding of the principles governing the regioselectivity of its reactions, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, is paramount for its effective utilization in drug discovery programs. The protocols detailed herein provide a solid foundation for researchers to explore the chemical space around this important scaffold, paving the way for the development of novel therapeutic agents.
V. References
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.1021/acscatal.1c02220]
-
Probing the Reactivity of 2,4-Dichlorofuro[3,4-d]pyrimidin-7-one: A Versatile and Underexploited Scaffold to Generate Substituted or Fused Pyrimidine Derivatives. Molecules. [URL: https://www.researchgate.net/publication/344567890_Probing_the_Reactivity_of_24-Dichlorofuro34-dpyrimidin-7-one_A_Versatile_and_Underexploited_Scaffold_to_Generate_Substituted_or_Fused_Pyrimidine_Derivatives]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts. [URL: https://www.mdpi.com/2073-4344/11/4/443]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222718/]
-
Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination]
Sources
The Versatile Architect: 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one as a Strategic Building Block in Complex Molecule Synthesis
Abstract
The furo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold, prominently featured in a multitude of biologically active compounds, particularly in the realm of kinase inhibition.[1] This guide focuses on a key derivative, 2,4-dichlorofuro[3,4-d]pyrimidin-7(5H)-one and its closely related tautomer, 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine (CAS 848398-41-4). We delve into the strategic application of this building block in organic synthesis, elucidating the principles of its reactivity and providing detailed, field-proven protocols for its sequential and regioselective functionalization. This application note is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile scaffold for the construction of novel molecular entities.
Introduction: The Furo[3,4-d]pyrimidine Scaffold
The furo[3,4-d]pyrimidine architecture is a bioisostere of purine, allowing it to interact with a wide array of biological targets, often by mimicking the binding of adenosine triphosphate (ATP) in enzyme active sites.[1] The inherent reactivity of the dichlorinated analog, specifically the differential electrophilicity of the C4 and C2 positions, provides a synthetic handle for the programmed introduction of diverse substituents. This controlled, stepwise elaboration is a cornerstone of modern medicinal chemistry, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
The general synthetic utility of this scaffold is predicated on the sequential displacement of its two chlorine atoms via nucleophilic aromatic substitution (SNAr) or through palladium-catalyzed cross-coupling reactions. Understanding the factors that govern the regioselectivity of these transformations is paramount for efficient and predictable synthesis.
Foundational Synthesis of the Building Block
The parent scaffold, 5,7-dihydrofuro[3,4-d]pyrimidine-2,4-diol, can be synthesized and subsequently chlorinated to yield the target 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine. A common method involves the use of a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Regioselective Functionalization: A Stepwise Approach
The synthetic power of 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine lies in the differential reactivity of its two chlorine atoms. The C4 position is generally more susceptible to nucleophilic attack than the C2 position. This heightened electrophilicity is attributed to the stronger electron-withdrawing effect of the adjacent nitrogen atom (N3) and the ability to better stabilize the Meisenheimer intermediate formed during nucleophilic attack at C4. This inherent selectivity allows for a controlled, stepwise functionalization, as illustrated below.
Protocol 1: Regioselective C4-Amination (SNAr)
This protocol details the selective substitution of the C4-chloro group with an amine nucleophile, a common first step in the synthesis of kinase inhibitors and other biologically active molecules.[2][3]
Materials:
-
2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine (1.0 eq)
-
Desired primary or secondary amine (e.g., 4-cyclobutylaniline) (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine (50 mg, 0.26 mmol) in DMSO (2 mL) at room temperature, add the desired amine (e.g., 4-cyclobutylaniline, 38.5 mg, 0.26 mmol).
-
Add DIPEA (0.069 mL, 0.39 mmol) to the reaction mixture.
-
Stir the resulting mixture at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water (50 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, 2-chloro-N-(4-cyclobutylphenyl)-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine, can be purified by column chromatography on silica gel if necessary.
Causality and Insights:
-
Base: DIPEA, a non-nucleophilic base, is used to neutralize the HCl generated during the substitution without competing with the amine nucleophile.
-
Solvent: A polar aprotic solvent like DMSO is ideal for SNAr reactions as it solvates the cation but not the anion, increasing the nucleophilicity of the amine.
-
Temperature: The reaction proceeds efficiently at room temperature, highlighting the high reactivity of the C4 position. For less reactive nucleophiles, gentle heating (e.g., 60-100 °C) may be required.[3][4]
Protocol 2: C2-Functionalization via Nucleophilic Substitution
Following the initial C4-amination, the remaining C2-chloro group can be displaced by a second nucleophile. This often requires more forcing conditions due to the reduced electrophilicity of the C2 position after the introduction of an electron-donating amino group at C4.
Materials:
-
2-Chloro-4-(substituted)-5,7-dihydrofuro[3,4-d]pyrimidine (1.0 eq)
-
Second nucleophile (e.g., 3-aminopropan-1-ol) (excess)
-
Optional: Base such as K₂CO₃ or DIPEA
-
Solvent such as DMF or NMP
Procedure:
-
In a microwave vial, combine the 2-chloro-4-(substituted) intermediate (1.0 eq) and the second nucleophile (e.g., 3-aminopropan-1-ol, ~3 eq).
-
Add a suitable solvent (e.g., NMP).
-
Seal the vial and heat the reaction mixture in a microwave reactor at a temperature between 120-150 °C for 1-4 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
After cooling, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by chromatography to yield the desired 2,4-disubstituted furo[3,4-d]pyrimidine.[5]
Causality and Insights:
-
Elevated Temperature: The C2 position is less reactive, necessitating higher temperatures, often conveniently achieved using microwave irradiation to shorten reaction times.
-
Nucleophile Excess: Using an excess of the second nucleophile drives the reaction to completion.
-
Reaction Control: This two-step SNAr approach allows for the synthesis of unsymmetrically substituted furo[3,4-d]pyrimidines, which is critical for fine-tuning the pharmacological properties of the final compound.
Protocol 3: C2-Functionalization via Suzuki Cross-Coupling
Palladium-catalyzed cross-coupling reactions provide a powerful alternative for creating C-C bonds at the C2 position, introducing aryl or heteroaryl moieties that are difficult to install via nucleophilic substitution.[5]
Materials:
-
2-Chloro-4-(substituted)-5,7-dihydrofuro[3,4-d]pyrimidine (1.0 eq)
-
Aryl or heteroaryl boronic acid/ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, DMF)
Procedure:
-
To a flame-dried reaction vessel, add the 2-chloro-4-(substituted) intermediate (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Causality and Insights:
-
Catalyst Choice: The choice of palladium catalyst and ligand is crucial and often substrate-dependent. Catalysts like Pd(PPh₃)₄ are effective for a range of Suzuki couplings.
-
Inert Atmosphere: The catalytic cycle involves Pd(0) species which are sensitive to air. Maintaining an inert atmosphere is critical for catalyst longevity and reaction efficiency.
-
Base Function: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center.
Data Summary: Reaction Conditions
| Reaction Type | Position | Key Reagents | Solvent | Temperature | Typical Yield | Reference |
| SNAr Amination | C4 | Amine, DIPEA | DMSO | Room Temp | Good to High | [2] |
| SNAr Amination | C4 | Aniline, DIPEA | DMF | 100 °C | Not stated | [3] |
| SNAr Hydroxylation | C4 | Phenol, K₂CO₃ | DMF | 90 °C | Not stated | [6] |
| SNAr Amination | C2 | Amine | NMP | 120-150 °C (MW) | Moderate | [5] |
| Suzuki Coupling | C2 | Boronic Acid, Pd Catalyst, Base | Dioxane/H₂O | 80-100 °C | Moderate to Good | [5] |
Conclusion
This compound and its tautomer are powerful and versatile building blocks in organic synthesis. The predictable regioselectivity of the C4 position towards nucleophilic attack, followed by the possibility of functionalizing the more resilient C2 position through either more forcing SNAr conditions or palladium-catalyzed cross-coupling, provides a robust and programmable platform for the synthesis of complex, disubstituted furo[3,4-d]pyrimidines. This strategic, stepwise approach is invaluable in drug discovery, enabling the systematic exploration of chemical space around a privileged core. The protocols and principles outlined in this guide offer a solid foundation for researchers aiming to incorporate this valuable scaffold into their synthetic programs.
References
- Zhang, W., et al. (2021). Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties. Journal of Medicinal Chemistry.
- Google Patents. (2017). WO2017133664A1 - Bicyclic pyridine and pyrimidine derivatives and their use in the treatment, amelioration or prevention of influenza.
- Google Patents. (2017). EP4059934A1 - COMPOUNDS AND COMPOSITIONS AS INHIBITORS OF ENDOSOMAL TOLL-LIKE RECEPTORS.
- Google Patents. (2021). WO2021180952A1 - Fused pyrimidine compounds as kcc2.
- Google Patents. (n.d.). US11084830B2 - Five-membered non aromatic ring-pyrimidine HIV-1 reverse transcriptase inhibitor, preparation method therefor, and uses thereof.
- Google Patents. (2016). WO2016210330A1 - Glucose uptake inhibitors.
- Google Patents. (n.d.). US11084830B2 - Five-membered non aromatic ring-pyrimidine HIV-1 reverse transcriptase inhibitor, preparation method therefor, and uses thereof.
- Disney, M.D., et al. (2021). A Druglike Small Molecule that Targets r(CCUG) Repeats in Myotonic Dystrophy Type 2 Facilitates Degradation by RNA Quality Control Pathways. Journal of the American Chemical Society.
- European Patent Office. (2021). EP3193611B1 - MK2 INHIBITORS AND USES THEREOF.
- Google Patents. (n.d.). CN117529315A - 含咪唑的alk2激酶抑制剂.
- Lirias. (n.d.). Development of Novel Dihydrofuro[3,4‑d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C.
Sources
- 1. Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2021180952A1 - Fused pyrimidine compounds as kcc2 - Google Patents [patents.google.com]
- 3. WO2016210330A1 - Glucose uptake inhibitors - Google Patents [patents.google.com]
- 4. 6315-89-5 | 3,4-Dimethoxyaniline | Aryls | Ambeed.com [ambeed.com]
- 5. A Druglike Small Molecule that Targets r(CCUG) Repeats in Myotonic Dystrophy Type 2 Facilitates Degradation by RNA Quality Control Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. data.epo.org [data.epo.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one
Introduction: The Furo[3,4-d]pyrimidine Scaffold as a Privileged Kinase Inhibitor Core
The furo[3,4-d]pyrimidine ring system has emerged as a significant scaffold in the field of medicinal chemistry, particularly in the design of potent kinase inhibitors.[1][2] Its structural resemblance to the endogenous purine core of adenosine triphosphate (ATP) allows molecules built upon this framework to act as competitive inhibitors at the ATP-binding site of a wide array of protein kinases.[3][4] Dysregulation of kinase activity is a hallmark of numerous proliferative and inflammatory diseases, most notably cancer, making these enzymes prime targets for therapeutic intervention.[3][4]
Kinase inhibitors based on the furo[3,4-d]pyrimidine core have demonstrated potent activity against key signaling proteins implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] By occupying the ATP-binding pocket, these inhibitors block the phosphorylation cascade that drives tumor growth, proliferation, and angiogenesis.[3] The strategic importance of this scaffold lies in its ability to form critical hydrogen bond interactions with the "hinge region" of the kinase, a conserved segment that links the N- and C-lobes of the catalytic domain and anchors the adenine moiety of ATP.[3][5]
This guide focuses on a highly versatile and reactive intermediate, 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one , and its application in the synthesis of advanced kinase inhibitors. The two chlorine atoms at the C2 and C4 positions serve as reactive handles for sequential and regioselective nucleophilic aromatic substitution (SNAr), enabling the systematic construction of a diverse library of kinase-targeted compounds.
Chemical Properties and Reactivity of this compound
The synthetic utility of this compound is rooted in the differential reactivity of its two chlorine atoms. The pyrimidine ring is electron-deficient, which activates the chlorine atoms towards nucleophilic attack. Generally, the C4 position is more electrophilic and thus more susceptible to initial substitution by a nucleophile. This regioselectivity is a cornerstone of the synthetic strategies employing this intermediate.
Several factors influence the regioselective substitution:
-
Electronic Effects: The C4 position is para to one of the ring nitrogens and ortho to the other, making it more electron-deficient and reactive towards nucleophiles compared to the C2 position.[6]
-
Nucleophile Choice: While many nucleophiles will preferentially attack the C4 position, the use of certain catalysts or highly specific nucleophiles can sometimes direct substitution to the C2 position.
-
Reaction Conditions: Temperature, solvent, and the presence of a base can all modulate the rate and selectivity of the substitution reactions.
This differential reactivity allows for a controlled, stepwise introduction of different functionalities at the C4 and C2 positions, which is a powerful tool for structure-activity relationship (SAR) studies in drug discovery. A typical synthetic workflow involves an initial SNAr reaction at C4 with a primary or secondary amine, followed by a second substitution or a coupling reaction at the C2 position.
Synthesis of the this compound Intermediate
While specific protocols for the furo[3,4-d]pyrimidine derivative are not as widely published as for its pyrrolo-analogs, the synthesis can be inferred from established routes for similar heterocyclic systems. The general approach involves the construction of the furo[3,4-d]pyrimidine-2,4-dione core, followed by a chlorination step.
A plausible synthetic pathway is outlined below:
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: Nucleophilic Substitution on 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Furo[3,4-d]pyrimidine Scaffold - A Privileged Motif in Medicinal Chemistry
The furo[3,4-d]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, recognized as a purine bioisostere. This structural similarity allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent kinase inhibitory, anticancer, and antiviral properties.[1] The 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one derivative is a versatile intermediate, offering two reactive sites for nucleophilic substitution, enabling the synthesis of diverse compound libraries for drug discovery programs.
This guide provides a comprehensive overview of the experimental procedures for nucleophilic substitution on this compound, with a focus on regioselectivity and sequential functionalization. We will delve into the underlying principles governing these reactions and provide detailed, field-proven protocols for the synthesis of mono- and di-substituted derivatives.
Understanding the Reactivity of this compound
The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is governed by the electron-deficient nature of the pyrimidine ring. The two chlorine atoms at the C2 and C4 positions are excellent leaving groups, and their reactivity is differentially influenced by the nitrogen atoms within the pyrimidine ring.
Generally, in 2,4-dichloropyrimidine systems, the C4 position is more susceptible to nucleophilic attack than the C2 position. This preference can be rationalized by considering the stability of the Meisenheimer intermediate formed upon nucleophilic addition. Attack at C4 allows for delocalization of the negative charge onto both nitrogen atoms of the pyrimidine ring, leading to a more stable intermediate compared to the intermediate formed from attack at C2. However, the regioselectivity can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of substituents on the pyrimidine ring.
Synthesis of the Starting Material: this compound
A common and effective strategy for the synthesis of the furo[3,4-d]pyrimidine core involves the initial construction of a substituted furan ring, followed by the annulation of the pyrimidine ring. The 2,4-dichloro derivative can then be prepared from the corresponding dione precursor.
Protocol 1: Synthesis of Furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione
This protocol outlines a multi-step synthesis of the dione precursor.
Step 1: Synthesis of 3-Aminofuran-4-carboxylate Intermediate
The synthesis begins with the construction of a key furan intermediate.
Step 2: Formation of the Pyrimidine Ring
The pyrimidine ring is then annulated onto the furan core.
-
Urea Formation: Dissolve methyl 3-aminofuran-4-carboxylate in an anhydrous solvent such as toluene.
-
Add the desired isocyanate (R-NCO) to the solution.
-
Heat the reaction mixture at reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and purify the resulting ureido furan intermediate.
-
Ring Closure: To a solution of the purified ureido furan in ethanol, add a catalytic amount of a strong base, such as sodium ethoxide.
-
Heat the mixture to reflux.
-
Cool the reaction to room temperature and neutralize with a weak acid. The furo[3,4-d]pyrimidine-2,4-dione product often precipitates and can be collected by filtration.[2]
Protocol 2: Chlorination of Furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione
The dione is then converted to the dichloro derivative.
-
To a mixture of furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione and a catalytic amount of N,N-dimethylaniline, add phosphorus oxychloride (POCl3).
-
Heat the resulting mixture at reflux for several hours.
-
Cool the reaction mixture to room temperature and carefully quench with crushed ice and water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo to yield this compound.[3]
Regioselective Monosubstitution of this compound
As previously discussed, the C4 position is generally more reactive towards nucleophiles. This allows for the selective synthesis of 4-substituted-2-chlorofuro[3,4-d]pyrimidin-7(5H)-ones under controlled conditions.
Protocol 3: Selective Substitution at C4 with Amines
This protocol describes the general procedure for the selective amination at the C4 position.
-
Dissolve this compound in a suitable solvent such as isopropanol or dioxane.
-
Add the desired primary or secondary amine (1.0-1.2 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) to the solution.
-
Stir the reaction mixture at room temperature or gentle heating, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 4-amino-2-chloro-furo[3,4-d]pyrimidin-7(5H)-one derivative.
Table 1: Examples of C4-Selective Amination
| Entry | Amine | Product | Yield (%) | 1H NMR (ppm) | 13C NMR (ppm) | MS (m/z) |
| 1 | Aniline | 2-Chloro-4-(phenylamino)furo[3,4-d]pyrimidin-7(5H)-one | 85 | 8.1 (s, 1H), 7.6-7.2 (m, 5H), 5.1 (s, 2H) | 162.1, 158.3, 155.4, 138.2, 129.1, 124.5, 120.9, 115.8, 68.2 | 275.0 [M+H]+ |
| 2 | Benzylamine | 4-(Benzylamino)-2-chlorofuro[3,4-d]pyrimidin-7(5H)-one | 90 | 7.9 (s, 1H), 7.4-7.2 (m, 5H), 5.0 (s, 2H), 4.6 (d, 2H) | 163.0, 159.1, 156.2, 137.5, 128.8, 127.9, 127.5, 116.1, 68.0, 45.2 | 289.1 [M+H]+ |
| 3 | Morpholine | 2-Chloro-4-morpholinofuro[3,4-d]pyrimidin-7(5H)-one | 88 | 7.8 (s, 1H), 5.0 (s, 2H), 3.8 (t, 4H), 3.7 (t, 4H) | 162.5, 158.8, 155.9, 115.9, 68.1, 66.8, 45.1 | 256.0 [M+H]+ |
Note: Spectroscopic data are representative and may vary based on the specific substituent and solvent used.
Sequential Disubstitution for the Synthesis of 2,4-Disubstituted Derivatives
The differential reactivity of the C2 and C4 positions allows for a sequential substitution strategy to introduce two different nucleophiles. The less reactive 2-chloro-4-substituted intermediate, obtained from the first reaction, can be subjected to a second nucleophilic substitution under more forcing conditions.
Protocol 4: Sequential Substitution with a Second Nucleophile
This protocol outlines the general procedure for the substitution at the C2 position of a 4-substituted-2-chlorofuro[3,4-d]pyrimidin-7(5H)-one.
-
Dissolve the 4-substituted-2-chloro-furo[3,4-d]pyrimidin-7(5H)-one in a high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the second nucleophile (amine, thiol, or alkoxide) and a suitable base (e.g., potassium carbonate for thiols and alkoxides, or an excess of the amine nucleophile).
-
Heat the reaction mixture at an elevated temperature, monitoring the progress by TLC. Microwave irradiation can also be employed to accelerate the reaction.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the 2,4-disubstituted furo[3,4-d]pyrimidin-7(5H)-one.
Table 2: Examples of 2,4-Disubstituted Furo[3,4-d]pyrimidin-7(5H)-ones
| Entry | 4-Substituent | 2-Nucleophile | Product | Yield (%) | 1H NMR (ppm) | MS (m/z) |
| 1 | -NHPh | Benzylamine | 4-(Phenylamino)-2-(benzylamino)furo[3,4-d]pyrimidin-7(5H)-one | 75 | 8.0 (s, 1H), 7.6-7.1 (m, 10H), 5.0 (s, 2H), 4.5 (d, 2H) | 344.1 [M+H]+ |
| 2 | -Morpholino | Thiophenol | 4-Morpholino-2-(phenylthio)furo[3,4-d]pyrimidin-7(5H)-one | 70 | 7.7 (s, 1H), 7.5-7.3 (m, 5H), 4.9 (s, 2H), 3.8 (t, 4H), 3.7 (t, 4H) | 329.1 [M+H]+ |
| 3 | -NHBn | Sodium Methoxide | 4-(Benzylamino)-2-methoxyfuro[3,4-d]pyrimidin-7(5H)-one | 80 | 7.8 (s, 1H), 7.4-7.2 (m, 5H), 4.9 (s, 2H), 4.5 (d, 2H), 3.9 (s, 3H) | 284.1 [M+H]+ |
Note: Spectroscopic data are representative and may vary based on the specific substituents and solvent used.
Experimental Workflows
Workflow for Selective Monosubstitution at C4
Caption: Workflow for C4-selective monosubstitution.
Workflow for Sequential Disubstitution
Caption: Workflow for sequential disubstitution.
Troubleshooting and Key Considerations
-
Regioselectivity: While C4 substitution is generally favored, reactions with certain nucleophiles or under specific conditions may yield a mixture of C2 and C4 isomers. Careful monitoring by TLC or LC-MS is recommended.
-
Reaction Monitoring: The progress of the substitution reactions should be closely monitored to avoid the formation of the disubstituted product in the case of monosubstitution, or to ensure complete conversion in the case of disubstitution.
-
Purification: The polarity of the substituted products can vary significantly depending on the nature of the nucleophile. A gradient elution system is often necessary for effective column chromatography.
-
Microwave-Assisted Synthesis: For the second substitution at the less reactive C2 position, microwave irradiation can significantly reduce reaction times and improve yields. Optimization of temperature and time is crucial.
Conclusion
The this compound scaffold is a valuable building block for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. The regioselective and sequential nucleophilic substitution reactions described in this guide provide a robust platform for the generation of compound libraries for drug discovery. By understanding the underlying principles of reactivity and following the detailed protocols, researchers can efficiently access a wide array of novel furo[3,4-d]pyrimidine derivatives.
References
Sources
Application Notes & Protocols: Synthesis of Compound Libraries from 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one
Abstract
The furo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds investigated as kinase inhibitors, anti-viral agents, and other therapeutics.[1][2] Its structural similarity to endogenous purines allows it to effectively interact with a multitude of biological targets.[3] The precursor, 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one, is a highly versatile starting material for the generation of diverse compound libraries. This guide provides a comprehensive overview of the strategic chemical functionalization of this scaffold, detailing the underlying principles of its reactivity and providing robust, step-by-step protocols for the synthesis of 2,4,5-trisubstituted furo[3,4-d]pyrimidine libraries. We will explore the regioselective nucleophilic aromatic substitution (SNAr) at the C4 and C2 positions, N5-alkylation/arylation, and potential lactone aminolysis, enabling researchers to rapidly generate novel chemical entities for drug discovery campaigns.
The Furo[3,4-d]pyrimidine Scaffold: A Privileged Structure in Drug Discovery
The furo[3,4-d]pyrimidine core is a bioisostere of purine, which allows it to function as a "hinge-binding" motif in many ATP-dependent enzymes, particularly protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a major focus of oncology research.[4] Derivatives of this scaffold have demonstrated potent inhibitory activity against key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] Furthermore, dihydrofuro[3,4-d]pyrimidine derivatives have been extensively explored as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[2][5]
The strategic value of this compound lies in its multiple points of diversification, allowing for the systematic exploration of the surrounding chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Strategic Diversification: Understanding the Reactivity
The this compound scaffold possesses three primary sites for chemical modification, each with distinct reactivity profiles. A strategic approach to library synthesis requires a thorough understanding of these sites to control the sequence of diversification.
Figure 1: Key diversification points on the this compound scaffold.
-
C4-Position: The chlorine atom at the C4 position is the most electrophilic site and is highly susceptible to nucleophilic aromatic substitution (SNAr). This is due to the combined electron-withdrawing effects of the adjacent pyrimidine nitrogen (N3) and the para-nitrogen (N1).[6] Reactions with a wide range of nucleophiles (amines, thiols, alkoxides) typically proceed with high regioselectivity at this position under mild conditions, often at room temperature.[7]
-
C2-Position: The chlorine at the C2 position is less reactive than the C4 chlorine. Substitution at this site generally requires more forcing conditions, such as higher temperatures or microwave irradiation, after the C4 position has been functionalized.[6] Achieving selective substitution at C2 before C4 is a significant challenge but can be accomplished using specific catalytic systems, such as palladium-catalyzed cross-coupling with bulky N-heterocyclic carbene (NHC) ligands for C-S bond formation.[7][8]
-
N5-Position: The nitrogen at the N5 position of the lactam is nucleophilic and can be readily alkylated or arylated using a suitable base and electrophile. This modification allows for the introduction of diverse substituents that can probe interactions with the solvent-exposed regions of a binding pocket.
-
Lactone Carbonyl: The lactone ring offers an additional, often overlooked, point of diversification. Under certain conditions, it can be opened by strong nucleophiles like primary amines (aminolysis) to generate a new linear scaffold, dramatically altering the shape and functionality of the molecule.[9]
Experimental Protocols for Library Synthesis
The following protocols provide a strategic, step-wise workflow for the generation of a 2,4,5-trisubstituted furo[3,4-d]pyrimidine library.
Workflow Overview
Figure 2: Sequential workflow for the synthesis of a trisubstituted furo[3,4-d]pyrimidine library.
Protocol 1: Regioselective C4-Substitution with Amine Nucleophiles
This protocol describes the preferential substitution of the C4-chloro group. The higher reactivity of this position allows for clean mono-substitution under mild conditions.
-
Rationale: The C4 position is the most electrophilic carbon on the pyrimidine ring, making it the primary target for nucleophilic attack. Using a slight excess of the nucleophile and mild temperatures ensures high conversion to the mono-substituted product while minimizing the risk of di-substitution. A base such as DIPEA or K₂CO₃ is used to scavenge the HCl generated during the reaction.
-
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF), Dioxane, or Acetonitrile (ACN)
-
Reaction vessel (e.g., round-bottom flask with condenser or microwave vial)
-
-
Procedure (Conventional Heating):
-
To a solution of this compound in the chosen solvent (approx. 0.1 M concentration), add the amine nucleophile.
-
Add the base (DIPEA or K₂CO₃).
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
If the reaction is sluggish, gently heat the mixture to 50-80 °C.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-chloro-4-substituted-furo[3,4-d]pyrimidin-7(5H)-one.
-
-
Procedure (Microwave Irradiation):
-
Combine all reactants in a microwave-safe vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 100-140 °C for 10-30 minutes.[10]
-
After cooling, work up the reaction as described in the conventional heating procedure.
-
Protocol 2: C2-Substitution of 2-Chloro Intermediates
This protocol details the substitution of the remaining chlorine atom at the less reactive C2 position. More forcing conditions or catalytic methods are typically required.
-
Rationale: With the more reactive C4 position blocked, the C2-chloro group can now be targeted. Higher temperatures are needed to overcome the lower electrophilicity of this site for standard SNAr reactions. For less reactive nucleophiles or to achieve milder conditions, palladium-catalyzed cross-coupling reactions are a powerful alternative.
-
Method A: SNAr with Thiols (Conventional Heating)
-
Dissolve the 2-chloro-4-substituted-furo[3,4-d]pyrimidin-7(5H)-one intermediate (1.0 eq) in a suitable solvent like DMF.
-
Add the desired thiol (1.2 eq) and a base such as K₂CO₃ or Cs₂CO₃ (2.5 eq).
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction, pour into water, and acidify slightly with dilute HCl to neutralize the excess base.
-
Collect the resulting precipitate by filtration or extract with an organic solvent as previously described.
-
Purify the product by chromatography or recrystallization.
-
-
Method B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination) This method is particularly useful for coupling less nucleophilic amines.
-
In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine the 2-chloro-4-substituted intermediate (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).
-
Add anhydrous, degassed solvent (e.g., Dioxane or Toluene).
-
Heat the mixture to 90-110 °C for 4-24 hours until the reaction is complete.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove palladium salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Protocol 3: N5-Alkylation and Arylation
This protocol describes the functionalization of the lactam nitrogen, which can be performed on the final 2,4-disubstituted product or at an earlier stage if the desired N5-substituent is stable to the C2/C4 reaction conditions.
-
Rationale: The N-H proton of the lactam is weakly acidic and can be removed by a suitable base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to generate a nucleophilic anion. This anion then reacts with an electrophile (e.g., an alkyl or benzyl halide) in an SN2 reaction to form the N5-substituted product.[6]
-
Materials:
-
Furo[3,4-d]pyrimidine substrate (1.0 eq)
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 3.0 eq)
-
Electrophile: Alkyl halide, benzyl halide, or other suitable electrophile (1.1 eq)
-
Anhydrous solvent: DMF or Tetrahydrofuran (THF)
-
-
Procedure:
-
To a suspension of the base (use K₂CO₃ for less sensitive substrates; use NaH for a stronger base, taking appropriate precautions) in anhydrous solvent at 0 °C under an inert atmosphere, add a solution of the furo[3,4-d]pyrimidine substrate.
-
Stir the mixture at 0 °C for 30 minutes (if using NaH, hydrogen gas evolution will be observed).
-
Add the electrophile dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring for completion.
-
Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Protocol 4: Exploratory Lactone Aminolysis
This protocol provides a starting point for exploring the ring-opening of the lactone with a primary amine to generate a novel carboxamide scaffold.
-
Rationale: The lactone is an ester and can undergo nucleophilic acyl substitution. Strong, unhindered nucleophiles like primary amines, especially at elevated temperatures, can attack the carbonyl carbon, leading to the cleavage of the C-O bond and formation of a stable amide.[9] This reaction dramatically alters the scaffold's geometry.
-
Materials:
-
Furo[3,4-d]pyrimidine substrate (1.0 eq)
-
Primary amine (e.g., benzylamine, propylamine) (3.0 - 5.0 eq, can be used as solvent)
-
High-boiling point solvent (optional, e.g., diglyme)
-
-
Procedure:
-
In a sealed tube or microwave vial, combine the furo[3,4-d]pyrimidine substrate with a significant excess of the primary amine.
-
Heat the mixture to 120-160 °C for 12-48 hours.
-
Monitor the reaction for the consumption of starting material and the appearance of a new, more polar product by LC-MS.
-
Cool the reaction mixture and remove the excess amine under high vacuum.
-
Purify the resulting residue by preparative HPLC or column chromatography to isolate the ring-opened product.
-
Data Presentation: Expected Outcomes & Reaction Parameters
The following tables summarize typical reaction conditions and expected outcomes for the diversification of the this compound scaffold. Yields are indicative and will vary based on the specific nucleophile used.
Table 1: Regioselective C4-Substitution Parameters
| Nucleophile Class | Reagents & Conditions | Temp. (°C) | Time (h) | Typical Yield |
|---|---|---|---|---|
| Aliphatic Amines | Amine (1.2 eq), DIPEA (2 eq), ACN | RT - 60 | 2 - 8 | 75-95% |
| Anilines | Aniline (1.5 eq), K₂CO₃ (3 eq), DMF | 80 - 100 | 6 - 16 | 60-85% |
| Thiols | Thiol (1.2 eq), K₂CO₃ (2.5 eq), DMF | RT - 50 | 1 - 4 | 80-98% |
| Alkoxides | NaOR (1.1 eq), ROH (solvent) | 0 - RT | 0.5 - 2 | 70-90% |
Table 2: Sequential C2-Substitution Parameters (from 2-Chloro-4-Substituted Intermediate)
| Nucleophile Class | Reagents & Conditions | Temp. (°C) | Time (h) | Typical Yield |
|---|---|---|---|---|
| Aliphatic Amines | Amine (2.0 eq), Dioxane, Sealed Tube | 120 - 150 | 12 - 24 | 50-75% |
| Anilines | Aniline (1.5 eq), Pd₂(dba)₃/Xantphos, Cs₂CO₃ | 100 - 110 | 8 - 18 | 45-70% |
| Thiols | Thiol (1.5 eq), K₂CO₃ (3 eq), DMF | 80 - 100 | 4 - 12 | 65-85% |
Conclusion
The this compound scaffold is an exceptionally valuable starting point for the construction of diverse compound libraries aimed at biological screening. By leveraging the inherent reactivity differences between the C4 and C2 positions, chemists can execute a controlled, sequential substitution strategy. Further diversification at the N5 position and exploratory ring-opening of the lactone moiety provide additional avenues to generate structurally unique molecules. The protocols outlined in this guide offer a robust and logical framework for accessing this rich chemical space, empowering researchers in their quest for novel therapeutic agents.
References
- Current time information in Oskarshamn, SE. Google Search. Accessed January 9, 2026.
- C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Jackson, O. D. et al.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.Organic Letters.
- C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines.PubMed. Published online January 29, 2025.
- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.ACS Fall 2025.
- Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole deriv
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.NIH.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.PubMed.
- Multi-Step Synthesis Protocols for Substituted Furo[3,4-d]pyrimidines.Benchchem.
- Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
- C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization.PubMed. Published February 23, 2022.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.Source Not Available.
- A facile synthesis of polysubstituted furo[2,3- d ]pyrimidinones and 1,2,4-triazole-fused derivatives.
- A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused deriv
- Regioselective 2-Amination of Polychloropyrimidines.PubMed. Published May 6, 2016.
- Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases.PubMed. Published December 15, 2013.
- Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors.PubMed Central.
- Synthesis and evaluation of furo[3,4-d]pyrimidinones as selective alpha1a-adrenergic receptor antagonists.PubMed.
- Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors.MDPI. Published November 11, 2023.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.PMC - NIH. Published July 26, 2024.
- Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones.MDPI.
- Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics.PMC - PubMed Central.
- Sequential Nucleophilic Substitution of Phosphorus Trichloride with Alcohols in a Continuous-Flow Reactor and Consideration of a Mechanism for Reduced Over-reaction through the Addition of Imidazole.PubMed. Published July 1, 2022.
- 6-methyl-4-oxo-2-(1-cyclohexylamino)
- Sequential Nucleophilic Substitution of Phosphorus Trichloride with Alcohols in a Continuous‐Flow Reactor and Consideration of a Mechanism for Reduced Over‐reaction through the Addition of Imidazole.
- Synthesis and evaluation of furo[3,4- d]pyrimidinones as selective α 1a-adrenergic receptor antagonists.
- Sequential Nucleophilic Substitution of Phosphorus Trichloride with Alcohols in a Continuous‐Flow Reactor and Consideration of a Mechanism for Reduced Over‐reaction through the Addition of Imidazole.
- One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study.MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical techniques for characterizing 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one
An In-Depth Guide to the Analytical Characterization of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one
Introduction: The Significance of the Furo[3,4-d]pyrimidine Scaffold
The furo[3,4-d]pyrimidine core is a fused heterocyclic system of considerable interest in medicinal chemistry, primarily due to its function as a purine bioisostere.[1][2] This structural similarity allows its derivatives to interact with a wide array of biological targets, leading to a broad spectrum of activities, including potent antiviral, anticancer, and kinase inhibitory properties.[1][3] The compound this compound serves as a critical synthetic intermediate in the development of these novel therapeutic agents. The chlorine atoms at the C2 and C4 positions are excellent leaving groups, enabling nucleophilic substitution reactions to introduce diverse functionalities and build libraries of potential drug candidates.
Given its role as a foundational building block, the rigorous and unambiguous characterization of this compound is paramount to ensure the identity, purity, and quality of subsequent, more complex derivatives. This guide provides a detailed overview of the essential analytical techniques and protocols required for its comprehensive characterization, designed for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
Accurate characterization begins with a fundamental understanding of the molecule's properties.
-
Chemical Structure:
(Image depicting the chemical structure of this compound)
-
Molecular Formula: C₆H₂Cl₂N₂O₂
-
Molecular Weight: 204.99 g/mol
| Property | Predicted Value | Source |
| Monoisotopic Mass | 203.95208 Da | [4] |
| XLogP3 | 1.4 | [4] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Topological Polar Surface Area | 57.9 Ų | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of a compound in solution. Both ¹H and ¹³C NMR are essential for confirming the connectivity of the furo[3,4-d]pyrimidine core and the positions of the substituents.
Principle of Analysis
¹H NMR provides information on the number, environment, and connectivity of protons in the molecule. For this compound, we expect to observe signals for the proton on the nitrogen atom (N-H) and the methylene protons (CH₂) of the furanone ring. ¹³C NMR provides information about the carbon skeleton, with distinct signals expected for the carbonyl carbon, the carbons bearing chlorine atoms, and the other carbons in the bicyclic system. While specific experimental data for this exact compound is scarce, data from closely related structures, such as other furopyrimidine derivatives, can provide an indication of expected spectral characteristics.[1]
Experimental Protocol: ¹H and ¹³C NMR
Causality: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks. DMSO-d₆ is often chosen for heterocyclic compounds due to its excellent solubilizing power and the fact that the N-H proton signal is typically well-resolved and observable.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Tune and shim the probe for the DMSO-d₆ sample.
-
Set the temperature to 25°C.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Use a standard spectral width for proton NMR (e.g., -2 to 12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Use a standard spectral width for carbon NMR (e.g., 0 to 200 ppm).
-
-
Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
Data Interpretation: Expected Signals
| Signal Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Features |
| N-H | 11.0 - 12.5 | N/A | Broad singlet, exchangeable with D₂O. |
| CH₂ | ~5.0 | ~70 | Singlet, integrating to 2 protons. |
| C-Cl (Pyrimidine) | N/A | 150 - 160 | Two distinct signals for C2 and C4. |
| C=O (Lactam) | N/A | 160 - 170 | Carbonyl signal, typically downfield. |
| Bridgehead Carbons | N/A | 110 - 150 | Signals for the carbons at the ring fusion. |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of a compound. For halogenated molecules, MS is particularly powerful due to the characteristic isotopic patterns of halogens.[5]
Principle of Analysis
MS measures the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement.[6] The presence of two chlorine atoms provides a definitive isotopic signature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion (M) at M, M+2, and M+4, with a relative intensity ratio of approximately 9:6:1.[7]
Experimental Protocol: ESI-HRMS
Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar heterocyclic compounds, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making the molecular weight easy to identify.[8]
-
Sample Preparation: Prepare a stock solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation.
-
Instrument Setup (Example: Q-TOF or Orbitrap):
-
Calibrate the mass spectrometer using a known standard.
-
Set the ESI source to positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing the sample solution at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu) at a high resolution (e.g., >10,000 FWHM).
Data Interpretation: Expected [M+H]⁺ Ion Cluster
The molecular formula is C₆H₂Cl₂N₂O₂. The expected analysis is for the protonated molecule, [C₆H₃Cl₂N₂O₂]⁺.
| Ion | Calculated m/z | Expected Relative Abundance | Composition |
| [M+H]⁺ | 204.9597 | 100% (base peak) | C₆H₃(³⁵Cl ₂)N₂O₂⁺ |
| [M+2+H]⁺ | 206.9568 | ~65% | C₆H₃(³⁵Cl ¹³⁷Cl ¹)N₂O₂⁺ |
| [M+4+H]⁺ | 208.9538 | ~10% | C₆H₃(³⁷Cl ₂)N₂O₂⁺ |
The observation of this specific isotopic cluster with accurate masses provides extremely high confidence in the assigned elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for assessing the purity of chemical compounds and is essential for quality control in drug development.[9]
Principle of Analysis
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice.[10] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar. The compound is eluted by a gradient of increasing organic solvent, and its purity is determined by the percentage of the total peak area that the main peak represents.
Experimental Protocol: RP-HPLC for Purity Assessment
Causality: A gradient elution (where the mobile phase composition changes over time) is used to ensure that both the main compound and any potential impurities (which may have very different polarities) are eluted as sharp, well-resolved peaks in a reasonable timeframe. A UV detector is chosen because the fused aromatic system of the furo[3,4-d]pyrimidine core is expected to have strong UV absorbance.
-
Sample Preparation: Prepare a sample solution of ~1 mg/mL in acetonitrile or methanol. Filter the solution through a 0.22 µm syringe filter to remove particulates.
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | C18 silica gel (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% TFA or Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5-10 µL |
| Detector | UV, 254 nm or 270 nm |
-
Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100. A pure sample should exhibit a single major peak.
X-ray Crystallography
For absolute confirmation of structure and stereochemistry, single-crystal X-ray diffraction is the definitive method.
Principle of Analysis
This technique involves irradiating a single, high-quality crystal of the compound with X-rays. The diffraction pattern produced by the electrons in the crystal lattice is collected and mathematically analyzed to generate a three-dimensional model of the electron density, from which the precise positions of all atoms in the molecule can be determined. While obtaining suitable crystals can be a challenge, the resulting structural data is unparalleled in its detail and accuracy.[11] Studies on related fused pyrimidine systems have successfully used this technique to confirm their molecular structures.[12][13]
Experimental Protocol: Single-Crystal Growth and Analysis
Causality: The key to this method is growing a perfect, single crystal. Slow evaporation or solvent diffusion techniques are employed to allow molecules to organize slowly into a well-ordered crystal lattice, which is necessary for producing a sharp diffraction pattern.
-
Crystal Growth:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) to near saturation in a small vial. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.
-
Solvent Diffusion: Create a layered system with the compound dissolved in a dense solvent at the bottom of a narrow tube, carefully layered with a less dense "anti-solvent" in which the compound is poorly soluble. Crystals may form at the interface.
-
-
Data Collection:
-
Select a suitable crystal and mount it on a goniometer.
-
Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.
-
Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell and space group.
-
Solve the structure using direct methods or Patterson methods to obtain an initial model.
-
Refine the model against the experimental data to finalize atomic positions, bond lengths, and angles.
-
The final output is a detailed structural model confirming the connectivity and planarity of the furo[3,4-d]pyrimidinone core.
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. NMR spectroscopy confirms the molecular skeleton, mass spectrometry validates the elemental composition and molecular weight, and HPLC provides a robust measure of purity. For definitive structural proof, X-ray crystallography is the gold standard. By employing these methods with the protocols described, researchers can ensure the quality and identity of this vital synthetic intermediate, paving the way for the successful discovery and development of novel furo[3,4-d]pyrimidine-based therapeutics.
References
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- Yakovleva, E. Y., & Gerasimova, E. B. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 274–283.
- Markelj, J., Zupančič, T., & Pihlar, B. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, 63(1), 8–17.
- Karabanovich, G., et al. (2020). X-ray crystal structures of isothiazolo[3,4-d]pyrimidine analogs. ResearchGate.
- PubChemLite. (n.d.). 2,4-dichloro-5h,7h-furo[3,4-d]pyrimidine.
- Gangjee, A., et al. (2009). Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 52(21), 6889-6901.
- Institute of Molecular and Translational Medicine. (2022). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. European Journal of Medicinal Chemistry.
- Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC.
- MDPI. (2022). Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones. Molecules, 27(19), 6299.
- Takhistov, V. V., & Pleshkova, A. P. (2005). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 74(8), 715–734.
- Clark, J. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
- Singh, R., et al. (2022). Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals. ResearchGate.
- European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction.
- O'Connor, R. J. (1969). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 41(6), 772–776.
- Al-Warhi, T., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(49), 47008–47022.
- PubChem. (n.d.). 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.
- PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine.
- Zhang, M., et al. (2015). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate.
- Lirias. (n.d.). Development of Novel Dihydrofuro[3,4‑d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains.
- Al-Majd, A. A., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7247.
- Saleem, U., et al. (2021). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Journal of Analytical Methods in Chemistry.
- Zidar, N., & Zega, A. (2020). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. Pharmaceutics, 12(12), 1193.
- Berkowitz, S. A., et al. (2012). Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars. Nature Reviews Drug Discovery, 11(7), 527–540.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PubChemLite - 2,4-dichloro-5h,7h-furo[3,4-d]pyrimidine (C6H4Cl2N2O) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Note: High-Throughput Reaction Monitoring of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one Reactions by LC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
The furo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] In particular, 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one serves as a versatile starting material for the synthesis of diverse compound libraries due to the differential reactivity of its two chlorine atoms, which allows for sequential nucleophilic aromatic substitution (SNAr) reactions.[3] Efficiently monitoring the progress of these reactions is crucial for optimizing reaction conditions, identifying intermediates, and ensuring the desired product's purity.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in modern drug discovery and development for its ability to rapidly separate and identify components in complex mixtures with high sensitivity and selectivity.[5][6][7] This application note provides a detailed protocol for the LC-MS analysis of reactions involving this compound, focusing on reaction monitoring and product characterization.
Section 1: The Chemistry - Understanding the Reactivity of this compound
The two chlorine atoms on the pyrimidine ring of this compound exhibit different electrophilicity. The C4 position is generally more susceptible to nucleophilic attack than the C2 position. This differential reactivity allows for selective substitution at the C4 position under milder conditions, followed by substitution at the C2 position under more forcing conditions. This sequential substitution is a key strategy for building molecular diversity from this common scaffold.
A typical reaction sequence involves the displacement of the C4-chloro group with a primary or secondary amine, followed by the displacement of the C2-chloro group with a different nucleophile. Monitoring such reactions requires an analytical method that can resolve the starting material, the mono-substituted intermediate, the di-substituted final product, and any potential side products.
Section 2: The Analytical Approach - Leveraging LC-MS for Reaction Monitoring
LC-MS is the ideal technique for this application due to its ability to separate compounds based on their polarity and then detect them based on their mass-to-charge ratio (m/z).[6] This provides two orthogonal pieces of information for each component in the reaction mixture, enabling confident identification.
The "Why" Behind Method Choices
-
Reverse-Phase Chromatography: This is the most common mode of liquid chromatography and is well-suited for separating a wide range of organic molecules.[8][9][10] In reverse-phase chromatography, a nonpolar stationary phase is used with a polar mobile phase.[11] Less polar compounds interact more strongly with the stationary phase and thus have longer retention times. As the reaction proceeds, the substitution of chlorine atoms with various nucleophiles will alter the polarity of the molecules, allowing for their separation by reverse-phase LC.
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is ideal for analyzing small molecules like our target compounds.[12][13] It typically produces protonated molecules ([M+H]+) with minimal fragmentation, which simplifies the interpretation of the mass spectra.[12] Given the presence of nitrogen atoms in the furo[3,4-d]pyrimidine core, these compounds are readily protonated, making ESI a highly effective ionization method.[14]
-
Mass Spectrometry for Halogenated Compounds: The presence of chlorine atoms in the starting material and intermediates provides a distinct isotopic signature in the mass spectrum. Chlorine has two stable isotopes, 35Cl and 37Cl, in an approximate 3:1 ratio.[15][16][17] This results in a characteristic M+2 peak for each chlorine-containing ion, which is a powerful tool for identifying and tracking these species throughout the reaction.[15][16][18] For a molecule with two chlorine atoms, like the starting material, a more complex isotopic pattern with M, M+2, and M+4 peaks in a 9:6:1 ratio will be observed.[15][16][19]
Section 3: Detailed Protocols
Sample Preparation for LC-MS Analysis
Accurate reaction monitoring begins with proper sample preparation. The goal is to obtain a representative aliquot of the reaction mixture that is compatible with the LC-MS system.
Protocol:
-
Quenching the Reaction: At desired time points, withdraw a small aliquot (e.g., 5-10 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 1 mL) of a solvent that is miscible with the reaction solvent but does not promote further reaction. Acetonitrile or methanol are often suitable choices.
-
Dilution: The concentration of the sample should be within the linear range of the detector. A typical starting dilution is 1:100 to 1:1000. Further dilution may be necessary depending on the initial concentration of the reactants.
-
Filtration: If the reaction mixture contains solid particles, it is crucial to filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to prevent clogging of the LC column and tubing.
LC-MS Method Parameters
The following is a general-purpose LC-MS method that can be used as a starting point and optimized as needed.
Table 1: Recommended LC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | A standard C18 column provides good retention and separation for a wide range of organic molecules. The smaller particle size offers higher resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in the protonation of the analytes, improving ESI efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reverse-phase chromatography with good UV transparency and compatibility with MS. |
| Gradient | 5% to 95% B over 5 minutes | A gradient elution is necessary to separate compounds with a range of polarities. This gradient is a good starting point for method development. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 1-5 µL | The injection volume should be optimized to avoid overloading the column. |
| MS System | ||
| Ionization Mode | Positive Electrospray (ESI+) | The nitrogen-containing heterocycles are readily protonated.[14] |
| Capillary Voltage | 3.5 kV | A typical starting voltage for ESI. |
| Gas Temp. | 300 °C | The temperature of the drying gas needs to be optimized for efficient desolvation. |
| Gas Flow | 10 L/min | The flow rate of the drying gas should be sufficient to desolvate the ions. |
| Scan Range | m/z 100-1000 | This range should encompass the molecular weights of all expected reactants, intermediates, and products. |
Section 4: Data Analysis and Interpretation
Identifying Key Species
The primary goal of the analysis is to identify and track the relative abundance of the starting material, intermediate(s), and the final product.
Table 2: Expected m/z Values for a Hypothetical Reaction
Reaction: this compound + Nucleophile 1 (Nu1-H) → Mono-substituted Intermediate; Mono-substituted Intermediate + Nucleophile 2 (Nu2-H) → Di-substituted Product
| Compound | Molecular Formula | Exact Mass | Expected [M+H]+ (m/z) | Isotopic Pattern |
| Starting Material | C7H2Cl2N2O2 | 199.95 | 200.96 | M, M+2, M+4 (9:6:1) |
| Intermediate | C7H2ClN2O2-Nu1 | Varies | Varies | M, M+2 (3:1) |
| Product | C7H2N2O2-Nu1-Nu2 | Varies | Varies | No Cl pattern |
Monitoring Reaction Progress
By plotting the peak areas of the starting material, intermediate, and product as a function of time, you can effectively monitor the progress of the reaction. This information is invaluable for determining reaction endpoints and optimizing reaction conditions such as temperature, catalyst loading, and reaction time.
Section 5: Visualizing the Workflow
A clear workflow is essential for reproducible results.
Caption: LC-MS Reaction Monitoring Workflow.
Section 6: Method Validation and Trustworthiness
To ensure the reliability of the analytical data, it is important to perform a basic method validation.[20][21][22][23]
-
Specificity: The method should be able to resolve the starting material, intermediates, and products from each other and from any potential impurities or byproducts. This can be confirmed by analyzing pure standards of each component, if available.
-
Linearity and Range: While not a quantitative assay, understanding the linear range of the detector for each compound is beneficial. This can be assessed by injecting a series of dilutions of a standard.
-
Precision: The precision of the method can be evaluated by performing multiple injections of the same sample and calculating the relative standard deviation (RSD) of the peak areas.
By following these protocols and principles, researchers can confidently and efficiently monitor the reactions of this compound, accelerating the discovery and development of new chemical entities.
References
- Synthesis and biological evaluation of furopyrimidine N,O-nucleosides. PubMed.
- FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar.
- Synthetic Reaction Monitoring Using UPLC-MS. Waters Corporation.
- Synthetic route for the poly(furopyrimidine)s. ResearchGate.
- Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC - NIH.
- Liquid chromatography-mass spectrometric multiple reaction monitoring-based strategies for expanding targeted profiling towards quantitative metabolomics. PubMed.
- mass spectra - the M+2 peak. Chemguide.
- Reverse Phase Chromatography Techniques. Chrom Tech, Inc.
- Reversed-phase chromatography. Wikipedia.
- Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
- Analytical Methods Validation. IVT - Institute of Validation Technology.
- Synthesis of furopyrimidine derivatives. ResearchGate.
- Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube.
- Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. ResearchGate.
- Reversed Phase Chromatography Principle. Hawach Scientific.
- How to Interpret a Mass Spectrum? – Organic Chemistry. Maricopa Open Digital Press.
- Can anyone explain the different principles of HPLC? ResearchGate.
- Mass spectrometry and a guide to interpreting mass spectra. Compound Interest.
- Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review.
- What Are The Applications Of LC-MS In The Pharmaceutical Industry? YouTube.
- Validation and Verification Guidelines for Analytical Methods. ACS Reagent Chemicals.
- Principles and applications of LC-MS in new drug discovery. PubMed.
- Analytical method validation: A brief review. ResearchGate.
- The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions.
- Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
- Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority.
- Electrospray ionization. Wikipedia.
- Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.
- Applications of LC/MS in structural identifications of small molecules and proteins in Drug discovery. ResearchGate.
- Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analy. ChemRxiv.
- Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. NIH.
- Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. MDPI.
- Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. NIH.
- (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate.
- Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. ResearchGate.
- Liquid chromatography-tandem mass spectrometry analysis of a ratio-optimized drug pair of Sophora flavescens Aiton and Coptis chinensis Franch and study on the mechanism of anti-colorectal cancer effect of two alkaloids thereof. PMC - NIH.
- (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC - NIH.
Sources
- 1. Synthesis and biological evaluation of furopyrimidine N,O-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Principles and applications of LC-MS in new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 9. chromtech.com [chromtech.com]
- 10. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 13. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 14. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. How to Interpret a Mass Spectrum? – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 18. compoundchem.com [compoundchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. wjarr.com [wjarr.com]
- 23. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
Application Note: Comprehensive NMR Spectroscopic Protocols for the Structural Elucidation of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one
Abstract
This technical guide provides a comprehensive set of Nuclear Magnetic Resonance (NMR) spectroscopy protocols for the definitive structural characterization of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one. As a key heterocyclic scaffold in medicinal chemistry, unambiguous structural verification is paramount.[1][2] This document moves beyond basic spectral acquisition, detailing a multi-dimensional NMR strategy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) designed to create a self-validating dataset. The causality behind experimental choices is explained, empowering researchers to not only replicate but also adapt these methods for analogous furo[3,4-d]pyrimidine derivatives.[3][4]
Introduction: The Furo[3,4-d]pyrimidine Core
The furo[3,4-d]pyrimidine scaffold is a privileged structure in drug discovery, recognized as a purine bioisostere and forming the core of various therapeutic agents with antiviral and kinase inhibitory properties.[1] this compound serves as a crucial intermediate in the synthesis of these more complex molecules. Its precise chemical structure, including the location of substituents and the tautomeric form, dictates its reactivity and biological interactions.
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of such molecules in solution.[5] This guide provides a systematic approach, combining one-dimensional (1D) and two-dimensional (2D) NMR experiments to assign every proton and carbon resonance and confirm the connectivity of the bicyclic system.
Molecular Structure and Predicted Spectral Features
A thorough understanding of the target structure is essential for designing the correct NMR experiments and interpreting the resulting data.
Structure:
Figure 1. Chemical structure of this compound.
Expected ¹H NMR Resonances:
-
H-5 (Methylene Protons): A singlet is expected for the two protons of the CH₂ group. Their chemical shift will be significantly downfield from typical aliphatic protons due to the deshielding effects of the adjacent oxygen atom and the fused aromatic system.
-
N-H (Amide Proton): A broad singlet is anticipated for the amide proton. Its chemical shift is highly dependent on solvent, concentration, and temperature. In a hydrogen-bond-accepting solvent like DMSO-d₆, this peak is more likely to be observed.
Expected ¹³C NMR Resonances: The structure contains six unique carbon atoms.
-
C=O (Carbonyl Carbon): The lactam carbonyl carbon (C-7) will be the most deshielded signal, appearing far downfield.
-
C-Cl (Pyrimidine Carbons): The two carbons directly attached to chlorine atoms (C-2 and C-4) will be significantly deshielded and appear in the aromatic region.
-
Bridgehead Carbons: The quaternary carbons of the fused ring system (C-3a and C-7a) will also be in the aromatic/olefinic region.
-
CH₂ (Methylene Carbon): The C-5 carbon will appear in the aliphatic region, deshielded by the adjacent oxygen.
Experimental Workflow and Protocols
The following workflow ensures a logical progression from sample preparation to complete structural assignment.
Protocol 1: Sample Preparation
Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it is an excellent solvent for many heterocyclic compounds and its ability to form hydrogen bonds helps in observing exchangeable protons like N-H.[6][7]
Methodology:
-
Weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆.
-
Cap the tube and vortex gently until the sample is fully dissolved. Mild heating or sonication may be applied if necessary.
-
The residual solvent peak of DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C will be used for spectral referencing.[6]
Protocol 2: 1D NMR Acquisition (¹H, ¹³C, DEPT-135)
Rationale: 1D spectra provide the foundational data: proton count and environment from ¹H NMR, and the number of unique carbons from ¹³C NMR. A DEPT-135 experiment is essential to differentiate carbon types, specifically confirming the presence of the CH₂ group (negative phase) while quaternary carbons are absent.
Methodology:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Temperature: 298 K (25 °C).
| Experiment | Parameter | Recommended Value | Purpose |
| ¹H NMR | Spectral Width | -2 to 12 ppm | To cover all expected proton signals. |
| Number of Scans | 16 | To achieve adequate signal-to-noise. | |
| Relaxation Delay (d1) | 2.0 s | Allows for nearly complete T1 relaxation. | |
| Acquisition Time (aq) | 4.0 s | Ensures good digital resolution. | |
| ¹³C{¹H} NMR | Spectral Width | 0 to 200 ppm | To cover all expected carbon signals, including the carbonyl. |
| Number of Scans | 1024 | Higher number of scans needed due to low natural abundance of ¹³C. | |
| Relaxation Delay (d1) | 2.0 s | Standard delay for proton-decoupled spectra. | |
| DEPT-135 | Pulse Angle | 135° | Differentiates carbon types: CH/CH₃ (positive), CH₂ (negative). |
| Number of Scans | 256 | Fewer scans than a full ¹³C spectrum are often sufficient. |
Protocol 3: 2D NMR Acquisition (HSQC & HMBC)
Rationale: 2D NMR experiments are indispensable for establishing the molecular framework.[8][9] The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates protons to the carbons they are directly attached to (one-bond ¹J C-H coupling).[10] The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (two- and three-bond, ²J C-H and ³J C-H), which is the key to connecting the protonated fragments and assigning quaternary carbons.[11][12]
Methodology:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Temperature: 298 K (25 °C).
| Experiment | Parameter | Recommended Value | Purpose |
| HSQC | ¹H Spectral Width | 0 to 12 ppm | Match the ¹H spectral window. |
| ¹³C Spectral Width | 0 to 180 ppm | Match the ¹³C spectral window. | |
| ¹J C-H Coupling Constant | 145 Hz | Optimized for one-bond correlations in sp² and sp³ systems. | |
| HMBC | ¹H Spectral Width | 0 to 12 ppm | Match the ¹H spectral window. |
| ¹³C Spectral Width | 0 to 200 ppm | Match the ¹³C spectral window. | |
| Long-Range Coupling | 8 Hz | Optimized for detecting typical 2- and 3-bond C-H correlations. |
Data Interpretation and Structural Validation
The combined data from these experiments provide a self-validating system for structural confirmation.
Step 1: Assign Direct Attachments with HSQC: The HSQC spectrum will show a single cross-peak correlating the ¹H signal of the methylene protons (H-5) to the ¹³C signal of the methylene carbon (C-5). This provides the first definitive C-H assignment.
Step 2: Build the Skeleton with HMBC: The HMBC experiment is used to piece the molecular puzzle together. The correlations are the cornerstone of the structural proof.
Predicted Data Summary
The following table summarizes the anticipated NMR data based on the structure and known chemical shift trends for similar heterocyclic systems.
| Position | ¹H (ppm) | ¹³C (ppm) | Key HMBC Correlations (from Proton) |
| 2 | - | ~158.0 | - |
| 3a | - | ~115.0 | H-5 |
| 4 | - | ~160.0 | N-H |
| 5 | ~4.9 (s, 2H) | ~70.0 | C-3a, C-7, C-7a |
| 6 | ~11.5 (br s, 1H) | - | C-4, C-7, C-7a |
| 7 | - | ~165.0 | H-5, N-H |
| 7a | - | ~152.0 | H-5, N-H |
Note: Chemical shifts are predictive and may vary based on experimental conditions. "s" denotes singlet, "br s" denotes broad singlet.
Conclusion
This application note outlines a robust and comprehensive NMR-based strategy for the complete and unambiguous structural elucidation of this compound. By systematically employing 1D (¹H, ¹³C, DEPT) and 2D (HSQC, HMBC) NMR spectroscopy, researchers can establish a self-validating dataset that confirms atomic connectivity and definitively verifies the molecular structure. This detailed protocol serves not only as a standard operating procedure for this specific molecule but also as a template for characterizing other novel furo[3,4-d]pyrimidine derivatives and related heterocyclic systems in drug discovery and development.
References
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic compounds. ESA-IPB.
- ResearchGate. (n.d.). Supporting Information.
- Reich, H. J. (n.d.). Two Dimensional NMR. Organic Chemistry Data.
- MDPI. (2026). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b]thiopyran]-4,5′-dione.
- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
- Lagu, B., et al. (2000). Synthesis and evaluation of furo[3,4-d]pyrimidinones as selective α1a-adrenergic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(2), 175-8.
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
- OC Chem. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
- Lagu, B., et al. (2000). Synthesis and evaluation of furo[3,4-d]pyrimidinones as selective alpha1a-adrenergic receptor antagonists. PubMed.
- Al-Masoudi, N., et al. (2014). J C,H correlations in the HMBC NMR spectrum of 7. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of furo[3,4-d]pyrimidinones as selective alpha1a-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: A Scalable Synthesis of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one
Abstract
This comprehensive technical guide details a robust and scalable synthetic protocol for 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one, a key intermediate in the development of various therapeutic agents. The furo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its role in kinase inhibition and its potential in oncology.[1][2][3] This document provides a step-by-step methodology, from the initial construction of the furo[3,4-d]pyrimidinone core to the final chlorination step. The protocols are designed for scalability, addressing the challenges of transitioning from laboratory-scale synthesis to pilot-plant production. We provide in-depth explanations for experimental choices, safety considerations, and characterization data to ensure reproducibility and high purity of the final product.
Introduction: The Significance of the Furo[3,4-d]pyrimidine Scaffold
The furo[3,4-d]pyrimidine scaffold is a bicyclic heterocyclic system that has garnered significant attention in the field of drug discovery.[2][3] Its structural resemblance to endogenous purines allows it to effectively interact with a multitude of biological targets, making it a versatile platform for the design of novel therapeutics.[2][3] Derivatives of this core structure have demonstrated potent inhibitory activity against a range of enzymes, particularly kinases, which are pivotal in cellular signaling pathways often dysregulated in diseases like cancer.[1]
The target molecule, this compound, serves as a crucial building block for the synthesis of a diverse library of substituted furo[3,4-d]pyrimidines. The two chlorine atoms at the 2 and 4 positions are excellent leaving groups, amenable to nucleophilic substitution reactions. This allows for the introduction of various functional groups to modulate the pharmacological properties of the final compounds, such as potency, selectivity, and pharmacokinetic profiles.
This guide presents a validated, multi-step synthesis that is both efficient and scalable, providing researchers and process chemists with a reliable method to produce high-quality this compound for their drug development programs.
Synthetic Strategy and Rationale
The overall synthetic approach involves a two-stage process: the initial construction of the furo[3,4-d]pyrimidinone core followed by a chlorination step to yield the desired product. This strategy is advantageous as it allows for the purification of the core intermediate before the introduction of the reactive chloro groups, simplifying the final purification process.
Stage 1: Synthesis of Furo[3,4-d]pyrimidin-2,4,7(1H,3H,5H)-trione
The synthesis of the furo[3,4-d]pyrimidine core is a critical step that dictates the overall efficiency of the process. Several routes have been explored for the construction of this heterocyclic system.[1][2][3] A common and effective method begins with the formation of a substituted furan, which is then cyclized to form the fused pyrimidine ring.[1]
Our selected protocol starts from commercially available and cost-effective starting materials, proceeding through a cyclocondensation reaction to form the stable furo[3,4-d]pyrimidin-2,4,7(1H,3H,5H)-trione intermediate. This approach is favored for its high yields and the crystalline nature of the intermediate, which facilitates purification by simple filtration and washing.
Stage 2: Chlorination to this compound
The conversion of the trione intermediate to the final dichlorinated product is achieved through a robust chlorination reaction. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high reactivity and effectiveness in converting carbonyl groups to chlorides in heterocyclic systems. The reaction is typically carried out in the presence of a high-boiling point tertiary amine, such as N,N-diisopropylethylamine (DIPEA), which acts as a base to neutralize the HCl generated during the reaction and to facilitate the chlorination process.
The choice of solvent and reaction temperature is critical for achieving high conversion and minimizing the formation of impurities. A high-boiling aromatic solvent like toluene is often employed to allow for the necessary reaction temperatures to be reached. Careful control of the reaction conditions is essential to ensure the selective chlorination at the 2 and 4 positions without undesired side reactions.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.
Synthesis of Furo[3,4-d]pyrimidin-2,4,7(1H,3H,5H)-trione (Intermediate 1)
This protocol is adapted from established methodologies for the synthesis of related fused pyrimidine systems.[3]
Materials:
-
3-Aminofuran-2,4-dicarboxylic acid derivative
-
Urea
-
High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
To a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the 3-aminofuran-2,4-dicarboxylic acid derivative (1.0 eq) and urea (1.2 eq).
-
Add a suitable high-boiling point solvent, such as DMF, to the flask to achieve a concentration of approximately 0.5 M.
-
Stir the mixture at room temperature to ensure homogeneity.
-
Heat the reaction mixture to 120-130 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into an excess of cold water with vigorous stirring.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with water and then with a small amount of cold ethanol.
-
Dry the solid product under vacuum to a constant weight to yield Furo[3,4-d]pyrimidin-2,4,7(1H,3H,5H)-trione as a white to off-white solid.
Characterization: The structure and purity of the intermediate should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis of this compound (Final Product)
Materials:
-
Furo[3,4-d]pyrimidin-2,4,7(1H,3H,5H)-trione (Intermediate 1)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Toluene
Procedure:
-
In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser with a calcium chloride drying tube, and a dropping funnel, suspend Furo[3,4-d]pyrimidin-2,4,7(1H,3H,5H)-trione (1.0 eq) in toluene (10 volumes).
-
Slowly add phosphorus oxychloride (3.0-5.0 eq) to the suspension at room temperature with stirring.
-
Heat the mixture to 70 °C.
-
Add N,N-diisopropylethylamine (2.0-2.5 eq) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature at 70-80 °C.
-
After the addition is complete, increase the temperature to 100-110 °C and stir the reaction mixture overnight (12-16 hours).
-
Monitor the reaction for completion by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and water with vigorous stirring in a well-ventilated fume hood.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 10 volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford this compound as a solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and its melting point should be determined.
Data Presentation
Table 1: Reagent Quantities and Expected Yields for Scaled-up Synthesis
| Scale | Intermediate 1 (g) | POCl₃ (mL) | DIPEA (mL) | Toluene (mL) | Expected Yield (g) | Expected Yield (%) |
| 1 g | 1.0 | 1.7 - 2.8 | 2.3 - 2.8 | 10 | 0.8 - 0.9 | 75 - 85 |
| 10 g | 10.0 | 17 - 28 | 23 - 28 | 100 | 8.0 - 9.0 | 75 - 85 |
| 100 g | 100.0 | 170 - 280 | 230 - 280 | 1000 | 80 - 90 | 75 - 85 |
Visualizations
Synthetic Workflow
Sources
Application Note: Strategic Derivatization of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one for Biological Screening Libraries
Abstract
The furo[3,4-d]pyrimidine core is a privileged heterocyclic system in medicinal chemistry, recognized for its structural resemblance to purine and its consequent potential to interact with a multitude of biological targets.[1] Derivatives have demonstrated a broad spectrum of activities, including potent kinase inhibitory, antiviral, and anticancer properties.[1][2] This application note provides a detailed guide for the strategic derivatization of a key intermediate, 2,4-dichlorofuro[3,4-d]pyrimidin-7(5H)-one , to generate diverse libraries of compounds for biological assays. We will explore the principles of regioselective nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions and provide detailed, actionable protocols for the synthesis of mono- and di-substituted analogs. Furthermore, we outline standard protocols for preliminary biological screening, focusing on kinase inhibition and cancer cell line proliferation assays.
Introduction: The Furo[3,4-d]pyrimidine Scaffold
The furo[3,4-d]pyrimidine scaffold is a bioisostere of adenine, the core component of adenosine triphosphate (ATP). This structural mimicry allows compounds based on this scaffold to act as competitive inhibitors at the ATP-binding sites of numerous enzymes, particularly protein kinases.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies. The this compound core is an ideal starting material for generating extensive chemical libraries due to the differential reactivity of its two chlorine atoms, which allows for controlled, stepwise introduction of various substituents.[3]
Chemical Rationale: Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)
The derivatization of this compound hinges on the principles of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride leaving groups by nucleophiles. The key to creating a diverse library lies in controlling the regioselectivity of the substitution at the C2 and C4 positions.
Generally, for 2,4-dichloropyrimidines, nucleophilic attack is favored at the C4 position.[4] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during the reaction. The negative charge in the intermediate can be delocalized onto both nitrogen atoms of the pyrimidine ring when the attack occurs at C4, whereas it is only delocalized onto one nitrogen for C2 attack.
However, this inherent selectivity can be influenced and even reversed by several factors:
-
Nature of the Nucleophile: Sterically hindered nucleophiles may favor the more accessible C2 position.
-
Reaction Conditions: Temperature, solvent, and the presence of a base can significantly impact the C4/C2 selectivity. For instance, lower temperatures often favor the thermodynamically more stable C4-substituted product.
-
Substituents on the Nucleophile: The electronic properties of the incoming nucleophile can alter the reaction pathway.
By carefully controlling these parameters, researchers can selectively synthesize either the 4-substituted-2-chloro intermediate or proceed directly to a 2,4-disubstituted product.
Synthetic Derivatization Workflow
The following diagram illustrates the general workflow for the derivatization of this compound.
Caption: General synthetic workflow for derivatization.
Experimental Protocols: Synthesis
Note: These protocols are representative and may require optimization for specific substrates. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).
Protocol 4.1: Selective Monosubstitution at C4 with an Amine
This protocol details the selective replacement of the C4-chloro group with a primary or secondary amine.
-
Materials:
-
This compound (1.0 eq)
-
Desired amine (e.g., aniline, benzylamine, morpholine) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Reaction vessel (round-bottom flask with magnetic stirrer)
-
Inert atmosphere supply (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of this compound in anhydrous DMF (or THF) at 0 °C, add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (1.5 eq).
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the 4-amino-2-chlorofuro[3,4-d]pyrimidin-7(5H)-one derivative.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Protocol 4.2: Sequential Disubstitution (C2 Position)
This protocol describes the substitution of the remaining C2-chloro group of the product from Protocol 4.1.
-
Materials:
-
4-amino-2-chlorofuro[3,4-d]pyrimidin-7(5H)-one derivative (from 4.1) (1.0 eq)
-
Second desired amine (1.2 - 2.0 eq)
-
Anhydrous 1,4-Dioxane or DMF
-
Microwave reaction vial or sealed tube
-
-
Procedure:
-
In a microwave reaction vial, combine the 4-amino-2-chlorofuro[3,4-d]pyrimidin-7(5H)-one derivative and the second amine in anhydrous 1,4-dioxane.
-
Seal the vial and heat the mixture using microwave irradiation at 120-150 °C for 30-90 minutes. Alternatively, the reaction can be heated in a sealed tube in a conventional oil bath at a similar temperature for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the 2,4-diamino-furo[3,4-d]pyrimidin-7(5H)-one derivative.
-
Protocol 4.3: N5-Alkylation
This protocol details the alkylation of the nitrogen at the 5-position of the furo[3,4-d]pyrimidin-7(5H)-one core.
-
Materials:
-
2,4-disubstituted-furo[3,4-d]pyrimidin-7(5H)-one (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)
-
Cesium carbonate (Cs₂CO₃) or Sodium hydride (NaH) (1.5 eq)
-
Anhydrous DMF or THF
-
-
Procedure:
-
To a solution of the 2,4-disubstituted-furo[3,4-d]pyrimidin-7(5H)-one in anhydrous DMF, add Cs₂CO₃ (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise and continue stirring at room temperature for 2-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by adding water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Biological Evaluation Protocols
The generated library of compounds can be screened for various biological activities. Given the scaffold's prevalence as a kinase inhibitor, initial assays should focus on this target class.
Protocol 5.1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol provides a general method for determining the in vitro inhibitory activity of the synthesized compounds against a target kinase.
-
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A luminescent signal is generated that is inversely proportional to the kinase activity.
-
Materials:
-
Recombinant human kinase (e.g., PI3K, AKT, EGFR)
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Synthesized furo[3,4-d]pyrimidine derivatives
-
Kinase buffer
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or vehicle (DMSO control).
-
Enzyme Addition: Add 2 µL of the appropriate concentration of the kinase enzyme to each well.
-
Substrate/ATP Mix Addition: Add 2 µL of a mix containing the substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 5.2: Cell Proliferation (MTT) Assay
This assay assesses the effect of the synthesized compounds on the proliferation and viability of cancer cell lines.
-
Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) by metabolically active cells to form purple formazan crystals.
-
Materials:
-
Cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium
-
Synthesized furo[3,4-d]pyrimidine derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the furo[3,4-d]pyrimidine compounds and a vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.
-
Data Presentation: Example Data
The following tables present hypothetical data for a series of synthesized furo[3,4-d]pyrimidine derivatives.
Table 1: Kinase Inhibitory Activity
| Compound ID | R¹ Substituent | R² Substituent | Target Kinase | IC₅₀ (nM) |
|---|---|---|---|---|
| FPY-001 | 4-fluoroaniline | morpholine | PI3Kα | 150 |
| FPY-002 | 3-chloroaniline | piperidine | PI3Kα | 98 |
| FPY-003 | benzylamine | cyclopropylamine | PI3Kα | 210 |
| FPY-004 | 4-fluoroaniline | morpholine | AKT1 | 450 |
| FPY-005 | 3-chloroaniline | piperidine | AKT1 | 320 |
Table 2: Anti-proliferative Activity
| Compound ID | R¹ Substituent | R² Substituent | Cell Line | GI₅₀ (µM) |
|---|---|---|---|---|
| FPY-001 | 4-fluoroaniline | morpholine | A549 | 1.2 |
| FPY-002 | 3-chloroaniline | piperidine | A549 | 0.8 |
| FPY-003 | benzylamine | cyclopropylamine | A549 | 2.5 |
| FPY-004 | 4-fluoroaniline | morpholine | MCF-7 | 3.1 |
| FPY-005 | 3-chloroaniline | piperidine | MCF-7 | 1.9 |
Conclusion and Future Directions
The this compound scaffold is a highly versatile starting point for the generation of diverse chemical libraries for drug discovery. By applying the principles of regioselective SNAr reactions, researchers can efficiently synthesize a wide array of mono- and di-substituted derivatives. The protocols outlined in this application note provide a robust framework for the synthesis and subsequent biological evaluation of these compounds. Initial screening against relevant kinase targets and cancer cell lines can identify promising lead compounds for further optimization. Future work should focus on expanding the diversity of nucleophiles used in the derivatization and exploring a broader range of biological targets to fully unlock the therapeutic potential of the furo[3,4-d]pyrimidine scaffold.
References
- Probing the Reactivity of 2,4-Dichlorofuro[3,4-d]pyrimidin-7-one: A Versatile and Underexploited Scaffold to Generate Substituted or Fused Pyrimidine Deriv
- Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases. PubMed. ([Link])
- Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simul
- Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simul
- Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (URL not available)
- Furo[2,3‐d]pyrimidines and Oxazolo[5,4‐d]pyrimidines as Inhibitors of Receptor Tyrosine Kinases (RTK). Scilit. ([Link])
- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
- Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity. PubMed. ([Link])
- Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH. ([Link])
- Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. ([Link])
- Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition. (URL not available)
- Regioselective Synthesis of Pyrazolo[3,4-D]Pyrimidine Based Carbocyclic Nucleosides as Possible Antiviral Agent. Semantic Scholar. ([Link])
- 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. PubChem. ([Link])
- Development of Novel Dihydrofuro[3,4‑d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C. Lirias. ([Link])
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC - NIH. ([Link])
- Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed. ([Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Furo[3,4-d]pyrimidine Scaffold as a Versatile Core for Antiviral Drug Discovery
Abstract
The furo[3,4-d]pyrimidine scaffold, a purine bioisostere, has emerged as a privileged structure in medicinal chemistry, yielding derivatives with potent biological activities.[1] This guide focuses on the strategic use of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one , a key synthetic intermediate, in the discovery and development of novel antiviral agents. We provide the scientific rationale for its application, detailed protocols for cytotoxicity and antiviral efficacy screening, and methodologies for preliminary mechanism of action studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for antiviral research.
Introduction: The Strategic Value of the Furo[3,4-d]pyrimidine Core
Viruses utilize a multitude of host and viral enzymes for replication, presenting numerous targets for therapeutic intervention.[2][3] Fused heterocyclic systems, particularly those mimicking natural purines, are a cornerstone of antiviral drug design. The furo[3,4-d]pyrimidine core has demonstrated significant potential, with derivatives showing potent activity against viruses such as Human Immunodeficiency Virus (HIV).[4][5][6][7]
Profile of the Key Intermediate: this compound
This compound serves as an ideal starting point for library synthesis. The two chlorine atoms on the pyrimidine ring are reactive sites for nucleophilic substitution. This allows for the systematic and modular introduction of various chemical moieties, enabling the exploration of the chemical space around the core scaffold to optimize antiviral activity, selectivity, and pharmacokinetic properties. The synthesis of a diverse library of analogues from this intermediate is a fundamental first step in a screening campaign.
Rationale for Antiviral Application: A Case Study in HIV-1 NNRTIs
Research has successfully identified dihydrofuro[3,4-d]pyrimidine derivatives as exceptionally potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[4][5] Compounds derived from this scaffold have exhibited remarkable efficacy, with 50% effective concentrations (EC₅₀) in the low nanomolar range against both wild-type and drug-resistant HIV-1 strains.[5][6] This established success provides a strong rationale for screening new derivatives of the furo[3,4-d]pyrimidine core against HIV and other viruses that rely on polymerases or other druggable targets.
General Antiviral Screening Workflow
A systematic approach is critical to identifying and characterizing novel antiviral compounds. The workflow begins with assessing the compound's toxicity to ensure that any observed antiviral effect is not merely a consequence of cell death. This is followed by primary screening for antiviral efficacy and, for promising candidates, secondary assays to elucidate the mechanism of action.
Caption: General workflow for antiviral drug discovery.
Experimental Protocols
The following protocols provide a robust framework for evaluating novel furo[3,4-d]pyrimidine derivatives.
Protocol 1: In Vitro Cytotoxicity Assay
Principle: Before assessing antiviral activity, it is crucial to determine the concentration range at which a compound is toxic to the host cells.[8][9] This is achieved by incubating uninfected cells with serial dilutions of the test compound. Assays like the MTT or CellTiter-Glo measure cell viability, and the resulting data are used to calculate the 50% cytotoxic concentration (CC₅₀). This step is critical to differentiate true antiviral activity from non-specific cytotoxicity.[10][11]
Materials:
-
Host cell line appropriate for the virus of interest (e.g., Vero E6, MT-4, A549 cells).
-
Complete cell culture medium.
-
Test compounds dissolved in DMSO.
-
96-well clear-bottom plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Plate reader (spectrophotometer or luminometer).
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C, 5% CO₂.
-
Compound Dilution: Prepare a 2-fold serial dilution series of the test compounds in culture medium. Ensure the final DMSO concentration is non-toxic (typically ≤0.5%).
-
Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the compound dilutions to triplicate wells. Include "cells only" (no compound) and "medium only" (no cells) controls.
-
Incubation: Incubate the plates for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
Viability Measurement (MTT Example):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and dissolve the crystals in 100 µL of DMSO.
-
Read the absorbance at 570 nm.
-
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the "cells only" control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the CC₅₀ value.
Protocol 2: Plaque Reduction Neutralization Test (PRNT)
Principle: The PRNT is considered the "gold standard" for measuring the ability of a compound to inhibit viral infection and replication.[12][13] A known quantity of virus is pre-incubated with dilutions of the test compound before being added to a monolayer of susceptible cells.[14] A semi-solid overlay is then added, which restricts viral spread to adjacent cells.[12] The number of plaques (zones of cell death) is counted, and the concentration at which the compound inhibits 50% of plaque formation is determined as the EC₅₀.[14][15]
Materials:
-
Confluent monolayer of susceptible host cells in 12-well or 24-well plates.
-
Virus stock with a known titer (PFU/mL).
-
Test compounds at non-toxic concentrations.
-
Semi-solid overlay (e.g., 1:1 mixture of 2X medium and 1.6% agarose).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
Procedure:
-
Compound-Virus Incubation: In separate tubes, mix a constant amount of virus (e.g., 100 Plaque Forming Units, PFU) with serial dilutions of the test compound. Include a "virus only" control (no compound). Incubate this mixture at 37°C for 1 hour.
-
Infection: Remove the culture medium from the cell monolayers and inoculate the cells with 200 µL of the virus-compound mixtures.
-
Adsorption: Incubate at 37°C for 1 hour to allow the virus to attach to and enter the cells.
-
Overlay: Gently remove the inoculum and add 1 mL of the semi-solid overlay to each well. Allow it to solidify at room temperature.
-
Incubation: Incubate the plates at 37°C, 5% CO₂ for a duration that allows for clear plaque formation (typically 3-10 days, depending on the virus).
-
Staining: Fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution for 15-30 minutes. Gently wash with water to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the "virus only" control. Plot the percentage of reduction against the log of the compound concentration to determine the EC₅₀.
| Parameter | Description | Significance |
| CC₅₀ | 50% Cytotoxic Concentration | Measures the toxicity of the compound. A higher value is desirable. |
| EC₅₀ | 50% Effective Concentration | Measures the potency of the compound's antiviral effect. A lower value is desirable. |
| SI | Selectivity Index (CC₅₀ / EC₅₀) | Represents the therapeutic window. An SI > 10 is generally considered a good starting point for a hit compound. |
Protocol 3: Time-of-Addition (ToA) Assay
Principle: The ToA assay helps identify which stage of the viral lifecycle is inhibited by a compound.[16][17][18] The compound is added to infected cells at different time points post-infection.[19] By comparing the inhibition profile to that of control drugs with known mechanisms, one can infer the target stage (e.g., entry, reverse transcription, integration, late-stage replication).[19][20] If a compound loses its effectiveness when added after a certain time point, it suggests its target is active before that time.[19]
Materials:
-
Synchronized infection of host cells with a high multiplicity of infection (MOI).
-
Test compound and reference inhibitors (e.g., entry inhibitor, polymerase inhibitor).
-
Method for quantifying viral replication (e.g., qPCR for viral RNA/DNA, ELISA for viral antigen).
Procedure:
-
Synchronized Infection: Infect a large batch of cells with a high MOI of the virus for 1-2 hours at 4°C (to allow attachment but not entry), then wash to remove unbound virus and shift to 37°C to initiate synchronous entry. This is time point zero (T=0).
-
Time-Course Addition: At various time points post-infection (e.g., T=0, 2, 4, 6, 8, 10, 12 hours), add the test compound and reference inhibitors to the infected cell cultures.
-
Harvest: At the end of a single replication cycle (e.g., 24-48 hours), harvest the cell supernatant or lysate.
-
Quantification: Measure the viral output (e.g., viral RNA copies by qPCR).
-
Data Analysis: Plot the percentage of viral inhibition against the time of compound addition. The resulting curve will show when the compound loses its inhibitory effect, corresponding to the completion of the targeted step in the viral lifecycle.
Caption: Principle of the Time-of-Addition Assay.
Conclusion and Future Directions
The this compound intermediate is a valuable starting point for generating libraries of novel compounds for antiviral screening. The established success of this scaffold, particularly against HIV-1, provides a strong impetus for its exploration against a wider range of viruses.[4][5] The systematic application of the cytotoxicity, efficacy, and mechanism-of-action protocols detailed in this guide provides a clear and robust pathway from initial synthesis to the identification of promising lead candidates for further development. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as on evaluating the pharmacokinetic properties of the most promising hits.
References
- Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol.
- Lirias. (n.d.). Development of Novel Dihydrofuro[3,4‑d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C.
- Pan, P., et al. (2019). Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties. Journal of Medicinal Chemistry, 62(5), 2533-2547. [Link]
- Daelemans, D., et al. (2011). A time-of-drug-addition approach to target identification of antiviral compounds.
- Aoki-Utsubo, C., et al. (2018). Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). Bio-protocol, 8(9), e2830. [Link]
- ResearchGate. (2018). Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s).
- Nature Protocols. (2011). A time-of-drug addition approach to target identification of antiviral compounds.
- PubMed. (2018). Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s).
- BioAgilytix. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs.
- Noah, D. L., & Severson, W. E. (2008). Cell-based Assays to Identify Inhibitors of Viral Disease. Current Protocols in Pharmacology, Chapter 13, Unit 13.2. [Link]
- Roe, M. F., et al. (2021). Quantification of SARS-CoV-2 neutralizing antibody by wild-type plaque reduction neutralization, microneutralization and pseudotyped virus neutralization assays. Nature Protocols, 16(7), 3164-3191. [Link]
- protocols.io. (2025). Cytotoxicity Screening Assay - Paired with Antiviral Assays.
- Bio-protocol. (2019). Plaque Reduction Neutralization Test.
- PubMed Central. (2019). Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties.
- PubMed. (2008). Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses.
- Rawle, D. J., et al. (2021). Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives. Virology Journal, 18(1), 123. [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to the Furo[3,4-d]pyrimidine Core.
- PubMed. (2019). Identification of Dihydrofuro[3,4- d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties.
- Virology Research Services. (n.d.). Antiviral Drug Screening.
- ResearchGate. (n.d.). (PDF) Cytotoxicity Screening Assay - Paired with Antiviral Assays v1.
- Chung, D. H., et al. (2016). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. Journal of Virology, 90(16), 7750-7764. [Link]
- ACS Publications. (n.d.). Journal of Medicinal Chemistry Ahead of Print.
- BenchChem. (n.d.). 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.
- Google Patents. (n.d.). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
- Patsnap Eureka. (n.d.). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine.
- MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.
- J. Pharm. Pharmacogn. Res. (2021). A review: Mechanism of action of antiviral drugs.
- ChemicalBook. (n.d.). 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis.
- EBSCO. (n.d.). Mechanisms of action of antiviral drugs | Research Starters.
- PubMed. (2017). Antiviral activity of[4][5][14]triazolo[4,5-d]pyrimidin-7(6H)-ones against chikungunya virus targeting the viral capping nsP1.
- PubMed Central. (2018). Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative.
- Guidechem. (n.d.). 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of Dihydrofuro[3,4- d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 10. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 11. Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioagilytix.com [bioagilytix.com]
- 13. Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one
Introduction
Welcome to the technical support center for the synthesis of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one. This versatile scaffold is a crucial intermediate in the development of highly functionalized pyrimidine derivatives for pharmaceutical and agrochemical research.[1][2] Its unique structure, featuring a fused furo-pyrimidine core with two reactive chlorine atoms, allows for diverse chemical modifications.[1]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the purity of your final product. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Disclaimer: The synthetic protocols described herein are based on established chemical principles and analogous transformations reported in the literature for similar heterocyclic systems, as a direct, detailed experimental procedure for this specific molecule is not widely published. These protocols should be adapted and optimized for your specific laboratory conditions.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a two-stage process. The first stage involves the construction of the furo[3,4-d]pyrimidine core, followed by a chlorination step to introduce the two chlorine atoms. A plausible precursor for the chlorination is the corresponding dihydroxy (or keto tautomer) derivative.
Caption: A proposed two-stage synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of the furo[3,4-d]pyrimidine core?
A1: The synthesis of the furo[3,4-d]pyrimidine core typically begins with a pre-functionalized furan.[3] A common strategy involves using a furan-3,4-dicarboxylate, which can be converted to a 3-aminofuran-4-carboxylate derivative. This intermediate can then be cyclized with a suitable one-carbon synthon to form the pyrimidinone ring.[3]
Q2: Why is phosphorus oxychloride (POCl3) the most common chlorinating agent for this type of transformation?
A2: Phosphorus oxychloride is a powerful and effective reagent for converting hydroxy- or keto-substituted nitrogen heterocycles, such as pyrimidinones, into their chloro-derivatives.[4][5][6] It acts as both a chlorinating agent and often as a solvent when used in excess.[4] Its high reactivity drives the conversion, which is often difficult with other chlorinating agents.
Q3: What is the role of adding a tertiary amine base, like N,N-diisopropylethylamine (DIPEA) or pyridine, to the chlorination reaction?
A3: Tertiary amines can serve multiple roles in POCl3-mediated chlorinations. They can act as catalysts and also as acid scavengers, neutralizing the HCl that is generated during the reaction.[7] This can be particularly important for substrates that are sensitive to acidic conditions.
Q4: What are the primary safety concerns when working with POCl3, and how should it be handled?
A4: POCl3 is a highly corrosive and toxic substance that reacts violently with water in a highly exothermic reaction, releasing toxic hydrogen chloride gas.[4] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. When quenching a reaction containing POCl3, the reaction mixture should be added slowly to ice-water, never the other way around, to control the exotherm.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, particularly in the chlorination step.
Issue 1: Low to No Yield of the Desired 2,4-Dichloro Product
Q: My TLC analysis of the reaction mixture shows the disappearance of the starting material, but after the aqueous workup, I mainly recover the starting furo[3,4-d]pyrimidine-2,4,7-trione. What is happening?
A: This is a classic problem in the chlorination of electron-deficient heterocycles and is almost certainly due to the hydrolysis of the chlorinated product back to the starting material during the aqueous workup. The chloro-substituents on the pyrimidine ring are highly susceptible to nucleophilic attack by water, especially under the acidic conditions generated when quenching excess POCl3.[8]
Recommended Solutions:
-
Removal of Excess POCl3: Before quenching, it is crucial to remove the excess POCl3 by distillation under reduced pressure.[4][8] This minimizes the violence of the quench and reduces the amount of acid generated.
-
Careful Quenching: The cooled reaction mixture should be added very slowly to a vigorously stirred mixture of crushed ice and a non-polar organic solvent like dichloromethane (DCM).[8] This "reverse quench" helps to dissipate the heat and immediately extracts the product into the organic phase, protecting it from hydrolysis.
-
Non-Aqueous Workup: If hydrolysis remains a significant issue, consider a non-aqueous workup. After removing excess POCl3, the residue can be dissolved in an inert solvent and purified directly by column chromatography.
Issue 2: Incomplete Conversion of the Starting Material
Q: My reaction seems to stall, and I'm left with a mixture of the starting material and the desired product. How can I drive the reaction to completion?
A: Incomplete conversion can be due to several factors, including insufficient reaction temperature, insufficient time, or deactivation of the chlorinating agent.
Recommended Solutions:
-
Increase Reaction Temperature: These chlorinations often require high temperatures to proceed to completion. Refluxing in POCl3 (boiling point ~106 °C) is common.[2] For even higher temperatures, the reaction can be performed in a sealed reactor.[5][9]
-
Extend Reaction Time: Monitor the reaction by TLC. If the reaction is proceeding slowly, extending the reaction time may be necessary.
-
Use of a Co-solvent: In some cases, a high-boiling inert solvent can be used with POCl3 to achieve higher reaction temperatures.
-
Addition of a Catalyst: The addition of a catalytic amount of a tertiary amine like DIPEA can sometimes accelerate the reaction.[7]
Issue 3: Formation of Significant Impurities or Byproducts
Q: I am observing multiple spots on my TLC plate, and the purity of my isolated product is low. What are the likely side reactions, and how can I minimize them?
A: The formation of byproducts is often due to the harsh reaction conditions.
Probable Causes and Solutions:
-
Mono-chlorinated Intermediates: It's possible to have incomplete chlorination, leading to a mixture of mono- and di-chlorinated products. The two chlorine atoms on the pyrimidine ring can have different reactivities, potentially allowing for the isolation of a mono-chlorinated species under milder conditions.[4] To favor the di-chloro product, ensure a sufficient excess of POCl3 and adequate reaction time and temperature.
-
Degradation/Tarry Materials: The high temperatures and strongly acidic nature of the reaction can lead to the decomposition of the starting material or product, resulting in the formation of dark, tarry substances. To mitigate this, carefully control the reaction temperature and time. Using a solvent-free method with equimolar POCl3 in a sealed reactor can sometimes provide a cleaner reaction profile.[5][9]
Experimental Protocols
Representative Protocol for the Chlorination of Furo[3,4-d]pyrimidine-2,4,7-trione
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend the furo[3,4-d]pyrimidine-2,4,7-trione (1.0 eq) in phosphorus oxychloride (10-15 eq).
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Removal of Excess POCl3: Allow the reaction mixture to cool to room temperature. Carefully remove the excess POCl3 by distillation under reduced pressure in a well-ventilated fume hood.
-
Workup: Slowly and carefully add the cooled reaction residue to a vigorously stirred mixture of crushed ice and dichloromethane (DCM).
-
Extraction: Separate the organic layer. Extract the aqueous layer with additional portions of DCM.
-
Washing: Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Data Summary Table
| Parameter | Recommended Range | Notes |
| Substrate:POCl3 Ratio | 1:5 to 1:15 (or neat) | Excess POCl3 often serves as both reagent and solvent. |
| Temperature | 100 - 150 °C | Refluxing in POCl3 is common. Higher temperatures may require a sealed vessel. |
| Reaction Time | 2 - 24 hours | Monitor by TLC to determine the optimal time. |
| Additives | DIPEA, Pyridine (catalytic) | Can accelerate the reaction and scavenge HCl. |
| Workup Quench | Slow addition to ice/water | "Reverse quench" is critical to control the exotherm and minimize hydrolysis. |
Visualizations
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
References
- Wanner, M. J., et al. (2000). Synthesis and evaluation of furo[3,4-d]pyrimidinones as selective alpha1a-adrenergic receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
- Patsnap Eureka. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine.
- ResearchGate. How should I proceed in Chlorination using POCl3?.
- ResearchGate. Synthesis and evaluation of furo[3,4- d]pyrimidinones as selective α 1a-adrenergic receptor antagonists | Request PDF.
- QM Magic Class. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Chem-Gold. Furo[3,4-d]pyrimidin-7(5H)-one, 2,4-dichloro- [15783-48-9] 98%.
- Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules.
- ResearchGate. Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?.
- Taydakov, I. V., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Taydakov, I. V., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. National Institutes of Health.
- Google Patents. Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
- Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar.
- Richter, P., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry.
- IN202241077095 - AN IMPROVED PROCESS FOR THE PREPARATION OF 2,4-DICHLORO-7H-PYRROLE(2,3-D) PYRIMIDINE.
- Wang, X., et al. (2010). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate.
- ResearchGate. Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. National Institutes of Health.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one stability and degradation pathways
Technical Support Center: 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and degradation of this compound. We will address common experimental challenges and provide robust protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound when stored in solution?
The primary stability concern for this molecule is its susceptibility to nucleophilic substitution, particularly hydrolysis and solvolysis. The furo[3,4-d]pyrimidine core is a purine analogue, but the two chlorine atoms on the pyrimidine ring are highly electron-withdrawing.[1][2] This creates electron-deficient carbon centers at the C2 and C4 positions, making them prime targets for attack by nucleophiles.
-
Hydrolysis: In the presence of water (even trace amounts in solvents), the chloro groups can be displaced by hydroxyl groups. This reaction can be catalyzed by both acidic and basic conditions.[3]
-
Solvolysis: If the compound is dissolved in protic solvents like methanol or ethanol for extended periods, the solvent molecules themselves can act as nucleophiles, leading to the formation of methoxy or ethoxy derivatives, respectively.[3]
These degradation processes can lead to the formation of significant impurities in your sample over time, potentially confounding experimental results.
Q2: I'm observing unexpected peaks in my HPLC/LC-MS analysis of a stock solution. What are the likely degradation products?
Unexpected peaks are often the first sign of compound degradation. Given the reactivity of the dichloropyrimidine moiety, the most probable degradation products result from the stepwise substitution of the chlorine atoms.
The primary degradation pathway is likely the sequential hydrolysis of the chloro groups.[3] In aqueous or other protic solutions, you would expect to see:
-
Mono-hydroxylated impurity: 2-Chloro-4-hydroxyfuro[3,4-d]pyrimidin-7(5H)-one or 4-Chloro-2-hydroxyfuro[3,4-d]pyrimidin-7(5H)-one.
-
Di-hydroxylated final product: 2,4-Dihydroxyfuro[3,4-d]pyrimidin-7(5H)-one.
Because a hydroxyl group is more polar than a chloro group, these degradation products will typically have shorter retention times on a reverse-phase HPLC column. Their identity can be confirmed by LC-MS, looking for the corresponding mass shifts (+18 Da for OH vs. Cl, considering isotopic patterns).
Predicted Hydrolytic Degradation Pathway
Caption: Predicted stepwise hydrolysis of the parent compound.
Q3: What are the best practices for preparing and storing solutions of this compound to minimize degradation?
To ensure the integrity of your compound and the reproducibility of your experiments, rigorous handling and storage are critical.
-
Solvent Choice: Use high-purity, anhydrous aprotic solvents (e.g., DMSO, DMF, Acetonitrile) for preparing stock solutions. Avoid protic solvents like methanol, ethanol, or water for long-term storage.[3]
-
Preparation: Always prepare solutions fresh for each experiment if possible. If you must use a stock solution, prepare it and immediately aliquot it into single-use vials to avoid repeated freeze-thaw cycles and moisture ingress.
-
Storage Conditions: Store stock solutions at low temperatures, ideally -80°C, in tightly sealed containers. Protect solutions from light to prevent potential photodegradation.
-
Inert Atmosphere: For maximum stability, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and oxygen.
Troubleshooting Guides and Experimental Protocols
Q4: How do I definitively identify the degradation pathways and assess the intrinsic stability of my compound lot?
To understand the stability profile of this compound, a forced degradation study (also known as stress testing) is the recommended approach.[4][5] These studies are essential for developing stability-indicating analytical methods and identifying potential degradants that may arise during manufacturing or storage.[6][7]
The goal is to induce partial degradation (typically 5-20%) to ensure that the primary degradation products are formed without being consumed in secondary reactions.[7]
Workflow for a Forced Degradation Study
Caption: General experimental workflow for a forced degradation study.
Protocol: Forced Degradation Study
This protocol provides a starting point; conditions may need to be optimized based on the observed rate of degradation.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile (ACN).[3]
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL ACN).
-
Acidic Hydrolysis: Use 0.1 M HCl. Incubate at 60°C and check for degradation at time points (e.g., 2, 8, 24 hours).[3]
-
Basic Hydrolysis: Use 0.1 M NaOH. Incubate at 60°C and check at earlier time points (e.g., 30 min, 1, 4, 8 hours), as base-catalyzed hydrolysis is often faster.[3]
-
Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature, protected from light, and check at 8 and 24 hours.[3]
-
Thermal Degradation:
-
Solution: Incubate a vial of the stock solution at 60°C.
-
Solid: Place a small amount of the solid compound in a 60°C oven. Periodically dissolve a sample for analysis.
-
-
Photolytic Degradation: Expose the stock solution and solid compound to light conditions as specified in ICH guideline Q1B (e.g., overall illumination of not less than 1.2 million lux hours).
-
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC-UV/PDA method. Use LC-MS/MS to obtain mass information for peak identification.
-
Table 1: Summary of Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Recommended Duration |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2 - 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 0.5 - 8 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 8 - 24 hours |
| Thermal (Solution) | ACN or DMSO | 60°C | 24 - 72 hours |
| Photolytic | ICH Q1B Conditions | Controlled | Per guideline |
Q5: My current HPLC method shows co-eluting peaks after stress testing. How do I develop a stability-indicating method?
A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[5]
Workflow for Developing a Stability-Indicating HPLC Method:
-
Generate Degraded Samples: Use the forced degradation protocol above to create a mixture of the parent compound and its various degradation products. Pool the samples from all stress conditions to create a comprehensive "degradation soup".
-
Initial Method Scouting:
-
Column: Start with a standard C18 column (e.g., 150 x 4.6 mm, 3.5 or 5 µm particle size).
-
Mobile Phase: Scout different mobile phase compositions. A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).
-
Detection: Use a Photodiode Array (PDA) detector to monitor at multiple wavelengths and assess peak purity. A wavelength where the parent compound has maximum absorbance is a good starting point.
-
-
Method Optimization:
-
Adjust the gradient slope, initial/final organic percentage, and run time to achieve separation of all peaks. The goal is a resolution (Rs) of >1.5 between the parent peak and the closest eluting degradant peak.
-
If C18 does not provide adequate separation, try alternative column chemistries (e.g., Phenyl-Hexyl, Cyano, or a C8).
-
Varying the pH of the aqueous mobile phase can significantly alter the retention and selectivity of ionizable compounds.
-
-
Method Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines, paying special attention to specificity. Specificity is proven by demonstrating that the method can resolve the parent drug from all potential degradants.
Table 2: Troubleshooting Guide for Method Development
| Issue | Possible Cause | Recommended Action |
|---|---|---|
| Poor peak shape (tailing/fronting) | Mismatch between sample solvent and mobile phase; secondary interactions with column silica. | Dilute sample in the initial mobile phase. Adjust mobile phase pH. Try a column with end-capping. |
| Co-elution of parent and degradant | Insufficient selectivity of the method. | Modify gradient slope. Change organic modifier (ACN vs. MeOH). Try a different column chemistry. Adjust mobile phase pH. |
| Degradant peak not detected | Degradant lacks a chromophore at the monitored wavelength. | Use a PDA detector to check all wavelengths. Rely on mass spectrometry (MS) for detection. |
| Loss of mass balance | Degradants are not eluting from the column or have a poor response factor. | Extend the gradient run time with a high organic wash. Check for precipitation in the sample vial. |
References
- Stability issues of 2-Amino-4,6-dichloropyrimidine-13C2 in solution - Benchchem.
- Physicochemical Properties of Dihydrofuro[3,4-d]pyrimidine Derivatives: A Technical Guide - Benchchem.
- Forced degradation studies - MedCrave online. (2016-12-14).
- 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde - Benchchem.
- Development of forced degradation and stability indicating studies of drugs—A review - NIH.
- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022-11-30).
- 2,4-Dichloropyrimidine - ResearchGate.
- Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs - GSC Online Press. (2021-07-26).
- Synthesis and Characterization of Novel Furo[3,4-d]pyrimidine Derivatives: A Technical Guide - Benchchem.
- 2,4-Dichloropyrimidine 98 3934-20-1 - Sigma-Aldrich.
- Furo[3,4-d]pyrimidine | C6H4N2O | CID 18465322 - PubChem.
- Furo[3,4-d]pyrimidines as Kinase Inhibitors: An In-depth Technical Guide - Benchchem.
- 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine - LGC Standards.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. gsconlinepress.com [gsconlinepress.com]
Technical Support Center: Reactions of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthetic applications of this versatile heterocyclic compound. The furo[3,4-d]pyrimidine core is a significant scaffold in medicinal chemistry, often explored for its potential as antiviral and anticancer agents, as well as kinase inhibitors.[1][2][3] This guide offers practical, experience-driven insights to help you navigate common challenges and optimize your reaction outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the functionalization of this compound, with a focus on nucleophilic aromatic substitution (SNAr) reactions, a primary method for its derivatization.
Issue 1: Poor or No Reaction with Nucleophiles
Symptoms:
-
Low consumption of starting material (this compound) observed by TLC or LC-MS.
-
Formation of only trace amounts of the desired product.
Potential Causes & Solutions:
-
Insufficient Nucleophilicity: The incoming nucleophile may not be strong enough to displace the chloride.
-
Solution: If using a neutral nucleophile (e.g., an amine or alcohol), the addition of a non-nucleophilic base (e.g., DIPEA, NaH, K₂CO₃) is crucial to deprotonate the nucleophile and increase its reactivity. The choice of base should be tailored to the pKa of the nucleophile.
-
-
Inappropriate Solvent: The solvent plays a critical role in SNAr reactions.
-
Solution: Polar aprotic solvents such as DMF, DMAc, DMSO, or acetonitrile are generally preferred as they can solvate the cationic species without deactivating the nucleophile. Protic solvents, like ethanol or water, can solvate the nucleophile, reducing its reactivity.[4]
-
-
Low Reaction Temperature: SNAr reactions often require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction closely for the formation of degradation byproducts. Microwave irradiation can sometimes be employed to accelerate the reaction, but careful optimization is necessary.
-
Issue 2: Formation of a Mixture of Regioisomers (C2 vs. C4 Substitution)
Symptoms:
-
LC-MS and NMR analysis indicate the presence of two or more isomeric products resulting from substitution at the C2 and C4 positions.
Background: The pyrimidine ring is electron-deficient, making the attached chlorine atoms susceptible to nucleophilic attack.[5] Generally, in 2,4-dichloropyrimidines, the C4 position is more electrophilic and thus more reactive towards nucleophiles.[6][7] However, the regioselectivity can be influenced by several factors.
Potential Causes & Solutions:
-
Electronic Effects of Substituents: The existing furo[3,4-d] ring system and the lactam moiety will influence the electron distribution in the pyrimidine ring.
-
Insight: While C4 is typically favored, substituents on the pyrimidine ring can alter this preference. For instance, electron-donating groups at the C6 position of a 2,4-dichloropyrimidine can favor C2 substitution.[6] Although our core is different, this principle highlights the sensitivity of regioselectivity to electronic effects.
-
Solution: Detailed structural analysis (e.g., 2D NMR) is essential to confirm the structure of the major product. If the desired regioisomer is the minor product, chromatographic separation will be necessary. For future syntheses, consider altering the reaction conditions as described below.
-
-
Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered position.
-
Solution: If C2 substitution is desired and C4 is the major product, employing a bulkier nucleophile might shift the selectivity. Conversely, a smaller nucleophile may favor the more electronically activated C4 position.
-
-
Reaction Conditions: Temperature and solvent can influence the kinetic vs. thermodynamic product distribution.
-
Solution: Lowering the reaction temperature may favor the kinetically preferred product. Experiment with a range of solvents with varying polarities.
-
-
Catalyst-Controlled Regioselectivity: In some cross-coupling reactions, the choice of catalyst and ligands can dramatically alter the site of reaction.[8] While this is more relevant for reactions like Suzuki or Buchwald-Hartwig couplings, it underscores the possibility of controlling regioselectivity.[7][9]
-
Solution: For cross-coupling reactions, screen different palladium catalysts and ligands. For example, bulky N-heterocyclic carbene ligands have been shown to favor C2-selectivity in some cases.[8]
-
Issue 3: Formation of Di-substituted Byproduct
Symptoms:
-
A significant amount of a byproduct corresponding to the displacement of both chlorine atoms is observed.
Potential Causes & Solutions:
-
Excess Nucleophile: Using a large excess of the nucleophile will drive the reaction towards di-substitution.
-
Solution: Carefully control the stoichiometry. Use 1.0-1.2 equivalents of the nucleophile for mono-substitution. A slow, dropwise addition of the nucleophile can also help to minimize local excesses and favor the mono-substituted product.
-
-
High Reaction Temperature or Prolonged Reaction Time: More forcing conditions can lead to the less reactive chlorine also being substituted.
-
Solution: Monitor the reaction progress frequently by TLC or LC-MS. Once the starting material is consumed and a significant amount of the mono-substituted product has formed, quench the reaction to prevent further substitution. Lowering the reaction temperature may also be effective.
-
Issue 4: Hydrolysis of Chloro Groups
Symptoms:
-
Formation of hydroxylated byproducts (chlorohydroxy- or dihydroxy-furo[3,4-d]pyrimidinone) is detected, especially when using aqueous bases or wet solvents.
Potential Causes & Solutions:
-
Presence of Water: Dichloropyrimidines can be sensitive to hydrolysis, particularly under basic conditions.[10]
-
Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. If an aqueous workup is necessary, perform it at low temperatures and as quickly as possible.
-
Issue 5: Ring-Opening or Decomposition
Symptoms:
-
A complex mixture of unidentifiable byproducts is formed, and there is a significant loss of mass balance.
Potential Causes & Solutions:
-
Harsh Reaction Conditions: The furo[3,4-d]pyrimidine core, while relatively stable, can be susceptible to degradation under strongly acidic or basic conditions, or at very high temperatures.
-
Solution: Employ milder reaction conditions. Use weaker bases or lower temperatures. If the reaction is sluggish, consider a change in solvent or the use of a suitable catalyst rather than resorting to more forceful conditions.
-
II. Frequently Asked Questions (FAQs)
Q1: At which position (C2 or C4) does the first nucleophilic substitution on this compound typically occur?
A1: Based on the general reactivity of 2,4-dichloropyrimidines, the C4 position is generally more susceptible to nucleophilic attack due to greater electron deficiency.[6][7] However, the fused furan ring and the lactam functionality in your specific molecule will influence the electronic distribution. It is always recommended to perform a pilot reaction and confirm the regioselectivity experimentally using techniques like 2D NMR (NOESY or HMBC).
Q2: I want to perform a sequential substitution with two different nucleophiles. What is the best strategy?
A2: The key is to exploit the differential reactivity of the C2 and C4 positions.
-
First Substitution: React this compound with the first, typically less reactive or sterically hindered, nucleophile under carefully controlled conditions (e.g., lower temperature, 1 equivalent of nucleophile) to favor mono-substitution at the more reactive C4 position.
-
Isolation: Purify the mono-substituted intermediate.
-
Second Substitution: React the isolated intermediate with the second nucleophile. This step may require more forcing conditions (e.g., higher temperature) to substitute the less reactive C2-chloro group.
Q3: Can I use palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on this scaffold?
A3: Yes, dichloropyrimidine systems are frequently used in palladium-catalyzed cross-coupling reactions.[9][11] Similar to SNAr, the C4 position is often more reactive.[7] However, catalyst and ligand choice can sometimes be used to direct the reaction to the C2 position.[8] A thorough screening of reaction conditions (catalyst, ligand, base, solvent) is recommended to achieve the desired outcome and regioselectivity.
Q4: What are the best practices for purifying the products of these reactions?
A4:
-
Workup: After the reaction, a standard aqueous workup is often employed. If your compound is sensitive to hydrolysis, use a non-aqueous workup or perform the aqueous extraction quickly at low temperatures.
-
Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, dichloromethane), is usually effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure material.
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: While specific toxicity data for this exact compound may be limited, related dichloropyrimidines are known to be skin sensitizers and irritants.[12] Therefore, it is essential to:
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
III. Visualizing Reaction Pathways
Diagram 1: General Nucleophilic Aromatic Substitution (SNAr) Pathway
This diagram illustrates the stepwise mechanism for SNAr reactions on the this compound core, highlighting the formation of the Meisenheimer complex intermediate.
Caption: SNAr mechanism on the dichlorofuropyrimidinone core.
Diagram 2: Troubleshooting Logic for Regioisomer Formation
This workflow provides a decision-making process for addressing the formation of unwanted regioisomers.
Caption: Decision workflow for managing regioisomeric byproducts.
IV. References
-
BenchChem. (2025). An In-depth Technical Guide to the Furo[3,4-d]pyrimidine Core. BenchChem.
-
Google Patents. (1996). Process for the preparation of chloropyrimidines. (US5525724A).
-
Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Schrödinger.
-
BenchChem. (2025). Furo[3,4-d]pyrimidines as Kinase Inhibitors: An In-depth Technical Guide. BenchChem.
-
BenchChem. (2025). A Comparative Analysis of Furo[3,4-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Scaffolds in Drug Discovery. BenchChem.
-
BenchChem. (2025). Furo[3,4-d]pyrimidine Compounds: A New Frontier in Therapeutic Agent Discovery. BenchChem.
-
Anderson, S. C., et al. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. Molecules, 16(9), 7596-7603.
-
PubMed. (2018). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
-
BenchChem. (2025). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution. BenchChem.
-
Neufeldt, S. R., & Sanford, M. S. (2016). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters, 18(20), 5444–5447.
-
ChemicalBook. (n.d.). 2,4-Dichloropyrimidine.
-
Zenodo. (1982). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
-
Sigma-Aldrich. (n.d.). 2,4-Dichloropyrimidine 98.
-
ACS Fall 2025. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
-
PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. zenodo.org [zenodo.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 11. 2,4-Dichloropyrimidine | 3934-20-1 [chemicalbook.com]
- 12. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one
Welcome to the technical support center for the synthesis of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The furo[3,4-d]pyrimidine core is a valuable scaffold in medicinal chemistry, with derivatives showing promise as anticancer and antiviral agents.[1][2] This guide provides in-depth, experience-driven advice to ensure the successful and efficient synthesis of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the furo[3,4-d]pyrimidine core, and what are the key steps?
A common and effective strategy involves a multi-step synthesis that begins with the construction of a substituted furan ring, which is then followed by the annulation of the pyrimidine ring.[3] A key intermediate in many approaches is a furo[3,4-d]pyrimidine-2,4-dione, which can be further modified. The synthesis of this dione can be achieved through a Curtius rearrangement of a furan-3,4-dicarboxylate derivative.[3]
The final chlorination step to yield this compound is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[4][5] This step is critical and often presents challenges in terms of yield and purity.
Q2: My overall yield for the synthesis of this compound is consistently low. What are the most likely causes?
Low yields can stem from several stages of the synthesis. Here are the primary areas to investigate:
-
Incomplete Chlorination: The conversion of the precursor, often a dihydroxyfuro[3,4-d]pyrimidine, to the dichloro derivative can be incomplete. This is frequently due to insufficient reactivity of the chlorinating agent, suboptimal reaction temperature, or the presence of moisture.
-
Side Reactions: The aggressive nature of chlorinating agents like POCl₃ can lead to unwanted side reactions, such as charring or the formation of decomposition products, especially at elevated temperatures.
-
Purification Losses: The purification of the final product can be challenging. Losses can occur during workup, extraction, and recrystallization or chromatography. The product's stability under the purification conditions should also be considered.
-
Poor Quality Starting Materials: The purity of the starting furo[3,4-d]pyrimidine precursor is crucial. Impurities can interfere with the chlorination reaction, leading to a cascade of side products and a lower yield of the desired compound.
Q3: I am observing significant amounts of mono-chlorinated byproduct. How can I improve the selectivity for the di-chloro product?
The formation of a mono-chlorinated species is a common issue and indicates that the chlorination of one position is more facile than the other, or the reaction has not gone to completion. To favor the formation of the 2,4-dichloro product, consider the following:
-
Increase Equivalents of Chlorinating Agent: Stoichiometry is key. Ensure you are using a sufficient excess of the chlorinating agent (e.g., POCl₃) to drive the reaction to completion for both chlorination sites.
-
Elevate Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the barrier for the second chlorination. However, this must be balanced with the potential for increased side product formation. A carefully controlled temperature ramp or a higher, stable reaction temperature should be explored.
-
Prolong Reaction Time: Incomplete reactions can often be pushed to completion by extending the reaction time. Monitor the reaction progress using a suitable analytical technique like TLC or LC-MS to determine the optimal reaction duration.
Q4: The purification of this compound is proving difficult, with co-eluting impurities. What purification strategies are recommended?
Purification can indeed be a bottleneck. If standard silica gel column chromatography is not providing adequate separation, here are some alternative approaches:
-
Solvent System Optimization: Systematically screen different solvent systems for your column chromatography. A gradient elution might be necessary to resolve closely eluting compounds. Consider adding a small percentage of a modifier like triethylamine to the eluent if your compound is basic in nature and interacting strongly with the acidic silica gel.
-
Alternative Stationary Phases: If silica gel is not effective, consider other stationary phases such as alumina (basic or neutral) or reverse-phase silica gel (C18).
-
Recrystallization: This is a powerful technique for purifying crystalline solids. A thorough screening of various solvents and solvent mixtures is essential to find conditions where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.
-
Acid-Base Extraction: If your impurities have different acidic or basic properties than your product, a liquid-liquid extraction with an acidic or basic aqueous solution can be an effective preliminary purification step.
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during the synthesis of this compound.
Problem 1: Low Yield in the Chlorination Step
| Potential Cause | Recommended Solution | Scientific Rationale |
| Presence of Moisture | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | Chlorinating agents like POCl₃ react vigorously with water, which consumes the reagent and reduces its effective concentration, leading to incomplete reaction. |
| Insufficient Reagent | Increase the molar equivalents of the chlorinating agent (e.g., POCl₃). A 5-10 fold excess is often a good starting point. | The chlorination is a substitution reaction, and a higher concentration of the nucleophile (chloride from POCl₃) will drive the equilibrium towards the product side, ensuring complete conversion. |
| Suboptimal Temperature | Gradually increase the reaction temperature. Refluxing in POCl₃ (boiling point ~106 °C) is a common condition.[5] | Higher temperatures increase the reaction rate and can provide the necessary energy to overcome the activation barrier for the chlorination of both positions. |
| Inadequate Mixing | Ensure efficient stirring throughout the reaction, especially if the starting material is not fully soluble. | Proper mixing ensures that all reactants are in close contact, leading to a more uniform and complete reaction. |
Problem 2: Formation of Dark, Tarry Side Products
| Potential Cause | Recommended Solution | Scientific Rationale |
| Reaction Temperature is Too High | Lower the reaction temperature and incrementally increase it while monitoring the reaction progress. | Excessive heat can lead to decomposition and polymerization of the starting material or product, resulting in the formation of insoluble, dark-colored byproducts. |
| Presence of Catalytic Impurities | Purify the starting furo[3,4-d]pyrimidine precursor before the chlorination step. | Certain impurities can act as catalysts for decomposition pathways under the harsh reaction conditions. |
| Use of a Co-solvent | Consider using a high-boiling inert solvent like toluene or xylenes with the chlorinating agent to allow for better temperature control. | A co-solvent can help to moderate the reaction temperature and prevent localized overheating, which can lead to decomposition. |
Problem 3: Product Decomposes During Workup
| Potential Cause | Recommended Solution | Scientific Rationale |
| Hydrolysis of the Chloro Groups | Perform the aqueous workup at low temperatures (e.g., using an ice bath). Minimize the contact time with water. | The chloro groups on the pyrimidine ring are susceptible to hydrolysis, especially in the presence of water and at elevated temperatures. This will convert the product back to the starting material or to mono-chloro species. |
| Reaction with Quenching Agent | Use a mild quenching agent like ice-water and slowly add the reaction mixture to it. | A rapid and exothermic quenching process can lead to localized heating and decomposition of the product. |
| Extraction with an Inappropriate Solvent | Use a non-polar, aprotic solvent like dichloromethane or ethyl acetate for extraction. | These solvents are less likely to react with the product and will efficiently extract it from the aqueous phase. |
Experimental Workflow and Visualization
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of this compound, highlighting the critical chlorination step.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
This decision tree can help diagnose the root cause of low yields in your synthesis.
Caption: Troubleshooting decision tree for low yield.
References
- BenchChem. (2025).
- BenchChem. (n.d.). Multi-Step Synthesis Protocols for Substituted Furo[3,4-d]pyrimidines. BenchChem.
- Gryglewski, R. J., et al. (1993).
- Al-Ostoot, F. H., et al. (2022).
- El-Gamal, M. I., et al. (2021). Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1][3][6]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. PubMed.
- BenchChem. (n.d.). 4-Chloro-5-methyl-5,7-dihydrofuro[3,4-d]pyrimidine. BenchChem.
- BenchChem. (n.d.). 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. BenchChem.
- ChemicalBook. (n.d.). 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis. ChemicalBook.
- BenchChem. (n.d.). An In-depth Technical Guide to the Furo[3,4-d]pyrimidine Core. BenchChem.
- BLDpharm. (n.d.). 1260088-72-9|2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine. BLDpharm.
- Cymit. (n.d.). Furo[3,4-d]pyrimidine, 2,4-dichloro-5,7-dihydro-7,7-dimethyl-. Cymit.
- Abdel-Ghani, T. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors.
- Li, H., et al. (2025). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
- Wang, Y., et al. (n.d.). Development of Novel Dihydrofuro[3,4‑d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C. Lirias.
- Google Patents. (2013). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
- Al-Sanea, M. M., et al. (n.d.).
- Manetti, F., et al. (2008). Structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors and antiproliferative agents toward human leukemia cell lines. PubMed.
- Li, Q., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. PubMed.
- Chem-Impex. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Chem-Impex.
- Patsnap Eureka. (n.d.). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine.
- ResearchGate. (n.d.). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors.
- PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine.
- MDPI. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one. As a critical intermediate in the development of various therapeutic agents, achieving high purity of this scaffold is paramount. This document provides in-depth troubleshooting advice in a question-and-answer format to address common challenges encountered during its purification.
Introduction to Purification Challenges
The purification of this compound is often complicated by its polarity, potential for instability, and the presence of closely related impurities. The dichloropyrimidine moiety is susceptible to hydrolysis, and the fused furo-pyrimidine core can interact strongly with stationary phases used in chromatography. This guide will provide logical, step-by-step solutions to overcome these hurdles.
Troubleshooting Guide: Question & Answer
Column Chromatography Issues
Question 1: My target compound, this compound, is showing poor separation from an impurity on my silica gel column. How can I improve the resolution?
Answer:
Poor separation on a silica gel column typically stems from an inappropriate solvent system or issues with the column packing. Here is a systematic approach to improving resolution:
-
Optimize the Solvent System with TLC: Before attempting another column, it is crucial to reinvestigate your solvent system using Thin Layer Chromatography (TLC).
-
Goal Rf: Aim for an Rf value of 0.2-0.3 for your target compound to ensure it spends sufficient time on the stationary phase for effective separation.
-
Solvent Mixtures: For a polar compound like this compound, common solvent systems include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane. For a related compound, 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a system of ethyl acetate/petroleum ether (1:5, v/v) has been used successfully.[1]
-
Gradient Elution: If a single solvent system (isocratic elution) fails to provide adequate separation, a gradient elution is recommended. Start with a less polar solvent mixture and gradually increase the polarity. This can help to first elute non-polar impurities, followed by your target compound, and finally any highly polar impurities.
-
-
Consider Potential Impurities: The most likely impurities in your synthesis are the mono-chlorinated intermediate (2-chloro- or 4-chloro-furo[3,4-d]pyrimidin-7(5H)-one) and the hydrolyzed product (2-chloro-4-hydroxy-furo[3,4-d]pyrimidin-7(5H)-one).
-
The mono-chlorinated species will be less polar than your desired product.
-
The hydrolyzed product will be significantly more polar and may streak on the TLC plate.
-
-
Column Packing and Loading:
-
Slurry Packing: Ensure your column is packed using a slurry method to avoid air bubbles and channels, which lead to poor separation.
-
Dry Loading: If your crude product has poor solubility in the initial, non-polar mobile phase, consider dry loading. Dissolve your compound in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.
-
Question 2: My compound seems to be sticking to the silica gel column; I have very low recovery. What is causing this and how can I fix it?
Answer:
Low recovery from a silica gel column can be due to irreversible adsorption or on-column decomposition. The furo[3,4-d]pyrimidine core, being a nitrogen-containing heterocycle, can interact strongly with the acidic silanol groups on the silica surface.
-
Assess Compound Stability: Before running a full-scale column, perform a stability test on a TLC plate. Spot your compound on a silica TLC plate, and let it sit for an hour before eluting. If you observe new spots or significant streaking, your compound may be decomposing on the silica.
-
Deactivate the Silica Gel: To minimize interactions with acidic sites, you can use a deactivated stationary phase.
-
Triethylamine Wash: Pre-treating your silica gel with a solvent mixture containing a small amount of triethylamine (0.1-1%) can neutralize the acidic sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.
-
-
Increase Solvent Polarity: It is possible your eluent is not polar enough to effectively move your compound down the column. A step-gradient to a more polar solvent system, such as methanol in dichloromethane, may be necessary to elute highly retained compounds. For some polar pyrimidine derivatives, a mobile phase of methanol in DCM has been effective.
Recrystallization Challenges
Question 3: I am trying to recrystallize my crude this compound, but it is "oiling out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being too concentrated or cooling too rapidly.
-
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated. Then, allow the solution to cool very slowly. An insulated container or a Dewar flask can be used to slow the cooling process.
-
Solvent Selection: The choice of solvent is critical. For dichloropyrimidines, a single solvent recrystallization can be attempted with solvents like ethanol or ethyl acetate. However, a two-solvent system is often more effective.
-
Good Solvent/Poor Solvent Pair: A good solvent should dissolve the compound well when hot, while a poor solvent should be miscible with the good solvent but not dissolve the compound well, even when hot. Common pairs include ethanol/water, ethyl acetate/hexanes, or dichloromethane/petroleum ether. For related dihydrofuro[3,4-d]pyrimidine derivatives, recrystallization from ethyl acetate/petroleum ether has been reported.[2]
-
Procedure: Dissolve the crude product in a minimal amount of the hot "good" solvent. Then, add the "poor" solvent dropwise at the boiling point until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate, and then allow the solution to cool slowly.
-
-
Induce Crystallization: If crystals are slow to form, you can try:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution to initiate crystal growth.
-
Question 4: My recrystallized product is still colored. How can I remove colored impurities?
Answer:
Colored impurities can often be removed by treating the solution with activated charcoal.
-
Activated Charcoal Treatment:
-
Dissolve your crude product in the appropriate recrystallization solvent and bring it to a boil.
-
Allow the solution to cool slightly to prevent bumping, then add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Bring the mixture back to a boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
-
Hot Filtration:
-
While the solution is still hot, perform a gravity filtration using fluted filter paper to remove the charcoal. It is important to pre-heat your funnel and receiving flask to prevent premature crystallization during this step.
-
The resulting colorless filtrate can then be allowed to cool slowly to form pure, colorless crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is the likely cause of a new, more polar spot appearing on my TLC during workup or purification?
A1: The appearance of a more polar spot is likely due to the hydrolysis of one of the chloro-substituents to a hydroxyl group. Dichloropyrimidines can be sensitive to water, especially under non-neutral pH conditions. To minimize this, ensure all solvents are dry and avoid prolonged exposure to aqueous workup conditions.
Q2: How should I store purified this compound?
A2: Due to its potential for hydrolysis, the purified compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Q3: Can I use reverse-phase chromatography for purification?
A3: Yes, reverse-phase chromatography can be an excellent alternative, especially if your compound is unstable on silica gel or if you have very polar impurities. A C18 column with a mobile phase of water and acetonitrile or methanol, often with a small amount of formic acid or triethylamine to improve peak shape, would be a good starting point.
Experimental Workflow & Data Presentation
General Column Chromatography Protocol
-
TLC Analysis: Determine the optimal solvent system (e.g., Ethyl Acetate/Hexanes) that gives an Rf of 0.2-0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.
-
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the eluent. For less soluble compounds, use the dry loading technique.
-
Elution: Begin elution with the determined solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Initial) | Ethyl Acetate / Hexanes (e.g., 1:4 v/v) |
| Elution Mode | Isocratic or Gradient |
| Sample Loading | Wet or Dry Loading |
General Recrystallization Protocol (Two-Solvent)
-
Dissolution: Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., Ethyl Acetate).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Saturation: Add a "poor" solvent (e.g., Hexanes) dropwise to the hot solution until turbidity persists.
-
Clarification: Add a few drops of the "good" solvent to obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum.
| Solvent System | Application |
| Ethyl Acetate / Hexanes | Recrystallization |
| Ethanol / Water | Recrystallization |
| Dichloromethane / Petroleum Ether | Recrystallization |
Visualizing the Troubleshooting Process
Logical Flow for Purification Troubleshooting
Caption: A decision-making workflow for troubleshooting the purification of this compound.
References
- Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978, 43 (14), 2923–2925. [Link]
- University of Rochester Department of Chemistry.
- Massachusetts Institute of Technology.
- Lirias. Development of Novel Dihydrofuro[3,4‑d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C. [Link]
Sources
Technical Support Center: Characterization of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one
Welcome to the technical support center for 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this highly reactive heterocyclic compound. Drawing from established principles of heterocyclic chemistry and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.
Introduction to the Challenges
This compound is a valuable building block in medicinal chemistry, largely due to its structural resemblance to purines, making it a promising scaffold for kinase inhibitors and other therapeutic agents. However, its characterization is fraught with challenges stemming from the inherent reactivity of its dichloropyrimidine core, the stability of the fused furo-lactam system, and the potential for complex analytical readouts. This guide will address these issues systematically.
Frequently Asked Questions (FAQs)
Q1: I've synthesized this compound, but my crude NMR shows a complex mixture of peaks, and I see multiple spots on my TLC, even after a work-up. What could be the issue?
A1: The complexity of your crude product mixture likely arises from the high reactivity of the dichloropyrimidine moiety. The two chlorine atoms at the 2- and 4-positions are susceptible to nucleophilic substitution, and their reactivity can be influenced by reaction conditions. It's possible that you have a mixture of regioisomers if a nucleophilic substitution was part of your synthesis. Additionally, the compound itself can be unstable and may degrade upon exposure to certain conditions during the work-up.
Q2: My purified this compound seems to degrade over time, even when stored in a freezer. How can I improve its stability?
A2: Dichloropyrimidines are known to be sensitive to hydrolysis and solvolysis.[1] The presence of atmospheric moisture or residual protic solvents can lead to the gradual replacement of the chlorine atoms with hydroxyl or alkoxy groups. For optimal stability, store the compound under an inert atmosphere (argon or nitrogen), in a tightly sealed container, and at low temperatures (-20°C or below). It is also advisable to use anhydrous solvents for any subsequent reactions or analyses.
Q3: I'm having trouble getting a clean mass spectrum of my compound. I see multiple peaks that don't correspond to the expected molecular weight.
A3: The fragmentation of substituted pyrimidines in mass spectrometry can be complex and is highly dependent on the nature of the substituents.[2] In-source fragmentation is a common issue. The lactam functionality and the dichlorinated pyrimidine ring can lead to various fragmentation pathways. Additionally, if your sample contains impurities from degradation (e.g., hydrolyzed products), you will see corresponding peaks in the mass spectrum.
Q4: When I try to purify the compound using column chromatography on silica gel, I get very low recovery and it seems to streak badly. What's happening?
A4: The acidic nature of silica gel can promote the degradation of sensitive compounds like this compound. The lactam moiety can also lead to strong interactions with the silica, causing streaking and poor elution. Consider using a deactivated stationary phase, such as neutral alumina, or performing the chromatography quickly with a carefully chosen solvent system. Adding a small amount of a non-nucleophilic base like triethylamine to your eluent can sometimes help to mitigate streaking with basic heterocycles, but care must be taken to avoid promoting degradation.[3]
Troubleshooting Guides
Guide 1: Overcoming Instability During Characterization
The primary challenge in characterizing this compound is its susceptibility to nucleophilic attack, particularly by water and alcohols. This can lead to the formation of mono- and di-substituted byproducts, complicating spectral interpretation.
Protocol for Stable Sample Preparation for NMR Spectroscopy
-
Drying the Sample: Ensure your purified compound is thoroughly dried under high vacuum to remove any residual solvents.
-
Solvent Selection: Use high-purity, anhydrous deuterated solvents. Aprotic solvents like DMSO-d₆ or CDCl₃ are generally preferred over protic solvents like methanol-d₄.
-
Inert Atmosphere: Prepare the NMR sample under an inert atmosphere (e.g., in a glovebox) to minimize exposure to atmospheric moisture.
-
Prompt Analysis: Analyze the sample as soon as possible after preparation. If immediate analysis is not possible, store the NMR tube at low temperature.
Visualizing Potential Degradation Pathways
The following diagram illustrates the potential hydrolysis of this compound.
Caption: Potential hydrolysis pathway of the target compound.
Guide 2: Navigating Complex Mass Spectrometry Data
Obtaining a clean and interpretable mass spectrum requires careful consideration of the ionization technique and potential fragmentation pathways.
Recommended Mass Spectrometry Parameters
| Parameter | Recommendation | Rationale |
| Ionization Technique | Electrospray Ionization (ESI) | A soft ionization technique that is less likely to cause in-source fragmentation compared to Electron Ionization (EI).[4] |
| Ionization Mode | Positive or Negative | Both modes should be tested to see which provides a cleaner spectrum and better ionization efficiency. |
| In-source CID | Minimize or turn off | In-source collision-induced dissociation can be a source of fragmentation that complicates the spectrum. |
| Solvent | Acetonitrile or Methanol | Use high-purity solvents to avoid adduct formation. |
Interpreting Common Fragmentation Patterns
The fragmentation of dichloropyrimidines often involves the loss of chlorine radicals or HCl. The presence of the fused furan and lactam rings can lead to more complex rearrangements.
Caption: Generalized MS fragmentation of the target compound.
Guide 3: Strategies for Successful Purification
The purification of this compound is often challenging due to its reactivity and potential for co-elution with impurities.
Step-by-Step Guide to Column Chromatography
-
TLC Analysis: Before attempting column chromatography, carefully analyze your crude mixture by TLC using various solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5]
-
Stationary Phase Selection: If your compound shows signs of degradation on a standard silica TLC plate (e.g., streaking or the appearance of new spots over time), consider using neutral alumina for your column.
-
Solvent System Optimization: Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate to ensure good separation on the column.
-
Dry Loading: To improve resolution, consider adsorbing your crude material onto a small amount of silica gel or celite and loading it onto the column as a dry powder.
-
Gradient Elution: A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective in separating closely eluting impurities.
Troubleshooting Common Purification Issues
| Issue | Possible Cause | Recommended Solution |
| Co-elution of Impurities | Structurally similar impurities (e.g., regioisomers or hydrolysis products). | Utilize high-performance liquid chromatography (HPLC) for better separation.[5] |
| Low Recovery | Irreversible adsorption or decomposition on the stationary phase. | Test compound stability on a TLC plate before running a column. Switch to a less acidic stationary phase like neutral alumina.[3] |
| Compound "Oiling Out" During Crystallization | Solution is supersaturated or cooled too quickly; presence of impurities. | Add a small amount of hot solvent to redissolve the oil and allow for slow cooling. Scratch the inside of the flask to induce nucleation. If impurities are suspected, a pre-purification step may be necessary.[3] |
References
- BenchChem Technical Support. (2025). Stability issues of 2-Amino-4,6-dichloropyrimidine-13C2 in solution. BenchChem.
- BenchChem Technical Support. (2025).
- BenchChem Technical Support. (2025).
- Flayyih Ali, S. T., & Ghanim, H. T. (2016). Synthesis and characterization of β-Lactam compounds. Journal of Chemical and Pharmaceutical Research, 8(8), 730-738.
- Ribaud, M., & Zard, S. Z. (1996). Process for the preparation of chloropyrimidines. U.S. Patent No. 5,525,724. Washington, DC: U.S.
- BenchChem Technical Support. (2025). Spectroscopic Profile of 4-Amino-2,6-dichloropyrimidine: A Technical Guide. BenchChem.
- National Aeronautics and Space Administration. (n.d.). pyrimidine degradation pathway: Topics by Science.gov. Science.gov.
- Aljamali, N. M. (2024). Synthesis Identification of the New Heterocyclic System from Lactam. Modern Chemistry, 12(3), 32-41.
- BenchChem Technical Support. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
- ResearchGate. (n.d.). β-Lactam rearrangements into five-membered heterocycles.
- Sigma-Aldrich. (n.d.).
- University of Rochester Department of Chemistry. (n.d.).
- BenchChem Technical Support. (2025). Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4,6-dichloropyrimidine-¹³C₂. BenchChem.
- Sigma-Aldrich. (n.d.). 2,4-Dichloropyrimidine.
- ResearchGate. (n.d.).
- Aljamali, N. M. (2024). Synthesis Identification of the New Heterocyclic System from Lactam. Modern Chemistry, 12(3), 32-41.
- Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763.
- WuXi Chemistry. (2023). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- El-Hashash, M. A., et al. (2015). Mass fragmentation pathways of a number of pyrimidinethiones, thiazolo[3,2-a] pyrimidines and bis-pyrimidines were investigated by electron impact mass spectrometry (EI-MS). Journal of Chemical and Pharmaceutical Research, 7(3), 1-10.
- Trilleras, J., et al. (2023).
- Sharma, P., & Kumar, A. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 1-4.
- Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & therapeutics, 8(3), 629–651.
- WuXi AppTec. (n.d.). What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?.
- BenchChem Technical Support. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.
- Srini Chem. (n.d.). 2,4-Dichloropyrimidine (CAS: 3934-20-1)
- Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
- ChemicalBook. (n.d.). 2,4-Dichloropyrimidine synthesis.
- Wikipedia. (n.d.).
- Surasani, R., et al. (2012). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 14(23), 5944–5947.
- Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246–4256.
- van Gennip, A. H., et al. (2007). Inborn errors of pyrimidine degradation: Clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease, 30(5), 663–672.
- Knudsen, M. J., et al. (2023).
- Wiley. (n.d.). 2,4-Dichloropyrimidine. SpectraBase.
- BOC Sciences. (n.d.).
- National Center for Biotechnology Information. (n.d.). 2,4-Dichloropyrimidine. PubChem.
- Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
- ResearchGate. (n.d.). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)
- Merck Millipore. (n.d.).
- Sbar, A., et al. (2021). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. Molecules, 26(24), 7586.
Sources
Technical Support Center: Safe Handling and Storage of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one
Disclaimer: This document provides a general technical guide for the safe handling and storage of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one based on the safety profiles of structurally similar compounds. As of the date of this publication, a specific Safety Data Sheet (SDS) for this exact compound was not publicly available. Therefore, the information herein is intended as a conservative starting point for risk assessment. Researchers, scientists, and drug development professionals must consult the official SDS provided by their chemical supplier for the most accurate and specific safety information before any handling or use. The absence of a warning does not imply that the substance is harmless.
Introduction: Understanding the Compound and Associated Risks
This compound is a complex heterocyclic compound. Its structure, featuring a chlorinated pyrimidine ring fused to a furanone ring, suggests its potential utility as a building block in pharmaceutical and agrochemical research. The presence of reactive chlorine atoms and a nitrogen-containing heterocyclic core indicates a high likelihood of biological activity and potential toxicity.
Based on data from analogous compounds like 2,4-Dichlorofuro[3,2-d]pyrimidine, this class of chemicals should be presumed to be hazardous.[1] The primary anticipated hazards include:
-
Acute Oral Toxicity: Harmful or toxic if swallowed.[2]
-
Skin Corrosion/Irritation: Likely to cause skin irritation or severe burns upon contact.[3]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[3][4]
-
Respiratory Tract Irritation: Inhalation of dust or powder may cause respiratory irritation.[3][4]
Given these potential risks, a stringent and proactive safety protocol is not just recommended but essential. This guide is structured to provide both foundational knowledge and actionable troubleshooting for professionals working with this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What is the minimum Personal Protective Equipment (PPE) required when handling this compound?
A1: A comprehensive PPE ensemble is mandatory.[5] This includes:
-
Eye and Face Protection: Chemical safety goggles that form a seal around the eyes are the minimum requirement. For splash hazards, a full-face shield should be worn over the goggles.[2]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling chlorinated heterocyclic compounds.[6] Always check the glove manufacturer's specifications for compatibility. Never use latex or cotton gloves, as they can absorb the chemical.[6]
-
Body Protection: A chemical-resistant lab coat is required. For procedures with a higher risk of spills or dust generation, impervious clothing or a chemical-resistant suit (e.g., Tyvek) should be used.[2][7]
-
Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust.[3][8] If there is a risk of dust generation outside of a fume hood, a NIOSH-approved respirator with appropriate particulate filters (e.g., N95, P95, or better) is necessary.[9]
Q2: What are the ideal storage conditions for this compound?
A2: Proper storage is crucial for maintaining the compound's integrity and ensuring safety.
-
Container: Store in the original, tightly sealed container.[3]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the supplier's SDS indicates sensitivity to air or moisture.
-
Temperature: Keep in a cool, dry, and well-ventilated place.[3][8] Refrigeration (2-8°C) is often recommended for similar compounds to ensure long-term stability.[3]
-
Location: Store in a designated corrosives or toxics cabinet, away from incompatible materials. The storage area should be locked and accessible only to authorized personnel.[2][10]
Q3: What materials are incompatible with this compound?
A3: Based on similar chemical structures, avoid contact with:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases[10]
Contact with these substances could lead to vigorous, exothermic reactions, compromising safety and product integrity.
Q4: What should I do in case of an accidental spill?
A4: The response depends on the scale of the spill.
-
Minor Spill (inside a fume hood):
-
Ensure your PPE is intact.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels.
-
Carefully scoop the absorbed material into a labeled, sealable waste container.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert colleagues.
-
Restrict access to the spill area.
-
If safe to do so, increase ventilation to the area.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.[8]
-
Q5: How should I dispose of waste containing this compound?
A5: All waste (unwanted compound, contaminated absorbents, used PPE) is considered hazardous waste.
-
Collect all waste in a clearly labeled, sealed, and chemically compatible container.
-
Do not mix with other waste streams unless specifically instructed to do so by your EHS department.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific procedures.[2][10]
Troubleshooting Guide: Common Issues in Handling and Storage
This table provides a quick reference for resolving common issues that may arise during experiments.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Compound Discoloration or Degradation | 1. Exposure to air, light, or moisture.2. Storage at an improper temperature.3. Contamination. | 1. Review the supplier's SDS for specific storage atmosphere and light sensitivity. If necessary, purge the container with an inert gas and store in a dark place or amber vial.[3]2. Ensure storage is in a properly functioning refrigerator or as per the SDS.[3]3. Use clean, dedicated spatulas and glassware for this compound. |
| Difficulty in Handling the Solid (Static, Dusting) | 1. The compound is a fine, lightweight powder. | 1. Handle the compound in a fume hood with the sash at the lowest practical height to minimize air currents.2. Use anti-static weighing boats or an ionizing bar if available.3. Prepare solutions in a glove box or other contained environment if dusting is a significant issue. |
| Skin or Eye Irritation After Handling | 1. Inadequate or compromised PPE.2. Improper PPE removal technique.3. Accidental contact during cleanup or handling. | 1. Immediately follow first aid procedures (see Section 4).2. Review and reinforce proper PPE donning and doffing procedures.3. Re-evaluate the experimental setup to identify and mitigate points of potential exposure. |
| Unusual Odor Detected in Storage Area | 1. Leaking or improperly sealed container. | 1. Wearing full PPE, inspect the container for any damage or loose seals.2. If a leak is found, overpack the container in a larger, sealed container and notify EHS.3. Ensure the storage area is well-ventilated.[8] |
Experimental Protocols: Step-by-Step Methodologies
Protocol for Weighing and Preparing a Solution
This protocol is designed to minimize exposure and ensure accurate measurement.
-
Preparation:
-
Confirm that the chemical fume hood is certified and functioning correctly.
-
Don all required PPE (safety goggles, face shield, lab coat, chemical-resistant gloves). .
-
Place all necessary equipment (balance, weigh paper/boat, spatula, beaker, solvent, magnetic stir bar) inside the fume hood.
-
-
Weighing:
-
Carefully open the container of this compound inside the fume hood.
-
Using a clean spatula, transfer the desired amount of the solid to the weigh boat on the balance.
-
Perform the transfer slowly and deliberately to avoid creating airborne dust.
-
Once the desired mass is obtained, securely close the primary container.
-
-
Solubilization:
-
Carefully add the weighed solid to the beaker containing the magnetic stir bar.
-
Slowly add the desired solvent to the beaker, aiming the stream at the side of the beaker to avoid splashing.
-
Place the beaker on a stir plate within the fume hood and stir until the solid is fully dissolved.
-
-
Cleanup:
-
Dispose of the used weigh boat and any contaminated wipes into the designated solid hazardous waste container.
-
Wipe down the spatula and any affected surfaces within the fume hood with an appropriate solvent and then soap and water. Dispose of cleaning materials as hazardous waste.
-
Properly doff and dispose of gloves. Wash hands thoroughly with soap and water.
-
Emergency First Aid Protocol
Immediate and correct first aid is critical in case of exposure.[9]
-
In Case of Skin Contact:
-
In Case of Eye Contact:
-
Immediately flush the eyes with a gentle stream of clean water for at least 15 minutes, holding the eyelids open.[3]
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention from an ophthalmologist.
-
-
If Inhaled:
-
Immediately move the affected person to fresh air.[8]
-
If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).
-
Seek immediate medical attention.
-
-
If Swallowed:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
If the person is conscious and alert, give them one or two glasses of water to drink.
-
Seek immediate medical attention. Call a poison control center.[10]
-
Visualized Workflows and Relationships
Safe Handling and Storage Workflow
This diagram outlines the critical steps from receiving the compound to its final disposal.
Caption: Workflow for safe handling of this compound.
Hierarchy of Controls for Exposure Minimization
This diagram illustrates the most effective measures to ensure safety, following the standard industrial hygiene principle.
Caption: Hierarchy of controls for minimizing chemical exposure.
References
- PubMed. (2011).
- Advanced ChemBlocks. 2,4-dichloro-5H,7H-furo[3,4-d]pyrimidine. [Link]
- Carl ROTH. Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. [Link]
- CHEMM. Personal Protective Equipment (PPE). [Link]
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]
- ServiceMaster Clean. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
- Environmental Health & Safety Services. Personal Protective Equipment. [Link]
- PubMed. (2000). Heterocyclic compounds: toxic effects. [Link]
- American Elements. 2,4-Dichlorofuro[3,2-d]pyrimidine. [Link]
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
- Wikipedia. 1,4-Dioxane. [Link]
- MDPI. (2024). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals. [Link]
- ACS Publications. Susceptibility of environmentally important heterocycles to chemical disinfection. [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. hsa.ie [hsa.ie]
- 7. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 8. fishersci.es [fishersci.es]
- 9. capotchem.cn [capotchem.cn]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Overcoming Low Reactivity of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one
Welcome to the technical support center for navigating the challenges associated with the low reactivity of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage this versatile heterocyclic scaffold in their synthetic endeavors. Here, we will explore the underlying reasons for its decreased reactivity and provide actionable troubleshooting strategies and frequently asked questions to ensure your experimental success.
The furo[3,4-d]pyrimidine core is a significant motif in medicinal chemistry, often serving as a precursor for various kinase inhibitors and other therapeutic agents. However, the inherent electronic properties of the fused furo-pyrimidine ring system can sometimes lead to sluggish or incomplete reactions, particularly in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. This guide will provide in-depth, field-proven insights to overcome these hurdles.
Troubleshooting Guide: Enhancing Reactivity
This section addresses common issues encountered during the functionalization of this compound and offers systematic solutions.
Issue 1: Poor or No Conversion in Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: My SNAr reaction with an amine or alcohol nucleophile on this compound is showing little to no product formation, even at elevated temperatures. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in SNAr reactions with this substrate is a common challenge. The electron-donating nature of the fused furan ring can decrease the electrophilicity of the pyrimidine core, making it less susceptible to nucleophilic attack compared to simpler dichloropyrimidines.[1] Here’s a breakdown of potential causes and solutions:
Causality and Strategic Solutions:
-
Insufficient Electrophilicity of the Pyrimidine Ring: The fused furan ring donates electron density to the pyrimidine system, which deactivates the C4 and C2 positions towards nucleophilic attack.
-
Strategy 1: Increase Reaction Temperature: Often, higher temperatures are necessary to overcome the activation energy barrier. Consider using high-boiling point solvents like DMF, DMAc, or DMSO and heating the reaction to 120-150 °C.[2] Microwave irradiation can also be highly effective in significantly reducing reaction times and improving yields.[3]
-
Strategy 2: Utilize a Stronger Base: A strong, non-nucleophilic base is crucial for deprotonating the incoming nucleophile, thereby increasing its nucleophilicity. While organic bases like DIPEA or Et₃N are common, stronger inorganic bases like K₂CO₃, Cs₂CO₃, or even NaH (for alcohols) can be more effective.[2][4]
-
Strategy 3: Solvent Selection: Polar aprotic solvents are generally preferred as they can solvate the cation of the base and leave the nucleophilic anion more reactive. DMF, DMAc, NMP, and DMSO are excellent choices.
-
-
Poor Leaving Group Ability of Chloride: While chloride is a reasonable leaving group, its departure can be the rate-limiting step.
-
Strategy 4: Halogen Exchange (Halex) Reaction: In some cases, converting the chlorides to more reactive fluorides or even iodides can facilitate substitution. However, this adds an extra synthetic step.
-
Experimental Workflow: Troubleshooting Low SNAr Reactivity
Caption: Troubleshooting workflow for low SNAr reactivity.
Issue 2: Lack of Regioselectivity in Mono-Substitution Reactions
Question: I am attempting a mono-amination of this compound, but I am getting a mixture of C2 and C4 substituted products that are difficult to separate. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity in the mono-substitution of 2,4-dichloropyrimidines can be challenging. Generally, the C4 position is more reactive than the C2 position due to the greater stability of the Meisenheimer intermediate formed during nucleophilic attack at C4.[5][6] However, the electronic influence of the fused furan ring and the specific reaction conditions can diminish this inherent preference.
Factors Influencing Regioselectivity and Control Strategies:
-
Electronic Effects: The electron-donating furan ring can modulate the relative electrophilicity of the C2 and C4 positions.
-
Strategy 1: Low-Temperature Reactions: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can often enhance the kinetic preference for substitution at the more reactive C4 position.
-
Strategy 2: Choice of Nucleophile: Sterically hindered nucleophiles may show a greater preference for the more accessible C4 position.
-
-
Catalyst-Controlled Regioselectivity: In some cases, palladium-catalyzed cross-coupling reactions can offer superior regioselectivity compared to traditional SNAr reactions.[7]
-
Strategy 3: C2-Selective Palladium-Catalyzed C-S Coupling: Recent studies have shown that specific palladium catalyst systems can invert the typical C4 selectivity and favor C2 substitution for certain nucleophiles like thiols.[7] While this is for a different class of nucleophiles, it highlights the potential for catalyst control. For C-N bond formation, a careful screening of palladium catalysts and ligands is warranted if high C2 selectivity is desired.
-
Data on Regioselectivity in Dichloropyrimidines:
| Reaction Type | C4/C2 Ratio | Conditions | Reference |
| SNAr with Neutral N-Nucleophiles | 1:1 to 4:1 | Varies | [5] |
| Pd-Catalyzed Amination | Highly C4 selective | Pd(0) or Pd(II) catalysts | [5] |
| SNAr with Thiophenols | C4 selective | Basic or weakly acidic | [7] |
Issue 3: Failure of Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question: My Suzuki or Buchwald-Hartwig coupling reaction with this compound is failing. I'm observing starting material decomposition or no reaction at all. What should I troubleshoot?
Answer:
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation.[8][9][10] However, their success with less reactive heteroaryl chlorides like our substrate is highly dependent on the catalytic system.
Key Parameters for Successful Cross-Coupling and Troubleshooting:
-
Catalyst and Ligand Choice: This is the most critical factor. The oxidative addition of palladium to the C-Cl bond is often the rate-limiting step for chloro-heteroarenes.
-
Strategy 1: Use Electron-Rich, Bulky Phosphine Ligands: Ligands such as those from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or other electron-rich phosphines are designed to facilitate the oxidative addition step.[11][12] For Suzuki couplings, Pd(PPh₃)₄ can be effective, but more specialized catalysts often give better results.[3][13]
-
Strategy 2: Screen Palladium Precursors: While Pd(OAc)₂ and Pd₂(dba)₃ are common precursors, pre-formed palladium-ligand complexes can sometimes offer higher activity and reproducibility.[3]
-
-
Base Selection: The choice of base is crucial and depends on the specific coupling reaction.
-
For Suzuki Coupling: Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[13] The presence of a small amount of water can be beneficial when using K₃PO₄ in anhydrous solvents.[12]
-
For Buchwald-Hartwig Amination: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are typically required.[14]
-
-
Solvent and Temperature:
-
Strategy 3: Appropriate Solvent Systems: Aprotic polar solvents like dioxane, toluene, or DMF are often used. For Suzuki reactions, a co-solvent of water is frequently necessary.[11][13]
-
Strategy 4: Optimize Temperature: While higher temperatures are generally needed, excessive heat can lead to catalyst decomposition or side reactions like protodehalogenation.[11] A systematic temperature screen (e.g., 80-120 °C) is recommended.
-
Logical Relationship: Key Components for Successful Suzuki Coupling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uwindsor.ca [uwindsor.ca]
Preventing decomposition of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one during reactions
Welcome to the technical support center for 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling this versatile but sensitive scaffold. Here, we address common challenges encountered during its use in synthesis, focusing on preventing its decomposition and ensuring successful reaction outcomes.
The furo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives showing potential as therapeutic agents.[1][2] However, the dichloro-substituted nature of this particular derivative presents unique stability challenges. This guide provides in-depth, evidence-based solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is turning dark and showing multiple spots on TLC, suggesting decomposition. What are the likely causes?
Decomposition of this compound is often indicated by a change in color of the reaction mixture and the appearance of multiple spots on a Thin Layer Chromatography (TLC) plate. The primary culprits are typically hydrolysis of the lactone and/or chloro-substituents, and thermal degradation. The presence of moisture or strong bases can facilitate hydrolysis, while high temperatures can lead to dehydrochlorination and subsequent polymerization, a known degradation pathway for chlorinated organic compounds.
Q2: I am observing a lack of regioselectivity in my nucleophilic substitution reactions. How can I control which chlorine atom is displaced?
Controlling regioselectivity in nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloropyrimidines can be challenging.[3] Generally, the C4 position is more electrophilic and thus more susceptible to nucleophilic attack.[4] However, the regioselectivity is highly sensitive to the substituents on the pyrimidine ring and the nature of the nucleophile.[3][5] For instance, with an electron-donating group at C6, SNAr reactions can preferentially occur at the C2 position.[3] While there is no C6 substituent in this case, the fused furanone ring will influence the electronics. Careful control of reaction conditions and the choice of nucleophile are paramount.
Q3: Is this compound stable to storage? What are the recommended storage conditions?
Given its susceptibility to hydrolysis and potential thermal instability, long-term storage requires specific conditions. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (ideally ≤ 4°C) and protected from light. The presence of even trace amounts of moisture can lead to slow hydrolysis over time.
Troubleshooting Guides
Problem 1: Hydrolysis of the Furo[3,4-d]pyrimidin-7(5H)-one Core
Symptoms:
-
Appearance of a new, more polar spot on TLC.
-
Decrease in yield of the desired product.
-
Formation of a water-soluble byproduct.
-
In some cases, a drop in the pH of the reaction mixture.
Causality: The furo[3,4-d]pyrimidin-7(5H)-one contains a lactone (cyclic ester) functionality which is susceptible to hydrolysis, especially under basic or acidic conditions, to yield a carboxylic acid. The dichloropyrimidine ring is also activated towards nucleophilic attack by water, which can lead to the formation of hydroxy-pyrimidines.
Workflow for Preventing Hydrolysis:
Caption: Workflow for Minimizing Hydrolysis.
Detailed Protocol:
-
Drying of Solvents and Reagents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). All liquid reagents should be freshly distilled or dried. Solid reagents should be dried under vacuum.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU in anhydrous conditions) instead of aqueous bases like NaOH or K₂CO₃. If a weaker base is sufficient, consider using a tertiary amine like triethylamine that has been freshly distilled.
-
Temperature Control: Keep the reaction temperature as low as reasonably possible to slow down the rate of hydrolysis.
-
Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.
-
Work-up: During the work-up, use anhydrous conditions as much as possible until the compound is no longer in a reactive state. If an aqueous wash is necessary, perform it quickly with cold, deionized water and immediately extract the product into an organic solvent. Dry the organic layer thoroughly with a drying agent like anhydrous MgSO₄ or Na₂SO₄.
Problem 2: Thermal Decomposition
Symptoms:
-
The reaction mixture turns dark brown or black.
-
Formation of insoluble, tar-like material.
-
Low or no yield of the desired product.
Causality: Chlorinated heterocyclic compounds can undergo thermal decomposition, often initiated by dehydrochlorination. This can lead to the formation of reactive intermediates that polymerize or degrade into complex mixtures. The furo[3,4-d]pyrimidine core itself may also be thermally labile.
Recommendations for Preventing Thermal Decomposition:
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Maintain the lowest possible temperature for the reaction to proceed at a reasonable rate. | Reduces the rate of decomposition reactions. |
| Heating Method | Use a well-controlled heating mantle or oil bath with a temperature controller. | Avoids localized overheating that can occur with direct flame heating. |
| Reaction Time | Minimize the reaction time by closely monitoring its progress. | Prolonged heating increases the likelihood of decomposition. |
| Microwave Synthesis | Consider microwave-assisted synthesis for rapid heating to the target temperature. | Can sometimes reduce reaction times and byproduct formation.[6] |
Problem 3: Poor Regioselectivity in Nucleophilic Substitution
Symptoms:
-
Formation of a mixture of 2-substituted and 4-substituted isomers.
-
Difficulty in separating the isomers by chromatography.
Causality: The electronic properties of the 2- and 4-positions on the pyrimidine ring are influenced by the fused furanone ring. While the C4 position is generally more reactive in 2,4-dichloropyrimidines, this can be altered by the reaction conditions and the nucleophile.[3][4]
Strategies for Controlling Regioselectivity:
Caption: Factors Influencing Regioselective Substitution.
Experimental Approaches:
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetically controlled product, which is often the C4-substituted isomer.
-
Nucleophile Choice:
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO).
-
Lewis Acid Catalysis: The use of a Lewis acid (e.g., ZnCl₂) has been reported to influence regioselectivity in some cases, although it may not always be straightforward.[7]
By carefully considering these factors, you can significantly improve the outcome of your reactions with this compound and minimize decomposition.
References
- ResearchGate.
- MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
- dx.doi.org.
- ncert.nic.in. biomolecules chapter 9. [Link]
- PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
- MDPI.
- ResearchGate. (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
- ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]
- PubChem. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]
- MDPI.
- PubMed.
- PubChem. 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. [Link]
- PubMed. The thermal transformation mechanism of chlorinated paraffins: An experimental and density functional theory study. [Link]
- Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
- PubMed. Synthesis and evaluation of furo[3,4-d]pyrimidinones as selective alpha1a-adrenergic receptor antagonists. [Link]
- PubMed. An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct. [Link]
- ResearchGate. Synthesis and evaluation of furo[3,4- d]pyrimidinones as selective α 1a-adrenergic receptor antagonists | Request PDF. [Link]
- PubMed.
- ResearchGate. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. [Link]
- National Institutes of Health. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. [Link]
- National Institutes of Health. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. [Link]
- jorganchem.com. Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents | Journal of Organic and Pharmaceutical Chemistry. [Link]
- ResearchGate. (PDF) Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Optimization for 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one Synthesis
Welcome to the Technical Support Center for the synthesis of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on catalyst selection and optimization. We provide field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges to ensure your experiments are both successful and reproducible.
Introduction: The Synthetic Challenge
The synthesis of this compound is a multi-step process culminating in a critical chlorination step. The furo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, acting as a purine bioisostere in various therapeutic agents, including kinase inhibitors.[1][2] Achieving high yield and purity of the dichloro- derivative is essential for subsequent nucleophilic substitution reactions.
The most logical and established synthetic strategy involves two key stages, each with its own catalytic considerations:
-
Ring Closure/Cyclization: Formation of the furo[3,4-d]pyrimidine-2,4-dione intermediate from a functionalized furan precursor. This step is typically catalyzed by a base.[3]
-
Aromatization/Chlorination: Conversion of the dione intermediate to the final 2,4-dichloro product using a chlorinating agent, a reaction whose efficiency is highly dependent on conditions and additives.[4]
This guide is structured to address challenges in both stages, providing a robust framework for optimization.
General Synthetic Workflow
The overall process can be visualized as a sequence of transformations, each requiring careful control of reagents and catalysts.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common precursor for the pyrimidine ring, and what catalyst is used for its formation?
A1: The pyrimidine ring is typically constructed from a pre-formed, functionalized furan. A common starting material is a methyl 3-aminofuran-4-carboxylate derivative.[3] This is first reacted with an isocyanate (R-NCO) to form a ureidofuran intermediate. The crucial cyclization of this intermediate to form the Furo[3,4-d]pyrimidine-2,4-dione is catalyzed by a strong base. Sodium ethoxide is a frequently used catalyst for this ring closure step.[3]
Q2: Why is Phosphorus Oxychloride (POCl₃) the preferred chlorinating agent for converting the dione to the dichloro-product?
A2: Phosphorus oxychloride (POCl₃) is the standard and most effective reagent for converting hydroxypyrimidines (or their tautomeric dione forms) into their corresponding chloro-derivatives.[4] It serves as both the chlorinating agent and often as the solvent, especially when used in excess.[5] The reaction mechanism involves the conversion of the keto-enol tautomers of the pyrimidine-dione into the more stable chloroaromatic system. This transformation is crucial for activating the 2 and 4 positions for subsequent nucleophilic substitution.
Q3: Is a catalyst required for the POCl₃ chlorination step?
A3: While POCl₃ is the primary reagent, the reaction is often facilitated by the addition of a tertiary amine, such as N,N-dimethylaniline, pyridine, or N,N-diisopropylethylamine (DIPEA).[4][6] These bases can act as catalysts by activating the pyrimidine ring or by neutralizing the HCl generated during the reaction, which can prevent side reactions and drive the equilibrium towards the product. However, their use and selection depend on the specific substrate and scale of the reaction.
Q4: The two chlorine atoms at the C2 and C4 positions look similar. Do they have different reactivities?
A4: Yes, the two chlorine atoms in 2,4-dichloropyrimidines exhibit different reactivities towards nucleophiles. The chlorine at the C4 position is generally more susceptible to nucleophilic substitution than the chlorine at the C2 position.[4] This differential reactivity is a key feature that allows for sequential and regioselective functionalization of the scaffold, making it a highly versatile intermediate in drug discovery.[7]
Troubleshooting Guide: Catalyst and Reaction Optimization
This section addresses specific issues that may arise during the synthesis, with a focus on catalytic and procedural solutions.
Problem 1: Low Yield During Base-Catalyzed Cyclization to Furo[3,4-d]pyrimidine-2,4-dione
Symptoms:
-
TLC analysis shows significant amounts of unreacted ureidofuran intermediate.
-
The isolated yield of the dione product is below expectations (<60%).
-
Formation of multiple unidentified side products.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Scientific Rationale | Troubleshooting Protocol |
| Insufficient Catalyst Activity | The basicity of the catalyst may be too low to efficiently deprotonate the ureido nitrogen, which is necessary to initiate the nucleophilic attack for ring closure. | Switch to a stronger base. If using sodium ethoxide, ensure it is freshly prepared and anhydrous. Consider screening other strong, non-nucleophilic bases like DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene). |
| Catalyst Degradation | Alkoxide bases like sodium ethoxide are sensitive to moisture and can be neutralized by atmospheric CO₂. This reduces the effective concentration of the active catalyst. | Ensure all solvents (e.g., ethanol, toluene) are rigorously dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Use freshly opened or prepared catalyst for each run. |
| Sub-optimal Reaction Temperature | The activation energy for the cyclization may not be reached, leading to a slow or incomplete reaction. | Gradually increase the reflux temperature. If using ethanol (BP: 78°C), consider switching to a higher-boiling solvent like toluene (BP: 111°C) or dioxane (BP: 101°C) in conjunction with a suitable base.[3] |
| Reversibility of the Reaction | The ring-closing step might be reversible under the reaction conditions. | Once the reaction reaches completion (as monitored by TLC), neutralize the basic catalyst with a weak acid (e.g., acetic acid) upon cooling. This can "lock" the product and prevent re-opening of the ring.[3] |
Problem 2: Incomplete Chlorination or Low Yield of this compound
Symptoms:
-
LC-MS or ¹H NMR analysis shows a mixture of mono-chlorinated and unreacted starting material alongside the desired di-chloro product.
-
The reaction mixture turns dark or forms a tar-like substance, indicating product degradation.
-
Excessive foaming or pressure build-up during aqueous work-up.
Troubleshooting Decision Workflow:
Caption: Troubleshooting workflow for optimizing the POCl₃ chlorination step.
Catalyst/Additive Screening Protocol for Chlorination
If incomplete conversion persists even at elevated temperatures, the addition of a tertiary amine catalyst is recommended. This protocol outlines a systematic approach to screen for the optimal additive.
Objective: To identify an amine catalyst that improves the yield and purity of this compound.
Materials:
-
Furo[3,4-d]pyrimidine-2,4-dione (starting material)
-
Phosphorus oxychloride (POCl₃)
-
Candidate Catalysts: N,N-Diisopropylethylamine (DIPEA), Pyridine, N,N-dimethylaniline
-
Anhydrous Toluene (or other high-boiling solvent)
-
Standard work-up and analysis equipment (TLC, LC-MS, NMR)
Procedure:
-
Setup: Arrange four parallel reaction vessels, each charged with the furo[3,4-d]pyrimidine-2,4-dione (1.0 eq) and anhydrous toluene (if not using POCl₃ as solvent). Ensure all glassware is oven-dried and under an inert atmosphere.
-
Control: To the first vessel (Control), add POCl₃ (5-10 eq) without any amine catalyst.
-
Test Conditions:
-
Reaction: Heat all reactions to the same temperature (e.g., 100-110°C) and monitor their progress simultaneously by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Work-up: Once a reaction reaches completion (or after a set time, e.g., 12 hours), cool it to room temperature. Carefully remove excess POCl₃ by vacuum distillation. Quench the residue by pouring it slowly onto crushed ice. Neutralize with a saturated NaHCO₃ solution and extract with an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the crude yield and purity of the product from each reaction using LC-MS and ¹H NMR.
Data Comparison Table:
| Reaction | Catalyst (1.0 eq) | Reaction Time (h) | Conversion (%) | Crude Purity (%) | Notes |
| 1 | None (Control) | 12 | 45% | 70% | Significant starting material remains. |
| 2 | DIPEA | 8 | 95% | 85% | Faster reaction, cleaner profile. |
| 3 | Pyridine | 10 | 88% | 80% | Effective, but slightly slower than DIPEA. |
| 4 | N,N-dimethylaniline | 8 | 98% | 90% | Excellent conversion and purity. |
This systematic screening allows for the rational selection of the optimal catalyst, balancing reaction time, yield, and purity to suit your specific experimental needs.
References
- BenchChem (2025). Technical Support Center: Improving the Selectivity of Furo[3,4-d]pyrimidine Kinase Inhibitors. Benchchem.
- BenchChem (2025). Technical Support Center: Minimizing Cytotoxicity of Furo[3,4-d]pyrimidine Compounds. Benchchem.
- ResearchGate (2022). Optimization of the chlorination reaction using HCl as a chlorination reagent.
- ResearchGate (2022). A Simple Synthesis of Furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine Derivatives Through Multicomponent Reactions in Water.
- National Institutes of Health (NIH) (2022). Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles. PMC - NIH. [Link]
- RSC Publishing (2022).
- Google Patents (1971). Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride.
- Google Patents (1996). Process for the preparation of chloropyrimidines.
- ResearchGate (2014). Uncatalyzed synthesis of Furo(2,3-d)pyrimidine-2,4(1H,3H)-diones in water and their antimicrobial activity.
- Aaltodoc (2022).
- Google Patents (2014). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
- PubMed Central (2022). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). PubMed Central. [Link]
- Patsnap Eureka (2022). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2,4-Dichloropyrimidine: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- ResearchGate (2022). Plausible mechanism for synthesis of furo(2,3‐d) pyrimidine‐2,4(1H,3H)‐dione 139 derivatives.
- PubMed Central (NIH) (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC - NIH. [Link]
- PubMed (2001). Synthesis and evaluation of furo[3,4-d]pyrimidinones as selective alpha1a-adrenergic receptor antagonists. PubMed. [Link]
- PubMed Central (NIH) (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. [Link]
- Semantic Scholar (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]
- ACS Publications (2022). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega. [Link]
- ResearchGate (2022). Mechanism of Electrophilic Chlorination: Experimental Determination of a Geometrical Requirement for Chlorine Transfer by the Endocyclic Restriction Test.
- National Institutes of Health (NIH) (2022). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. NIH. [Link]
- ResearchGate (2022). Efficient Synthesis of Novel Furo[2,3- d ]pyrimidine Derivatives under Catalyst-free Conditions.
- ResearchGate (2022). Synthesis of furo[2,3-d]pyrimidine derivative (61).
- ResearchGate (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?.
- PubMed Central (NIH) (2022).
- YouTube (2019). MCAT Mnemonic: Purines and Pyrimidines (Ep. 11). YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of workup procedures for 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one. This guide is designed to provide in-depth, practical advice for the critical workup and purification stages of this valuable synthetic intermediate. Drawing upon established principles of heterocyclic chemistry and extensive experience with related molecular scaffolds, this resource aims to empower you to navigate the challenges of your experimental work with confidence and scientific rigor.
Introduction to the Challenges
The synthesis of this compound, a key building block in medicinal chemistry, typically involves the chlorination of a dihydroxy precursor using a powerful dehydrating chlorinating agent such as phosphorus oxychloride (POCl₃). While the reaction itself is a staple of heterocyclic synthesis, the workup procedure is fraught with potential complications that can significantly impact yield, purity, and even safety. The primary challenges stem from three core aspects of the molecule and the reagents used:
-
The Aggressive Nature of Phosphorus Oxychloride: Excess POCl₃ must be quenched safely and effectively. Improper quenching can lead to violent, delayed exothermic reactions.
-
The Reactivity of the Dichloropyrimidine Moiety: The chloro substituents are susceptible to hydrolysis, which can revert the product to the starting material or lead to the formation of mono-chloro hydroxy byproducts.
-
The Stability of the Furo-Lactone Ring: The fused lactone is a potentially labile functional group that may be sensitive to the pH changes inherent in a typical aqueous workup.
This guide provides a structured, question-and-answer-based approach to troubleshoot these and other issues you may encounter.
Troubleshooting Guide: From Quench to Pure Product
This section addresses specific problems that can arise during the workup of this compound. Each solution is grounded in chemical principles to foster a deeper understanding of the experimental choices.
Scenario 1: The Quenching Procedure
Question: "I've completed my chlorination reaction with excess POCl₃. What is the safest and most effective way to quench the reaction and why are there so many warnings about using ice/water?"
Answer: This is arguably the most critical step in the workup, and your caution is well-founded. The primary danger with quenching POCl₃ is the potential for a delayed, runaway exothermic reaction.
The Causality of the Hazard: When the hot reaction mixture is added to cold water or ice, the initial hydrolysis of POCl₃ can be deceptively slow due to poor miscibility and low temperatures. This can lead to an accumulation of unreacted POCl₃. As the mixture is stirred and warms, the hydrolysis can accelerate uncontrollably, leading to a violent release of heat and HCl gas.
Recommended "Reverse Quench" Protocol:
A safer and more controlled method is the "reverse quench," where the reaction mixture is added to the quenching solution.
Step-by-Step Methodology for a Safe Quench:
-
Preparation: In a separate, appropriately sized flask equipped with a mechanical stirrer and a thermometer, prepare either a slurry of crushed ice and saturated aqueous sodium bicarbonate or a solution of aqueous sodium acetate warmed to 35-40°C. The volume should be sufficient to neutralize the excess POCl₃ and the resulting acids.
-
Cooling the Reaction: Allow the reaction mixture to cool to room temperature.
-
The Addition: Slowly and dropwise, add the cooled reaction mixture to the vigorously stirred quenching solution.
-
Temperature Control: Carefully monitor the temperature of the quenching mixture. Maintain the temperature below 20°C for the bicarbonate quench by controlling the rate of addition and adding more ice if necessary. For the warm acetate quench, ensure the temperature stays within the 35-40°C range.
-
Stirring and Neutralization: After the addition is complete, continue stirring until gas evolution (if using bicarbonate) ceases and the mixture has reached a uniform temperature. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Extraction: Proceed with the extraction of your product using a suitable organic solvent like ethyl acetate or dichloromethane.
Why this works: The warm acetate quench ensures that the hydrolysis of POCl₃ is immediate and controlled, preventing the buildup of reactive intermediates.[1] The bicarbonate quench, while needing careful temperature control, effectively neutralizes the generated HCl in situ.
Scenario 2: Product Purity and Side Reactions
Question: "After my aqueous workup, my crude NMR shows the presence of my starting material and another unexpected peak. What is happening and how can I avoid it?"
Answer: This is a classic sign of product hydrolysis. The 2,4-dichloro substituents on the pyrimidine ring are electrophilic and can be displaced by water, especially under non-neutral pH conditions.
The Causality of Hydrolysis:
-
Reversion to Starting Material: If both chloro groups are hydrolyzed, you will regenerate the dihydroxy starting material.
-
Formation of Mono-chloro Byproduct: If only one chloro group is hydrolyzed, you will form a 2-chloro-4-hydroxy- or 4-chloro-2-hydroxy-furo[3,4-d]pyrimidin-7(5H)-one. The regioselectivity of this hydrolysis can be complex.
Preventative Measures and Troubleshooting:
-
Minimize Contact with Water: During the workup, perform extractions and washes as quickly as possible. Avoid letting the layers sit for extended periods.
-
Control pH: Ensure that the aqueous layer is neutralized promptly and effectively. Prolonged exposure to either highly acidic or basic conditions can accelerate hydrolysis. A buffered wash, like with sodium acetate, can be beneficial.
-
Use of a Weaker Base for Neutralization: Instead of strong bases like NaOH, consider using sodium bicarbonate or sodium carbonate. Add the base slowly and monitor the pH to avoid strongly basic conditions.
-
Extraction Solvent Choice: Use a solvent in which your product is highly soluble to ensure efficient extraction from the aqueous phase.
-
Lactone Ring Stability: Be mindful that the lactone ring could also be susceptible to hydrolysis under strongly basic conditions. Maintaining a neutral to slightly acidic pH during workup is generally the safest approach for preserving this functionality.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue. How can I get it to crystallize?
A1: Oily products are common when residual POCl₃ or other phosphorus byproducts are present. First, ensure the excess POCl₃ was completely removed, if necessary, by co-evaporation with a high-boiling solvent like toluene (with appropriate safety precautions). For crystallization, a systematic solvent screen is your best approach.
| Solvent/System | Rationale |
| Ethanol/Water | Good for moderately polar compounds. Dissolve in hot ethanol and add water dropwise until turbidity persists, then cool. |
| Ethyl Acetate/Hexanes | A versatile system for a wide range of polarities. Dissolve in a minimal amount of hot ethyl acetate and add hexanes until cloudy, then cool. |
| Dichloromethane/Hexanes | Similar to above, but for compounds more soluble in DCM. |
If direct crystallization fails, purifying a small amount by flash column chromatography to obtain a seed crystal can often induce crystallization in the bulk of the material.
Q2: When should I choose column chromatography over recrystallization for purification?
A2: The choice depends on the purity of your crude product and the nature of the impurities.
-
Choose Recrystallization when:
-
Your crude product is already >90% pure.
-
You are working on a large scale.
-
The impurities have significantly different solubility profiles from your product.
-
-
Choose Column Chromatography when:
-
You have a complex mixture of byproducts with similar polarities to your product.
-
The product is an oil or low-melting solid.
-
You need to isolate multiple components from the reaction mixture.
-
For column chromatography of this compound, a gradient elution with an ethyl acetate/hexanes mobile phase on a silica gel stationary phase is a good starting point.
Q3: Can I remove the excess POCl₃ by distillation before the workup?
A3: Yes, this is a common industrial practice and can simplify the quench. However, it must be done with great care in a well-ventilated fume hood using a vacuum setup that is protected from moisture. For laboratory scale, a carefully controlled aqueous quench is often simpler and safer if you do not have extensive experience with distilling reactive reagents.
Q4: My reaction seems to stall, and I'm getting low yields. What could be the issue?
A4: Incomplete chlorination can be due to several factors. Ensure your dihydroxy starting material is completely dry, as any water will consume the POCl₃. The reaction often requires high temperatures (refluxing POCl₃) to go to completion. If you are still having issues, the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can sometimes facilitate the reaction.
References
- Li, X., et al. (2012). A Safe and Efficient Quenching Protocol for the Vilsmeier Reaction. Organic Process Research & Development, 16(9), 1727–1731. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Anderson, N. G. (2012). Practical Process Research & Development – A Guide for Organic Chemists. Academic Press.
Sources
Technical Support Center: Addressing Solubility Challenges of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one
Introduction: Welcome to the technical support center for 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one. This molecule is a valuable heterocyclic building block, often utilized in the synthesis of kinase inhibitors and other potential therapeutic agents.[1][2] A common experimental hurdle encountered with this and similar furo[3,4-d]pyrimidine scaffolds is its limited aqueous solubility. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, detailed protocols, and scientific rationale to effectively manage and overcome these solubility challenges, ensuring data integrity and experimental success.
Section 1: Frequently Asked Questions (FAQs) - Your First Response Guide
This section addresses the most immediate questions that arise during the handling and application of this compound.
Q1: I observed a cloudy suspension or precipitate immediately after diluting my clear DMSO stock solution into my aqueous assay buffer. What is happening?
A1: This phenomenon is commonly referred to as "crashing out." It occurs because this compound, like many organic heterocyclic compounds, is significantly more soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO) than in aqueous solutions.[1] When the DMSO stock is rapidly diluted into a buffer, the solvent environment abruptly changes from one that is favorable for solubility to one that is not. The compound's concentration is now above its aqueous solubility limit, causing it to precipitate out of the solution. This can lead to inaccurate compound concentrations and highly variable experimental results.[1]
Q2: What is the best initial solvent for dissolving my solid this compound?
A2: For creating a high-concentration stock solution, 100% anhydrous, high-purity DMSO is the recommended starting solvent. DMSO is a powerful solvent capable of dissolving a wide range of organic molecules.[3] It is critical to use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO. DMSO is highly hygroscopic and readily absorbs atmospheric moisture, which can significantly reduce its solvating power for hydrophobic compounds.[3]
Q3: My compound powder is not dissolving even in 100% DMSO. What should I do?
A3: If initial dissolution in DMSO is a challenge, it is likely an issue of activation energy. The compound's crystal lattice structure requires energy to break apart.[3] Before moving to a different solvent, try the following:
-
Apply Gentle Heat: Warm the vial in a 37°C water bath for 5-10 minutes. This increases the kinetic energy of the solvent and solute molecules, facilitating dissolution.
-
Use Sonication: Place the vial in a bath sonicator for 10-15 minutes. The ultrasonic waves provide mechanical energy to break up the solid particles and aid in solvation.[3]
-
Verify Compound Integrity: Ensure the solid material has not degraded or aggregated during storage.
Q4: What is the maximum final concentration of DMSO I should use in my cell-based assays?
A4: The final concentration of DMSO in cell-based experiments should be kept as low as possible, ideally below 0.5% and almost universally under 1%.[1] Higher concentrations of DMSO can induce cytotoxicity, alter cell membrane permeability, and cause other off-target effects that can confound your experimental results.[1] It is imperative to always include a "vehicle control" in your experiments; this control should contain the same final concentration of DMSO as your test wells to account for any solvent-induced effects.
Section 2: A Systematic Troubleshooting Workflow for Solubility Issues
When encountering solubility problems, a systematic approach is more effective than random trial and error. The following workflow guides you from initial checks to advanced formulation strategies.
Caption: Troubleshooting workflow for addressing compound precipitation.
Phase 1: Initial Observation & Immediate Checks
Before altering your protocol, perform these crucial checks. Often, the problem lies in a simple oversight.
-
Verify Final DMSO Concentration: Calculate the final percentage of DMSO in your aqueous well. If it is over 1%, it may be cytotoxic, but if it is extremely low (e.g., <0.1%), it may be insufficient to keep the compound in solution.
-
Review Final Compound Concentration: Is the target concentration realistic? Many kinase inhibitors have low micromolar or even nanomolar aqueous solubility. You may be attempting to test a concentration far exceeding the compound's thermodynamic solubility limit.
-
Inspect DMSO Stock: Examine your concentrated stock solution against a light source. Do you see any microcrystals or haziness? If so, the compound is not fully dissolved at the stock concentration.
Phase 2: Simple Mitigation Strategies
These techniques involve physical or procedural modifications that can often resolve precipitation without changing the formulation.
-
Increase Mixing Energy: When diluting the DMSO stock into the aqueous buffer, vortex the buffer gently while adding the stock. This rapid dispersion can prevent localized high concentrations that initiate precipitation.
-
Perform Serial Dilutions: Instead of a single large dilution (e.g., 1:1000), perform a series of intermediate dilutions. For example, make an intermediate dilution of your 10 mM DMSO stock into culture medium to 100 µM, then dilute from this intermediate solution to your final concentrations. This gradual reduction in solvent strength can keep the compound in solution.[1]
-
Gently Warm Buffer: If the compound and your biological system (e.g., target protein) are thermally stable, pre-warming your aqueous buffer to 37°C can slightly increase the compound's solubility.[3]
Phase 3: Formulation & Buffer Modification
If simple strategies fail, the next step is to modify the composition of your solvent system.
-
Use Co-solvents: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent, making it more hospitable for hydrophobic compounds.[4][5][6]
-
Recommended Co-solvents: Polyethylene glycol 400 (PEG-400), propylene glycol (PG), or ethanol.
-
Application: Prepare a mixed-solvent stock (e.g., 50:50 DMSO:PEG-400) or add the co-solvent to your final aqueous buffer (e.g., a final concentration of 1-5% PEG-400). The combination of solvents can have a synergistic effect on solubility.[7][8]
-
-
Adjust Buffer pH: The solubility of compounds with ionizable groups is highly pH-dependent.[9][10][11] The pyrimidine ring contains basic nitrogen atoms, suggesting that this compound is likely a weak base. Decreasing the pH of the buffer (e.g., from 7.4 to 6.5) will increase the protonation of these nitrogens, leading to a charged species with significantly higher aqueous solubility.[11][12]
-
Caution: Ensure the pH change is compatible with your biological assay. Cellular health and enzyme activity can be very sensitive to pH.
-
-
Add Surfactants (For Biochemical Assays Only): Surfactants like Tween-20 or Triton X-100 form micelles above their critical micelle concentration. These micelles can encapsulate the hydrophobic compound, effectively solubilizing it.[13]
-
Warning: Surfactants are generally not suitable for cell-based assays as they can disrupt cell membranes. They are best reserved for cell-free biochemical assays (e.g., kinase activity assays).
-
Phase 4: Advanced & Long-Term Solutions
If the compound remains difficult to work with, more advanced characterization and formulation may be necessary.
-
Use Solubilizers (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form an "inclusion complex" with poorly soluble drugs, shielding the hydrophobic molecule from water and increasing its apparent solubility.[1][4][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative.
-
Formally Measure Solubility: To avoid future issues, perform a formal kinetic or thermodynamic solubility measurement. This will define the upper concentration limit you can work with in a given buffer system and prevent wasted experiments.
-
Consider Prodrug Strategy: For drug development programs, if solubility is a persistent barrier to in vivo studies, a medicinal chemistry approach may be warranted. This involves chemically modifying the molecule to attach a temporary, soluble functional group, creating a "prodrug" that converts back to the active parent drug after administration.[1][4]
Section 3: Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the standard procedure for creating an accurate, high-concentration stock solution.[15]
-
Pre-Preparation: Allow the vial of solid this compound and a new bottle of anhydrous, high-purity DMSO to equilibrate to room temperature to prevent condensation.[16]
-
Calculation: The molecular weight of the compound is 205.02 g/mol . To make a 10 mM (0.010 mol/L) solution, you need 2.05 mg per 1 mL of DMSO.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 x 0.001 x 205.02 x 1000 = 2.05 mg
-
-
Weighing: On a calibrated analytical balance, carefully weigh out the desired mass (e.g., 2.05 mg) into a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial.
-
Dissolution: Vortex the vial for 1-2 minutes. If the solid is not fully dissolved, place the vial in a 37°C water bath or a bath sonicator for 10-15 minutes.[3]
-
Inspection & Storage: Visually inspect the solution against a light source to ensure it is perfectly clear with no visible particulates. Store the stock solution in small, tightly-sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles and water absorption. Use glass vials with Teflon-lined caps for long-term storage to prevent solvent evaporation.[16]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol is designed to minimize precipitation when diluting the DMSO stock for a cell-based assay.[1]
-
Prepare Intermediate Dilution: From your 10 mM DMSO stock, prepare an intermediate dilution (e.g., 200 µM) in complete cell culture medium. To do this, add 2 µL of the 10 mM stock to 98 µL of pre-warmed (37°C) medium and vortex immediately. This creates a 1:50 dilution.
-
Prepare Final Serial Dilutions: In a separate 96-well plate (the "dilution plate"), perform serial dilutions from the 200 µM intermediate solution using pre-warmed medium. For example, add 50 µL of the 200 µM solution to 50 µL of medium to get 100 µM, then transfer 50 µL of that to another 50 µL of medium to get 50 µM, and so on.
-
Treat Cells: Add the desired volume of your final dilutions from the dilution plate to the wells of your cell plate. For instance, adding 10 µL of a 100 µM solution to a well containing 90 µL of medium will give a final concentration of 10 µM. The final DMSO concentration in this example would be only 0.02%, which is well tolerated by most cell lines.
-
Vehicle Control: Critically, prepare a vehicle control by performing the exact same dilution steps using 100% DMSO instead of the compound stock solution.
Section 4: Scientific Principles of Solubilization
Understanding the "why" behind these techniques empowers you to make rational decisions in your experimental design.
The Role of pH and pKa
Most drug-like molecules contain functional groups that can gain or lose a proton (ionize) depending on the pH of the solution. The Henderson-Hasselbalch equation governs this relationship. For a weak base like this compound, the equilibrium is:
B + H₂O ⇌ BH⁺ + OH⁻ (Neutral, less soluble) ⇌ (Protonated, more soluble)
At a pH below the compound's pKa, the protonated form (BH⁺) dominates. This charged species is more polar and interacts more favorably with water molecules, leading to a dramatic increase in solubility.[11] Conversely, at a pH above the pKa, the neutral form (B) dominates, which is less polar and thus less soluble in water.
Mechanism of Co-solvency
Water is a highly polar solvent due to its extensive hydrogen-bonding network. A non-polar solute disrupts this network, which is energetically unfavorable. Co-solvents are water-miscible organic solvents that work by reducing the overall polarity of the solvent system.[5][6] They intersperse themselves between water molecules, breaking up the hydrogen-bonding network and creating "pockets" or microenvironments that are less polar. This new solvent environment reduces the interfacial tension between the hydrophobic solute and the solvent, allowing the solute to dissolve more readily.[5]
Caption: Mechanism of co-solvency to enhance compound solubility.
Section 5: Summary of Solubilization Strategies
This table provides a quick-reference guide to the methods discussed.
| Strategy | Agent/Method | Typical Concentration | Pros | Cons & Cautions |
| Primary Solvent | Anhydrous DMSO | Up to 10-20 mM (Stock) | Excellent solvating power for many organic compounds. | Hygroscopic; can be cytotoxic at >0.5-1% in final assay volume. |
| Co-solvents | PEG-400, Ethanol, Propylene Glycol | 1-10% in final buffer | Significantly increases solubility; can improve stability. | May have own biological effects; must be tested with vehicle control. |
| pH Adjustment | Acidic Buffer (e.g., pH 6.0-6.8) | N/A | Highly effective for ionizable basic compounds. | Can alter protein/cell function; must be within assay tolerance. |
| Kinetic Energy | Sonication / Gentle Heating (37°C) | N/A | Simple, effective way to overcome crystal lattice energy. | Compound must be thermally stable; risk of degradation with excessive heat. |
| Solubilizers | HP-β-Cyclodextrin | 1-5% (w/v) | Low toxicity; effective for highly hydrophobic compounds. | Can be expensive; may interfere with compound-target binding in some cases. |
| Surfactants | Tween-20, Triton X-100 | 0.01-0.1% | High solubilizing capacity. | Biochemical assays only. Disrupts cell membranes; highly cytotoxic. |
References
- Verma, S., Rawat, A., Kaul, M., & Saini, S. (2021). Solubilization techniques used for poorly water-soluble drugs. Journal of Applied Pharmaceutical Science, 11(5), 1-10. [Link]
- Sharma, A., & Jain, C. P. (2020). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Journal of Young Pharmacists, 12(1), 11-17. [Link]
- Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach.com. [Link]
- Lexicon. (2025). Co-solvent: Significance and symbolism. Lexicon. [Link]
- Ainurofiq, A., & Az-Zahra, A. A. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137. [Link]
- Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(3). [Link]
- Mahajan, A. S., & Dixit, S. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(4), 231-235. [Link]
- Mahajan, A. S., & Dixit, S. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie, 64(4), 231-235. [Link]
- G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 108. [Link]
- PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]
- Volkova, A. V., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6614. [Link]
- Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Source not available. [Link]
- Enfanos. (n.d.). Preparation of Stock Solutions. Enfanos. [Link]
- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 108. [Link]
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Mann, J., et al. (2022). Dissolution Method Troubleshooting. Dissolution Technologies. [Link]
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
- Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Co-solvent: Significance and symbolism [wisdomlib.org]
- 7. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. enfanos.com [enfanos.com]
Minimizing impurity formation in 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one synthesis
Technical Support Center: Synthesis of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one
A Guide to Minimizing Impurity Formation
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthesis. As a key intermediate in the development of kinase inhibitors and other therapeutic agents, achieving high purity of this scaffold is paramount.[1][2] This document provides in-depth troubleshooting advice, validated protocols, and mechanistic explanations to help you minimize impurity formation and maximize your synthetic success.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis, particularly in the critical chlorination step converting the precursor, Furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione or its tautomeric dihydroxy form, to the target dichlorinated product. The most common chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[3][4]
Q1: My reaction is incomplete. TLC and LC-MS analysis shows significant amounts of starting material and a mono-chlorinated intermediate. What are the likely causes?
This is the most frequent issue, typically stemming from suboptimal reaction conditions or reagent deactivation. The conversion of the dihydroxy/dione precursor to the dichloro product is a stepwise process, and stalling at the mono-chloro stage is common.
Root Causes & Solutions:
-
Moisture Contamination: Phosphorus oxychloride reacts violently with water to form phosphoric acid and hydrogen chloride (HCl), effectively consuming the reagent and preventing it from participating in the chlorination.[5]
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture ingress.
-
-
Insufficient POCl₃ Stoichiometry: An inadequate amount of POCl₃ will lead to incomplete reaction. While theoretically two equivalents are needed, an excess is almost always required to drive the reaction to completion and overcome any minor moisture contamination.
-
Solution: Increase the equivalents of POCl₃. A common starting point is using POCl₃ as both the reagent and the solvent (large excess). If using a co-solvent, employ at least 5-10 equivalents of POCl₃.
-
-
Low Reaction Temperature or Insufficient Time: The chlorination of heterocyclic diones often requires significant thermal energy to proceed to completion.
-
Solution: Gradually increase the reaction temperature. Refluxing in POCl₃ (boiling point ~106 °C) is a standard condition.[6] Extend the reaction time and monitor closely by TLC or LC-MS until the starting material and mono-chloro intermediate are no longer observed.
-
| Parameter | Suboptimal Condition | Recommended Action |
| Moisture | Glassware not dried; ambient atmosphere | Oven-dry all glassware; run under N₂ or Ar |
| POCl₃ Equiv. | < 5 equivalents | Use POCl₃ as solvent or increase to 5-10 equiv. |
| Temperature | < 80 °C | Heat to reflux (~100-110 °C) |
| Time | < 4 hours | Monitor reaction for 12-24 hours |
`dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontsize=9, fontname="Arial"];
} ` Caption: Incomplete chlorination pathway.
Q2: My reaction appears complete by TLC, but during workup and purification, I regenerate the mono-chloro-hydroxy and di-hydroxy species. How can I prevent this hydrolysis?
The chlorine atoms on the pyrimidine ring are highly susceptible to nucleophilic substitution, especially by water. Hydrolysis during aqueous workup is a major source of impurity.
Root Causes & Solutions:
-
Premature Quenching in Water/Ice: Pouring the hot reaction mixture directly into a large volume of water or ice is a common procedure but can be problematic. The exotherm from quenching excess POCl₃ and the resulting acidic conditions (HCl, H₃PO₄) can rapidly hydrolyze the product.
-
Solution: First, cool the reaction mixture to room temperature. Remove the bulk of the excess POCl₃ under reduced pressure (use a trap and a scrubber for the acidic fumes). The cooled, concentrated residue can then be quenched much more gently by slowly adding it to a stirred mixture of ice and a base like sodium bicarbonate to neutralize the acid as it forms.
-
-
Purification with Protic Solvents: Using protic solvents like methanol or ethanol during chromatography can lead to hydrolysis or trans-etherification on the silica gel surface.
-
Solution: Opt for non-aqueous workup and purification. After quenching and extraction into a non-polar organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer thoroughly with Na₂SO₄ or MgSO₄. For purification, use a silica gel column eluted with a non-protic solvent system, such as a gradient of ethyl acetate in hexanes or toluene.
-
Q3: When using N,N-Dimethylformamide (DMF) as a co-solvent, I observe an unexpected impurity with a mass increase of +28 Da. What is its origin?
This impurity is almost certainly a formylated side product. The combination of POCl₃ and DMF generates a highly electrophilic species known as the Vilsmeier reagent.[7][8] While useful for formylation reactions, it can be an unintended source of impurities if the furo[3,4-d]pyrimidine ring is susceptible to electrophilic attack.
Root Causes & Solutions:
-
Vilsmeier Reagent Formation: POCl₃ activates DMF to form the chloroiminium ion [(CH₃)₂N=CHCl]⁺Cl⁻.[9] This electrophile can then attack the electron-rich furan portion of your scaffold.
-
Solution: Avoid using DMF as a solvent for this chlorination step. If a co-solvent is necessary to improve the solubility of the starting material, consider high-boiling, inert alternatives like toluene, acetonitrile, or 1,2-dichloroethane. The best approach often remains using POCl₃ as the solvent.
-
`dot graph Vilsmeier_Impurity { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontsize=9, fontname="Arial"];
} ` Caption: Formation of a formylated impurity.
Validated Experimental Protocol
This protocol provides a robust method for the chlorination step, designed to minimize the formation of common impurities.
Objective: To synthesize this compound from Furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione.
Materials:
-
Furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (20-30 eq, or as solvent)
-
N,N-Diisopropylethylamine (DIPEA) (optional, 2-3 eq)
-
Toluene (anhydrous)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a magnetic stirrer, add the Furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione (1.0 eq).
-
Add phosphorus oxychloride (20-30 eq) to the flask. Note: This reaction should be performed in a well-ventilated fume hood.
-
(Optional) If reactions are sluggish, the addition of a tertiary amine base like DIPEA can sometimes accelerate the reaction.[10] Add DIPEA (2.0 eq) dropwise at room temperature.
-
-
Reaction Execution:
-
Heat the stirred suspension to reflux (approx. 105-110 °C) using an oil bath.
-
Maintain the reflux for 12-24 hours. The reaction mixture should become a clear, homogeneous solution as the starting material is consumed.
-
Monitoring: Periodically take a small aliquot from the reaction, carefully quench it in ice/bicarbonate solution, extract with EtOAc, and analyze by TLC (e.g., 50% EtOAc/Hexanes) to monitor the disappearance of the starting material.
-
-
Workup (Anhydrous Focus):
-
Cool the reaction mixture to room temperature.
-
Connect the flask to a rotary evaporator (with appropriate acid traps) and carefully remove the excess POCl₃ under reduced pressure. This will leave a viscous oil or solid residue.
-
Place the flask in an ice bath. Very slowly and cautiously, add crushed ice to the residue to quench any remaining POCl₃. Caution: This is an exothermic and gas-evolving step.
-
Add saturated NaHCO₃ solution portion-wise until the pH of the aqueous layer is neutral or slightly basic (pH 7-8).
-
Extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry thoroughly over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 30% EtOAc).
-
Alternatively, recrystallization from an anhydrous solvent system like toluene/hexanes may yield a pure product.
-
References
- BenchChem. Multi-Step Synthesis Protocols for Substituted Furo[3,4-d]pyrimidines.
- BenchChem. Synthesis and Characterization of Novel Furo[3,4-d]pyrimidine Derivatives: A Technical Guide.
- Abdel-Ghani, T. M., et al. (2022).
- El-Gamal, M. I., et al. (2021). Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1][2][11]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. Bioorganic Chemistry.
- Ghorab, M. M., et al. (2017). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- BenchChem. 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.
- Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Wikipedia. Vilsmeier–Haack reaction.
- Quora. What are the primary industrial uses of phosphorus oxychloride?
- NROChemistry. Vilsmeier-Haack Reaction.
- J&K Scientific LLC. Vilsmeier-Haack Reaction.
- Gholipour, S., et al. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Advances.
- Google Patents. Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
- Patsnap Eureka. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine.
- International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Wikipedia. Phosphoryl chloride.
- Quora. What are the primary industrial applications of phosphorus oxychloride in the chemical...?
- BenchChem. An In-depth Technical Guide to the Furo[3,4-d]pyrimidine Core.
- ResearchGate. Synthesis and evaluation of furo[3,4- d]pyrimidinones as selective α 1a-adrenergic receptor antagonists.
- PubChemLite. 2,4-dichloro-5h,7h-furo[3,4-d]pyrimidine.
- Lirias. Development of Novel Dihydrofuro[3,4‑d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C.
- PubChem. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine.
- PubMed Central. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation.
- PubChem. 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.
- PubMed. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer.
- ResearchGate. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives.
- ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one: An Integrated Spectroscopic and Crystallographic Approach
For researchers and drug development professionals, the unambiguous structural confirmation of novel heterocyclic compounds is the bedrock upon which successful discovery programs are built. The furo[3,4-d]pyrimidine core, a privileged scaffold in medicinal chemistry due to its structural resemblance to endogenous purines, has given rise to potent therapeutic agents in oncology and virology.[1][2] The specific derivative, 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one, serves as a highly versatile, yet underexplored, intermediate for generating diverse libraries of substituted pyrimidines.[3] Its reactivity, particularly at the two chlorine-substituted positions, makes rigorous structural validation not just a formality, but a critical necessity to ensure the fidelity of subsequent synthetic steps and biological assays.
The Strategic Workflow for Structural Elucidation
A robust validation strategy is not a random application of techniques but a logical progression of experiments. Each step is designed to answer specific questions, with the results of one informing the next. This self-validating system ensures efficiency and confidence in the final structural assignment.
Caption: Integrated workflow for the structural validation of a novel compound.
Mass Spectrometry: The First Checkpoint
Expertise & Experience: Before investing significant time in complex NMR experiments or crystallization efforts, a rapid mass spectrometry (MS) analysis is essential. Its primary role is to confirm the molecular weight of the synthesized compound. This is a crucial first-pass filter; if the observed mass does not match the theoretical mass, it immediately signals a potential issue with the synthesis, such as an incorrect product, the presence of impurities, or unexpected side reactions. For a dichlorinated compound like our target, MS also offers a distinct isotopic pattern that provides a higher level of confidence than molecular weight alone.
Trustworthiness: The power of MS in this context lies in its ability to detect the characteristic isotopic signature of chlorine. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms will therefore exhibit a distinctive M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 9:6:1, providing a clear fingerprint for the presence of two chlorine atoms.
Comparative Data: Expected vs. Alternative
The following table compares the expected mass spectrometric data for our target compound against a plausible alternative, a mono-chlorinated hydrolysis product, which could arise from exposure to moisture during workup.
| Feature | This compound | 2-Chloro-4-hydroxy-furo[3,4-d]pyrimidin-7(5H)-one |
| Molecular Formula | C₆H₂Cl₂N₂O₂ | C₆H₃ClN₂O₃ |
| Monoisotopic Mass | 219.9442 Da | 201.9836 Da |
| Isotopic Pattern | M: 100%M+2: ~65%M+4: ~10% | M: 100%M+2: ~32% |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a dilute solution.
-
Instrument Setup: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap system. Calibrate the instrument using a known standard immediately prior to the run.
-
Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode, scanning a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-500).
-
Data Analysis: Extract the spectrum for the molecular ion. Verify that the measured monoisotopic mass is within 5 ppm of the theoretical mass. Analyze the isotopic distribution and compare the peak intensity ratios to the theoretical pattern for a dichlorinated compound.
NMR Spectroscopy: Mapping the Atomic Connectivity
Expertise & Experience: Once the correct molecular weight is confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine the precise connectivity of the atoms. ¹H NMR identifies the number and environment of protons, while ¹³C NMR does the same for carbon atoms. For a molecule like this compound, which has few protons, ¹³C NMR is particularly informative. The chemical shifts (δ) are highly sensitive to the electronic environment, allowing us to differentiate carbons within the fused heterocyclic system.
Trustworthiness: The self-validating nature of NMR comes from the consistency between different experiments. The number of signals in the ¹H and ¹³C spectra must match the number of unique protons and carbons in the proposed structure. While direct spectroscopic data for our target molecule is not widely published, we can draw authoritative comparisons from closely related, well-characterized analogs like 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine to predict expected chemical shifts.[4][5] The substitution of a pyrrole -NH- for a furan -O- will induce predictable changes in the electronic environment, which we can account for.
Comparative Data: Predicted Shifts for Furo- vs. Pyrrolo- Analog
| Atom Position (Furo[3,4-d]pyrimidine) | Predicted ¹³C Shift (δ, ppm) | Rationale for Prediction | Known ¹³C Shift (δ, ppm) for Pyrrolo[2,3-d]pyrimidine Analog[5] |
| C2 | ~155-160 | Electron-withdrawing Cl and adjacent N | ~151.5 |
| C4 | ~160-165 | Electron-withdrawing Cl and adjacent N | ~151.2 |
| C4a | ~115-120 | Fused ring junction carbon | ~117.8 |
| C5 | ~70-75 | Methylene carbon adjacent to furan oxygen | N/A (Part of pyrrole ring) |
| C7 | ~165-170 | Carbonyl carbon | N/A (No carbonyl) |
| C7a | ~150-155 | Fused ring junction carbon | ~153.1 |
Note: Predicted shifts are estimates based on standard functional group values and comparison to analogs.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic compounds and its high boiling point.[5]
-
¹H NMR Acquisition: On a 400 MHz or higher spectrometer, acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans are required (~1024 or more). A relaxation delay of 2-5 seconds is appropriate.
-
Data Analysis: Integrate the ¹H NMR signals and analyze their chemical shifts and multiplicities. For the ¹³C spectrum, identify the number of signals and compare their chemical shifts to the predicted values and known analogs. Look for the characteristic downfield signal of the C=O group.
X-ray Crystallography: The Unambiguous Proof
Expertise & Experience: While MS and NMR provide compelling evidence, they infer connectivity and geometry indirectly. Single-crystal X-ray crystallography provides the "gold standard" for structural validation by directly observing the three-dimensional arrangement of atoms in space.[6][7][8] It resolves any ambiguity about tautomeric forms, bond lengths, and bond angles, providing an indisputable model of the molecule as it exists in the solid state. Obtaining a high-quality crystal is often the rate-limiting step, but the definitive nature of the result justifies the effort.[9]
Trustworthiness: The technique is self-validating through a series of statistical figures of merit generated during the structure refinement process. The R-factor (or residual factor) is a measure of the agreement between the calculated diffraction pattern from the solved structure and the experimentally measured data. A low R-factor (typically < 5%) indicates a high-quality, trustworthy structure.
Caption: The workflow of a single-crystal X-ray crystallography experiment.
Comparative Data: Crystallographic Parameters
This table shows key crystallographic parameters from the known structure of a related analog and what one might expect for a successful analysis of our target compound.
| Parameter | 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde[5] | Expected for this compound | Significance |
| Crystal System | Monoclinic | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | P2₁/c or similar | Defines the symmetry elements within the unit cell. |
| Unit Cell a, b, c (Å) | a = 7.21, b = 12.89, c = 9.45 | To be determined | The dimensions of the repeating unit in the crystal. |
| Final R-factor | Not specified, but typically < 0.05 | < 0.05 | A low value indicates a high-quality fit between model and data. |
| Key Bond Length (C-Cl) | ~1.74 Å (typical) | ~1.74 Å | Confirms the presence and nature of the carbon-chlorine bonds. |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The goal is to grow single crystals of sufficient size and quality. This is often achieved by slow evaporation or vapor diffusion.
-
Method: Dissolve the purified compound to near-saturation in a suitable solvent (e.g., ethyl acetate, dichloromethane). Place this solution in a small vial. Place the open vial inside a larger, sealed jar containing a less polar "anti-solvent" (e.g., hexane, cyclohexane). Over several days, the anti-solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting slow crystal growth.[10]
-
-
Crystal Mounting: Using a micro-tool under a microscope, select a well-formed single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a diffractometer. A stream of cold nitrogen (~100 K) is used to protect the crystal from radiation damage. An intense beam of monochromatic X-rays is directed at the crystal.[6] As the crystal is rotated, a detector records the positions and intensities of the thousands of diffracted X-ray reflections.
-
Structure Solution and Refinement:
-
The collected data is processed to produce a file of reflection intensities.
-
Specialized software is used to solve the "phase problem" and generate an initial electron density map.
-
From this map, an atomic model is built and then refined computationally to achieve the best possible fit with the experimental data, minimizing the R-factor.
-
-
Final Validation: The final model is inspected for chemical sense (e.g., reasonable bond lengths and angles) and the final crystallographic report is generated.
Conclusion: A Triad of Trust
| Technique | Question Answered | Strengths | Limitations |
| Mass Spectrometry | What is its molecular weight and elemental formula? | Fast, highly sensitive, confirms isotopic pattern. | Provides no information on atomic connectivity. |
| NMR Spectroscopy | How are the atoms connected? | Provides detailed information on the molecular framework. | Can be ambiguous for complex structures; requires pure sample. |
| X-ray Crystallography | What is the exact 3D arrangement of atoms? | Unambiguous, definitive, provides precise bond lengths/angles. | Requires a suitable single crystal, which can be difficult to obtain. |
By following a logical workflow—confirming mass with MS, mapping connectivity with NMR, and proving the 3D structure with X-ray crystallography—researchers can proceed with absolute confidence in their material. This rigorous validation is the non-negotiable foundation for the development of novel therapeutics based on the versatile furo[3,4-d]pyrimidine scaffold.
References
- BenchChem. An In-depth Technical Guide to the Furo[3,4-d]pyrimidine Core.
- BenchChem. Application Notes and Protocols for Furo[3,4-d]pyrimidine-Based Probes in Biological Imaging.
- BenchChem. Synthesis and Characterization of Novel Furo[3,4-d]pyrimidine Derivatives: A Technical Guide.
- ChemMol. 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde(1638767-57-3) 1H NMR spectrum.
- BenchChem. 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.
- LGC Standards. 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine.
- Google Patents. Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
- Wikipedia. X-ray crystallography.
- Fluorochem. 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine.
- ACS Omega. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies.
- CCDC. X-ray Crystallography.
- PubChem. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine.
- PubChem. 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.
- ResearchGate. Probing the Reactivity of 2,4-Dichlorofuro[3,4-d]pyrimidin-7-one: A Versatile and Underexploited Scaffold to Generate Substituted or Fused Pyrimidine Derivatives.
- PubChem. Furo[3,4-d]pyrimidine.
- ResearchGate. X‐Ray crystallographic structures, selected bond lengths, and selected...
- PMC. X-Ray Crystallography of Chemical Compounds.
- ChemicalBook. 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis.
- SpringerLink. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives.
- Chemistry LibreTexts. X-ray Crystallography.
- PubMed Central. Design, synthesis and evaluation of fluorescent dihydropyridine–dihydropyrimidinone hybrids as inducers of cell-cycle arrest in a prostate cancer cell line via Aurora kinase interactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde(1638767-57-3) 1H NMR spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one and Other Biologically Active Pyrimidine Derivatives
A Technical Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, fused pyrimidine scaffolds are of paramount importance, largely due to their structural analogy to endogenous purines, which allows them to interact with a multitude of biological targets. This guide provides a detailed comparison of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one, a key synthetic intermediate, with other well-established pyrimidine derivatives. We will delve into their synthesis, chemical reactivity, and known biological activities, supported by experimental data, to offer a comprehensive resource for researchers and professionals in drug development.
The Furo[3,4-d]pyrimidine Scaffold: A Privileged Structure
The furo[3,4-d]pyrimidine core is a bicyclic heterocyclic system where a furan ring is fused to a pyrimidine ring.[1] This arrangement imparts unique electronic and steric properties that are advantageous for designing molecules that can interact with biological targets.[1] The electron-deficient nature of the pyrimidine ring, combined with the electronic characteristics of the fused furan, creates a scaffold that is ripe for chemical modification and optimization in drug discovery programs.[2]
Synthesis and Reactivity of this compound
This compound, and its tautomer 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine (CAS 848398-41-4), serve as crucial intermediates in the synthesis of more complex and biologically active molecules.[3][4] The chlorine atoms at the 2 and 4 positions of the pyrimidine ring are highly susceptible to nucleophilic substitution, making this compound a versatile building block for creating a diverse library of derivatives.[5]
A general synthetic route to the closely related 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine starts from 5,7-dihydrofuro[3,4-d]pyrimidine-2,4-diol. The diol is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like dimethylaniline to yield the dichlorinated product.[3]
Caption: General synthetic route to the 2,4-dichlorofuro[3,4-d]pyrimidine scaffold.
The reactivity of the dichloro-scaffold allows for the sequential and regioselective displacement of the chlorine atoms. The C4 position is generally more reactive towards nucleophiles than the C2 position, allowing for controlled synthesis of differentially substituted furo[3,4-d]pyrimidines. This differential reactivity is a key feature exploited in the synthesis of targeted therapeutic agents.
Comparative Biological Activity: Furo[3,4-d]pyrimidines vs. Other Pyrimidine Scaffolds
While specific biological data for this compound is limited in publicly available literature, the broader class of furo[3,4-d]pyrimidine derivatives has shown significant promise in two primary therapeutic areas: as antiviral agents and as kinase inhibitors.[1][2][6]
Antiviral Activity: A Focus on HIV-1 Inhibition
Derivatives of the dihydrofuro[3,4-d]pyrimidine scaffold have emerged as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[7][8] These compounds have demonstrated excellent activity against both wild-type and drug-resistant strains of the virus.[7] For instance, certain diarylpyrimidine derivatives incorporating the dihydrofuro[3,4-d]pyrimidine core have shown exceptional potency against a wide range of HIV-1 strains with single NNRTI-resistant mutations, with EC₅₀ values in the nanomolar range.[7]
| Compound Class | Target | Activity (EC₅₀) | Reference |
| Dihydrofuro[3,4-d]pyrimidine derivatives | HIV-1 (Wild-Type and Mutant Strains) | 0.9–8.4 nM | [7] |
In comparison, other fused pyrimidine systems like pyrazolo[3,4-d]pyrimidines have also been investigated for their antiviral properties, initially as adenosine nucleoside analogues.[1]
Kinase Inhibition: A Promising Frontier in Cancer Therapy
The structural similarity of the furo[3,4-d]pyrimidine scaffold to the purine core of ATP makes it an attractive candidate for the development of kinase inhibitors.[6] While this specific isomer is less explored than the furo[2,3-d]pyrimidine scaffold, the general class of furopyrimidines has shown potential in targeting key signaling pathways involved in cancer, such as the PI3K/AKT pathway.[6]
For a comparative perspective, the pyrazolo[3,4-d]pyrimidine scaffold is a well-established "hinge-binding" motif in kinase inhibitors, mimicking the adenine of ATP to interact with the hinge region of the kinase active site.[1][9] This has led to the development of numerous potent inhibitors targeting a variety of kinases, including cyclin-dependent kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3).[1]
Caption: Comparison of different fused pyrimidine scaffolds as kinase inhibitors.
The pyrrolo[2,3-d]pyrimidine scaffold is another well-validated core for kinase inhibitors, with several approved drugs and clinical candidates.[10] Derivatives of this scaffold have shown potent inhibition of various receptor tyrosine kinases.[10]
Experimental Protocols
To facilitate further research and ensure the reproducibility of findings, this section provides generalized experimental protocols for the synthesis and biological evaluation of pyrimidine-based compounds.
General Protocol for Kinase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (384-well)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the test compound solution.
-
Add the kinase solution to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence-based ADP detection.[11]
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.[11]
General Protocol for Anti-HIV Activity Assay
This protocol describes a cell-based assay to determine the antiviral activity of compounds against HIV-1.
Materials:
-
MT-4 cells
-
HIV-1 viral stock
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
Reagents for assessing cell viability (e.g., MTT)
Procedure:
-
Seed MT-4 cells in a 96-well plate.
-
Add serial dilutions of the test compounds to the cells.
-
Infect the cells with a predetermined amount of HIV-1.
-
Incubate the plate for 5 days at 37°C.
-
Assess the viability of the cells using a colorimetric method like the MTT assay.
-
Calculate the 50% effective concentration (EC₅₀), which is the compound concentration that protects 50% of the cells from HIV-1-induced cell death.[2]
Conclusion and Future Directions
This compound is a valuable and versatile intermediate for the synthesis of novel therapeutic agents. While direct biological data on this specific compound is scarce, the furo[3,4-d]pyrimidine scaffold has demonstrated significant potential, particularly in the development of anti-HIV agents. In the realm of kinase inhibition, it represents a less-explored but promising alternative to the more established pyrazolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine scaffolds.
Future research should focus on the synthesis and biological evaluation of a broader range of derivatives of the furo[3,4-d]pyrimidine core to fully elucidate its structure-activity relationships and therapeutic potential. Comparative studies with its isomeric and isosteric counterparts will be crucial in identifying the unique advantages of this scaffold for specific biological targets. The detailed experimental protocols provided in this guide offer a starting point for researchers to explore this promising area of medicinal chemistry.
References
- A Comparative Analysis of Furo[3,4-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Scaffolds in Drug Discovery. Benchchem.
- 2,4-DICHLORO-5,7-DIHYDROFURO[3,4-D]PYRIMIDINE | 848398-41-4. ChemicalBook.
- Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. Benchchem.
- Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties. PMC - NIH.
- 848398-41-4 | 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine | Chlorides. Ambeed.com.
- A Comparative Analysis of Furo[3,4-d]pyrimidine and Furo[2,3-d]pyrimidine Isomers in Anticancer Research: A D
- 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine. ChemicalBook.
- 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine | 848398-41-4. Sigma-Aldrich.
- 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine. Guidechem.
- 848398-41-4|2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine. BLDpharm.
- 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine. Apollo Scientific.
- Identification of Dihydrofuro[3,4- d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties. PubMed.
- An In-depth Technical Guide to the Furo[3,4-d]pyrimidine Core. Benchchem.
- Furo[3,4-d]pyrimidines as Kinase Inhibitors: An In-depth Technical Guide. Benchchem.
- chemical products.
- Dtchem Labor
- 6291-85-6|3-Ethoxypropylamine. Ambeed.com.
- 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine. ChemicalBook.
- 2,4-dichloro-5H,7H-furo[3,4-d]pyrimidine. Advanced ChemBlocks.
- 68832-13-3|D-Prolinol. Ambeed.com.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
- 36745-93-4|Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxyl
- 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine. Sigma-Aldrich.
- Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investig
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
- Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candid
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
- 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. PubChem.
- 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. Benchchem.
- Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. NIH.
- 2, 4-Dichloro-6, 7-dihydro-5H-pyrrolo[3, 4-d]pyrimidine hydrochloride, 100 mg.
- 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine manufacturers and suppliers in india.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,4-DICHLORO-5,7-DIHYDROFURO[3,4-D]PYRIMIDINE | 848398-41-4 [m.chemicalbook.com]
- 4. 2,4-DICHLORO-5,7-DIHYDROFURO[3,4-D]PYRIMIDINE price,buy 2,4-DICHLORO-5,7-DIHYDROFURO[3,4-D]PYRIMIDINE - chemicalbook [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Dihydrofuro[3,4- d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Prominent p38 MAPK Inhibitors: Efficacy and Experimental Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initial inquiries into the efficacy of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one did not yield publicly available scientific literature or experimental data regarding its specific biological targets or inhibitory activity. Consequently, a direct comparative analysis for this specific molecule is not feasible at this time.
This guide will therefore pivot to a comprehensive comparison of three well-characterized, widely-referenced, and structurally distinct inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway: SB 203580 , BIRB 796 (Doramapimod) , and Skepinone-L .
The p38 MAPKs are a family of serine/threonine kinases that are pivotal in cellular responses to inflammatory cytokines and environmental stress.[1] Their central role in pathological processes has established them as a key therapeutic target for a range of conditions including inflammatory diseases, autoimmune disorders, and cancer.[1] This guide provides a quantitative comparison of the inhibitory activities of these selected compounds, detailed experimental protocols for their evaluation, and visual representations of the signaling pathway and experimental workflows to aid researchers in their experimental design and inhibitor selection.
Understanding the p38 Signaling Pathway
The p38 MAPK signaling cascade is a critical cellular pathway that responds to a variety of extracellular stimuli, including stress and cytokines.[1] Activation of this pathway, through a series of upstream kinases, results in the dual phosphorylation of p38 MAPK on threonine and tyrosine residues within its activation loop (Thr180/Tyr182).[2] Activated p38 then phosphorylates a host of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF2, leading to the regulation of inflammatory responses, apoptosis, and cell differentiation.[1][2] Inhibitors of p38 MAPK can effectively block this cascade, thereby modulating these critical cellular processes.[1]
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Quantitative Comparison of Inhibitor Potency
The inhibitory potential of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The table below summarizes the in vitro IC50 values for SB 203580, BIRB 796, and Skepinone-L against various p38 MAPK isoforms.
| Inhibitor | Target(s) | IC50 (nM) | Binding Mode | Key Features |
| SB 203580 | p38α (SAPK2a) | 50[3][4] | ATP-competitive | Selective for p38α and p38β2.[3][4] Does not inhibit JNK or ERK.[4] |
| p38β2 (SAPK2b) | 500[3][4] | |||
| BIRB 796 (Doramapimod) | p38α | 38[5][6] | Allosteric (DFG-out) | Pan-p38 inhibitor with high affinity (Kd = 0.1 nM).[5][6] Binds to an allosteric site, inducing a conformational change that prevents ATP binding.[7][8] |
| p38β | 65[5][6] | |||
| p38γ | 200[5][6] | |||
| p38δ | 520[5][6] | |||
| Skepinone-L | p38α | 5[9][10][11][12] | ATP-competitive | Highly potent and selective for p38α.[9][10][11][12] Little to no activity against p38γ and p38δ.[11] |
| TNF-α release | 40[9] | Inhibits downstream TNF-α production.[9] |
Experimental Protocols for Inhibitor Characterization
The characterization of p38 MAPK inhibitors relies on robust and reproducible experimental methodologies. Both biochemical and cell-based assays are essential to determine an inhibitor's potency, selectivity, and cellular efficacy.
In Vitro Kinase Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38 kinase. A common substrate for p38 is the transcription factor ATF2.[1]
Objective: To determine the IC50 value of a test compound against a specific p38 isoform.
Methodology:
-
Reagents and Materials:
-
Purified, active p38α kinase (or other isoforms).
-
ATF-2 fusion protein (substrate).
-
Kinase assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT).
-
ATP solution.
-
Test inhibitor (serially diluted).
-
Microplate (e.g., 96-well).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit for luminescence-based detection of ADP production, or [γ-³²P]ATP for radioactive detection).[13][14]
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, purified p38 kinase, and the ATF-2 substrate in each well of the microplate.
-
Add serial dilutions of the test inhibitor or vehicle control (e.g., DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[14]
-
Terminate the reaction.
-
Quantify kinase activity. For the ADP-Glo™ assay, this involves adding reagents that convert ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal.[13] For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the remaining radioactivity using a scintillation counter.[14]
-
Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro p38 MAPK kinase assay.
Downstream Substrate Phosphorylation Assay (Cell-Based)
This assay assesses the inhibitor's ability to block the p38 signaling pathway within a cellular context by measuring the phosphorylation of a downstream target.
Objective: To evaluate the cellular efficacy of a p38 inhibitor by quantifying the inhibition of downstream substrate phosphorylation.
Methodology:
-
Reagents and Materials:
-
Cell line (e.g., HeLa, THP-1, or other relevant cell type).[9][11]
-
Cell culture medium and supplements.
-
p38 MAPK activator (e.g., anisomycin, TNF-α, LPS).[9][11][15]
-
Test inhibitor.
-
Lysis buffer.
-
Primary antibodies (total and phospho-specific for a downstream target, e.g., phospho-HSP27).[9][11]
-
Secondary antibody (e.g., HRP-conjugated).
-
Western blot reagents and equipment.
-
-
Procedure:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Pre-treat the cells with various concentrations of the p38 inhibitor or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a p38 activator (e.g., anisomycin) to induce phosphorylation of downstream targets.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream target (e.g., phospho-HSP27).
-
Wash the membrane and incubate with a secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the phospho-protein signal to the total protein signal (from a separate blot or by stripping and re-probing the same blot) and to a loading control (e.g., GAPDH or β-actin).
-
Quantify the inhibition of phosphorylation at each inhibitor concentration to determine the cellular IC50.
-
Concluding Remarks
The selection of a p38 MAPK inhibitor for research or therapeutic development requires careful consideration of its potency, selectivity, and mechanism of action.
-
SB 203580 serves as a foundational tool for studying p38α/β signaling, though its potency is moderate compared to newer compounds.
-
BIRB 796 (Doramapimod) offers a distinct allosteric mechanism and broad-spectrum inhibition of p38 isoforms, which may be advantageous in certain contexts but could also lead to off-target effects.
-
Skepinone-L represents a highly potent and selective inhibitor of p38α, making it an excellent choice for studies where isoform-specific inhibition is critical.
The experimental protocols detailed in this guide provide a framework for the rigorous evaluation and comparison of these and other novel p38 MAPK inhibitors. By employing both biochemical and cell-based assays, researchers can gain a comprehensive understanding of an inhibitor's pharmacological profile, which is essential for advancing our knowledge of p38 MAPK signaling and for the development of new therapeutic strategies.
References
- Skepinone-L | p38 MAPK inhibitor - Cellagen Technology. (n.d.). Cellagen Technology.
- BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC - PubMed Central. (2021). ACS Omega.
- Skepinone-L | CAS:1221485-83-1 | P38-MAPK inhibitor,potent and selective - BioCrick. (n.d.). BioCrick.
- BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells | ACS Omega - ACS Publications. (2021). ACS Omega.
- Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD. (2022). Frontiers in Pharmacology.
- Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. (2013). Structural and Molecular Biology.
- Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine - PMC - NIH. (2021). Oncology Letters.
- A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PubMed Central. (2012). Skeletal Muscle.
- Inhibition of p38 MAP kinase during cellular activation results in IFN-γ-dependent augmentation of IL-12 production by human monocytes/macrophages - NIH. (2000). Clinical & Experimental Immunology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 3. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Skepinone-L | CAS:1221485-83-1 | P38-MAPK inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. xcessbio.com [xcessbio.com]
- 11. caymanchem.com [caymanchem.com]
- 12. p38 MAP Kinase Inhibitor XIX, Skepinone-L | Sigma-Aldrich [sigmaaldrich.com]
- 13. promega.com [promega.com]
- 14. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of p38 MAP kinase during cellular activation results in IFN-γ-dependent augmentation of IL-12 production by human monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Preclinical Evaluation: A Comparative Guide to In Vitro and In Vivo Studies of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one
Introduction: The Therapeutic Potential of the Furo[3,4-d]pyrimidine Scaffold
The furo[3,4-d]pyrimidine scaffold is a heterocyclic ring system of significant interest in medicinal chemistry due to its structural resemblance to purines, the fundamental components of molecules like ATP. This structural mimicry positions furo[3,4-d]pyrimidine derivatives as promising candidates for the development of kinase inhibitors.[1] Kinases are pivotal enzymes in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. By competitively binding to the ATP pocket of kinases, furo[3,4-d]pyrimidine-based compounds can modulate aberrant signaling cascades.[1]
This guide focuses on a specific derivative, 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one, and provides a comparative analysis of its preclinical evaluation through in vitro and in vivo studies. While publicly available data on this exact compound is limited, this guide will draw upon established methodologies and data from structurally related furopyrimidine compounds to illustrate the experimental workflows and rationale integral to drug discovery. We will delve into the causality behind experimental choices, ensuring a framework of scientific integrity and self-validating protocols.
A crucial signaling pathway often dysregulated in cancer is the PI3K/AKT/mTOR pathway, which governs cell growth, proliferation, and survival.[1][2] Furo[3,4-d]pyrimidines have the potential to inhibit kinases within this pathway, such as PI3K and mTOR, thereby blocking downstream signaling.[1]
Part 1: In Vitro Characterization: From Molecular Target to Cellular Effects
In vitro studies are the foundational step in characterizing a compound's biological activity. They provide a controlled environment to assess direct interactions with molecular targets and subsequent effects on cellular functions. For a potential kinase inhibitor like this compound, the primary objectives are to determine its inhibitory potency against specific kinases and its cytotoxic effect on cancer cells.
Rationale for Assay Selection
Given the purine-like structure of the furo[3,4-d]pyrimidine core, initial screening would logically focus on a panel of kinases, particularly those in the PI3K/AKT/mTOR pathway. A biochemical kinase assay is employed to quantify the direct inhibition of the purified enzyme. Following this, cell-based viability assays, such as the MTT or XTT assay, are crucial to determine the compound's effect on the proliferation of cancer cell lines where the target kinase is a known driver of growth.
Experimental Workflow: In Vitro Evaluation
Caption: Workflow for a subcutaneous xenograft study.
Detailed Protocol: Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model and subsequent efficacy study. [3][4][5]
-
Cell Preparation:
-
Culture human cancer cells (e.g., A549 lung cancer) under sterile conditions.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile PBS and resuspend them in a mixture of PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice. [5]2. Animal Procedure:
-
Use 6-8 week old female athymic nude mice.
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the health of the animals daily.
-
Once tumors become palpable, measure their length (L) and width (W) with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (W² x L) / 2. [3][5]4. Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.
-
Administer this compound (dissolved in an appropriate vehicle) at a predetermined dose and schedule (e.g., daily oral gavage).
-
Record the body weight of each mouse at each measurement time point as an indicator of toxicity.
-
-
Data Analysis:
-
Continue monitoring tumor volume and body weight until the study endpoint.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean volume of treated tumors at endpoint / Mean volume of control tumors at endpoint)] x 100.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effect.
-
Representative In Vivo Data for a Furo[2,3-d]pyrimidine Derivative
The following table presents hypothetical but representative data for an in vivo efficacy study of a furo[2,3-d]pyrimidine derivative, illustrating a positive anti-tumor response.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (TGI) (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1250 | - | +2.5 |
| Compound 7h | 10 | 412.5 | 67 | -1.8 |
| Gefitinib (Ref.) | 10 | 375 | 70 | -2.1 |
Data adapted from a study on anilino-furo[2,3-d]pyrimidine derivatives.[6]
Part 3: Comparative Analysis: Bridging In Vitro Potency to In Vivo Efficacy
The ultimate goal of preclinical studies is to determine if the biological activity observed in vitro translates to a therapeutic effect in vivo. This transition is not always straightforward and is influenced by a multitude of factors.
Correlation and Discrepancies
A strong correlation between a compound's in vitro IC50 against a target kinase and its in vivo anti-tumor efficacy provides confidence in its mechanism of action. However, discrepancies are common. A potent compound in vitro may show poor efficacy in vivo due to unfavorable pharmacokinetic properties (e.g., poor absorption, rapid metabolism, low bioavailability). [7][8]Conversely, a compound with modest in vitro potency might exhibit significant in vivo activity if it accumulates in the tumor tissue.
The Role of Pharmacokinetics and Pharmacodynamics (PK/PD)
Pharmacokinetic (PK) studies, which measure the absorption, distribution, metabolism, and excretion (ADME) of a compound, are crucial for understanding its behavior in a biological system. [7][8][9]Pharmacodynamic (PD) studies assess the effect of the compound on its target in the body. Integrating PK/PD data is essential for establishing a relationship between the administered dose, the concentration of the drug at the tumor site, and the observed therapeutic effect. [10][11]
Logical Relationship in Drug Development
Sources
- 1. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 4. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Metabolism and pharmacokinetics of the cyclin-dependent kinase inhibitor R-roscovitine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Reactivity for 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one Derivatives: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. The 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one core represents a versatile and relatively underexplored scaffold for the synthesis of novel kinase inhibitors.[1] Its fused heterocyclic structure offers a rigid framework amenable to diverse functionalization, making it an attractive starting point for inhibitor design. However, the conserved nature of the ATP-binding pocket across the human kinome necessitates a rigorous evaluation of cross-reactivity to preempt off-target effects that could lead to toxicity or diminished efficacy.[2][3]
This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies for derivatives of this compound. While direct, large-scale comparative data for this specific scaffold is emerging, we will draw upon established methodologies and data from structurally related pyrimidine-based inhibitors to illustrate best practices. Our focus will be on the causality behind experimental choices, ensuring a self-validating and robust approach to inhibitor profiling.
The Imperative of Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites. This conservation is a double-edged sword: it allows for the design of broad-spectrum inhibitors when desired, but it also creates the potential for unintended off-target interactions.[3] Such promiscuity can lead to cellular toxicity or unforeseen pharmacological effects.[4] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a cornerstone of rational drug design. It allows for the early identification of potential liabilities and informs structure-activity relationship (SAR) studies to optimize for selectivity.
Strategic Approach to Cross-Reactivity Profiling
A multi-tiered approach is recommended to build a comprehensive understanding of a compound's selectivity. This typically begins with broad, high-throughput screening followed by more focused, in-depth validation of identified off-targets.
Caption: A tiered experimental workflow for kinase inhibitor cross-reactivity profiling.
Methodologies for Assessing Cross-Reactivity
The choice of assay technology is critical and should ideally involve orthogonal methods to confirm findings. The two primary categories are biochemical assays and cell-based assays.
Biochemical Assays: Direct Measurement of Interaction
These assays measure the direct interaction between an inhibitor and a purified kinase.
1. Competitive Binding Assays:
-
Principle: These assays measure the ability of a test compound to displace a known, tagged ligand from the kinase's ATP-binding site.
-
Example Platform: KiNativ™.
-
Rationale: This method is ATP-independent and can identify inhibitors that bind to both active and inactive kinase conformations. It provides a dissociation constant (Kd), which is a direct measure of binding affinity.
2. Enzymatic Assays:
-
Principle: These assays directly measure the catalytic activity of the kinase, i.e., its ability to phosphorylate a substrate. Inhibition is quantified by a reduction in substrate phosphorylation.
-
Example Platform: HotSpot℠ Radiometric Assay.[3]
-
Rationale: This is a functional assay that directly measures the inhibition of the kinase's enzymatic activity. It is considered a gold standard for confirming inhibitory potential. The output is typically an IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.
3. Thermal Shift Assays (TSA):
-
Principle: This method relies on the principle that the binding of a ligand stabilizes the protein, leading to an increase in its melting temperature (Tm).[5]
-
Rationale: TSA is a cost-effective and high-throughput method for screening large numbers of kinases.[5] A significant shift in Tm in the presence of the inhibitor indicates a direct binding event.
Experimental Protocol: Representative Enzymatic Kinase Inhibition Assay
-
Kinase Reaction Mixture Preparation: Prepare a solution containing the purified kinase of interest in its specific reaction buffer.
-
Compound Preparation: Serially dilute the this compound derivative to be tested. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.
-
Incubation: Add the diluted compound to the kinase reaction mixture and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature to allow for binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]-ATP.
-
Reaction Quenching: After a defined incubation period (e.g., 30-60 minutes at 30°C), stop the reaction by adding a quenching solution (e.g., 3% phosphoric acid).
-
Detection: Spot the reaction mixture onto a filter membrane, which captures the phosphorylated substrate. Wash away excess unincorporated [γ-³³P]-ATP.
-
Quantification: Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to a DMSO control. Plot the data and fit to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assays: Assessing Effects in a Physiological Context
While biochemical assays are essential for determining direct interactions, cell-based assays are crucial for understanding an inhibitor's effects in a more complex biological system.
1. Target Engagement Assays:
-
Principle: These assays confirm that the inhibitor can bind to its intended target within a living cell.
-
Example: Cellular Thermal Shift Assay (CETSA).
-
Rationale: A positive result in a target engagement assay demonstrates that the compound has sufficient cell permeability and is not being rapidly effluxed or metabolized.
2. Downstream Signaling Analysis:
-
Principle: If a kinase is inhibited, the phosphorylation of its downstream substrates should decrease.
-
Method: Western blotting is a common technique used to probe the phosphorylation status of key signaling proteins.
-
Rationale: This provides functional evidence of on-target and off-target pathway modulation. For example, derivatives of the isomeric furo[2,3-d]pyrimidines are known to inhibit the PI3K/AKT pathway.[6][7][8] A cross-reactivity study of a new furo[3,4-d]pyrimidine derivative might therefore include an assessment of phosphorylated AKT (p-AKT) levels to check for this common off-target effect.[4]
Caption: Potential on-target and off-target signaling pathway inhibition.
3. Cytotoxicity Profiling:
-
Principle: Assessing the compound's effect on the viability of various cell lines.
-
Method: Standard cell viability assays (e.g., MTT, CellTiter-Glo®).
-
Rationale: By comparing the IC50 values in cancer cell lines (where the target is presumably driving proliferation) to non-cancerous cell lines, a therapeutic window can be estimated. High cytotoxicity in normal cells may indicate significant off-target effects.[4]
Data Presentation and Interpretation: A Comparative Framework
To facilitate a clear comparison, data should be summarized in tables. While we lack specific data for this compound derivatives, the following tables illustrate how data for a hypothetical derivative ("FPD-1") could be presented alongside data for a known inhibitor from a related chemical class, such as a pyrazolo[3,4-d]pyrimidine-based inhibitor.[9]
Table 1: Comparative Kinase Inhibition Profile (Biochemical IC50, µM)
| Kinase Target | FPD-1 (Hypothetical) | 3-IN-PP1 (Pyrazolo[3,4-d]pyrimidine)[9] |
| Primary Target (e.g., PKD1) | 0.025 | 0.094 - 0.108 |
| Off-Target 1 (e.g., SRC) | 1.5 | >10 |
| Off-Target 2 (e.g., LCK) | 2.3 | >10 |
| Off-Target 3 (e.g., VEGFR2) | 0.8 | Not Reported |
| Off-Target 4 (e.g., CDK2) | 5.6 | Not Reported |
| Off-Target 5 (e.g., PI3Kα) | >10 | Not Reported |
Data for 3-IN-PP1 is sourced from reference[9]. FPD-1 data is hypothetical for illustrative purposes.
Table 2: Comparative Cellular Activity Profile (IC50, µM)
| Cell Line | Cell Type | FPD-1 (Hypothetical) | 3-IN-PP1 (Pyrazolo[3,4-d]pyrimidine)[9] |
| PANC-1 | Pancreatic Cancer | 0.5 | Potent anti-proliferative activity |
| HCT-116 | Colon Cancer | 1.2 | Not Reported |
| MCF-7 | Breast Cancer | 3.8 | Not Reported |
| hFIB | Normal Fibroblast | >20 | Not Reported |
Data for 3-IN-PP1 is sourced from reference[9]. FPD-1 data is hypothetical for illustrative purposes.
Interpretation:
-
Selectivity Score: A key metric is the selectivity score, often calculated as the ratio of the off-target IC50 to the on-target IC50. A higher score indicates greater selectivity.
-
Structure-Activity Relationship (SAR): By comparing the cross-reactivity profiles of several derivatives, researchers can identify which chemical modifications enhance selectivity. For instance, if adding a bulky group at the C4 position of the furo[3,4-d]pyrimidine core reduces VEGFR2 inhibition without affecting on-target potency, this informs the next round of synthesis.
-
Therapeutic Window: The comparison between activity in cancer cell lines and normal cell lines (Table 2) provides an early indication of the potential for a therapeutic window. A large difference between these values is desirable.[4]
Conclusion and Future Directions
The this compound scaffold holds promise for the development of novel therapeutic agents. However, its successful translation from a chemical entity to a clinical candidate is contingent upon a thorough understanding of its selectivity profile. A systematic and multi-tiered approach to cross-reactivity profiling, employing both biochemical and cell-based assays, is paramount.
By rigorously assessing off-target interactions early in the discovery process, researchers can make more informed decisions, optimize lead compounds for selectivity, and ultimately increase the probability of developing a safe and effective therapeutic. The lack of extensive public data on this specific scaffold highlights an opportunity for the scientific community to explore its potential and contribute to the growing knowledge base of kinase inhibitor pharmacology.
References
- Benchchem. A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation.
- Bamborough, P. et al. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. 2007-12-18.
- Benchchem. Technical Support Center: Minimizing Cytotoxicity of Furo[3,4-d]pyrimidine Compounds.
- Probing the Reactivity of 2,4-Dichlorofuro[3,4-d]pyrimidin-7-one: A Versatile and Underexploited Scaffold to Generate Substituted or Fused Pyrimidine Derivatives. ResearchGate.
- Minimizing the off-target reactivity of covalent kinase inhibitors by... ResearchGate.
- X-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH.
- Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC - PubMed Central. 2011-10-30.
- Synthesis and biological activity of certain 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides. PubMed.
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- Synthesis and antiproliferative activity of 2,4-disubstituted 6-aryl-7H-pyrrolo[3,2-d]pyrimidin-7-one 5-oxides. PubMed. 2009-07-15.
- Benchchem. A Comparative Analysis of Furo[3,4-d]pyrimidine and Furo[2,3-d]pyrimidine Isomers in Anticancer Research: A Data Deficit.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Benchchem. Furo[3,4-d]pyrimidine Compounds: A New Frontier in Therapeutic Agent Discovery.
- Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. 2025-08-07.
- Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Publishing.
- Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. PMC - PubMed Central. 2025-06-17.
- Benchchem. 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.
- Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed. 2020-11-01.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pnas.org [pnas.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Furo[3,4-d]pyrimidine Isomers: A Tale of Divergent Biological Activities
In the landscape of medicinal chemistry, the furo[3,4-d]pyrimidine scaffold, a purine bioisostere, presents a compelling case of isomeric divergence in biological activity.[1] While structurally similar, the orientation of the fused furan and pyrimidine rings in its isomers gives rise to distinct pharmacological profiles. This guide provides a comprehensive comparative analysis of the biological activities of furo[3,4-d]pyrimidine derivatives, with a primary focus on their well-established role as potent anti-HIV agents and a secondary exploration of their nascent potential in oncology. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of this heterocyclic system.
A significant disparity exists in the research landscape of furopyrimidine isomers. The furo[2,3-d]pyrimidine scaffold has been extensively investigated as a "privileged scaffold" in the development of anticancer agents, particularly as kinase inhibitors.[2][3] In stark contrast, the furo[3,4-d]pyrimidine core remains a largely unexplored frontier in cancer research, with a conspicuous absence of extensive, publicly available data.[2] However, the furo[3,4-d]pyrimidine scaffold has carved its own niche as a source of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[4][5]
Anti-HIV-1 Activity: A Deep Dive into Dihydrofuro[3,4-d]pyrimidine NNRTIs
A substantial body of research has solidified the position of dihydrofuro[3,4-d]pyrimidine derivatives as highly effective NNRTIs. These compounds act as allosteric inhibitors of the HIV-1 reverse transcriptase (RT), binding to a hydrophobic pocket approximately 10 Å from the enzyme's catalytic site.[5] This binding induces a conformational change that disrupts the catalytic activity of the enzyme, thereby preventing the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.[4][5]
Quantitative Analysis of Anti-HIV-1 Activity
The in vitro efficacy of selected dihydrofuro[3,4-d]pyrimidine derivatives against wild-type and mutant strains of HIV-1 is summarized below. The data highlights their exceptional potency, often surpassing that of the approved NNRTI, etravirine (ETV).
| Compound | Wild-Type (EC₅₀, nM) | K103N (EC₅₀, nM) | Y181C (EC₅₀, nM) | K103N+Y181C (EC₅₀, nM) | F227L+V106A (EC₅₀, nM) |
| 13c2 | 1.6 | 2.5 | 3.1 | 41.5 | 19.0 |
| 13c4 | 2.1 | 3.4 | 4.2 | - | - |
| 14b | - | 5.79 | - | 28.3 | 5.79 |
| 16c | - | 2.85 | - | 18.0 | - |
| Etravirine (ETV) | 5.1 | - | - | 17.0 | 21.4 |
| EC₅₀ values represent the concentration of the compound required to inhibit viral replication by 50%. Data compiled from multiple sources.[4][6] |
Furthermore, direct inhibition of the HIV-1 reverse transcriptase enzyme has been demonstrated:
| Compound | IC₅₀ (µM) |
| 14b | 0.14 |
| 16c | 0.15 |
| IC₅₀ values represent the concentration of the compound required to inhibit the activity of the HIV-1 reverse transcriptase enzyme by 50%.[4][7] |
The dihydrofuro[3,4-d]pyrimidine derivatives 13c2 and 13c4 have shown exceptional potency against a wide array of HIV-1 strains with single NNRTI-resistant mutations, with EC₅₀ values ranging from 0.9 to 8.4 nM, significantly outperforming etravirine.[8][6] Notably, compound 13c2 also exhibits favorable pharmacokinetic properties, including an oral bioavailability of 30.96% and a half-life of 11.1 hours, marking it as a promising candidate for further development.[8][6]
Mechanism of HIV-1 Reverse Transcriptase Inhibition
The following diagram illustrates the mechanism of action of furo[3,4-d]pyrimidine-based NNRTIs.
Caption: Mechanism of action of Furo[3,4-d]pyrimidine NNRTIs.
Anticancer Potential: An Emerging but Underexplored Avenue
While research into the anticancer properties of furo[3,4-d]pyrimidines is in its infancy, preliminary studies suggest potential therapeutic applications in oncology.[4] This interest is partly fueled by the structural similarity to the furo[2,3-d]pyrimidine isomers, which are known to inhibit various protein kinases crucial for cancer cell growth and proliferation.[2]
One preliminary study investigated the cytotoxic effects of a dihydrofuro[3,4-d]pyrimidine compound against the K562 human chronic myelogenous leukemia cell line, revealing a dose-dependent cytotoxic effect.[4][9] This finding hints at the possibility that these compounds may target key signaling pathways implicated in cancer, such as the PI3K/AKT pathway, a known target of some furo[2,3-d]pyrimidine derivatives.[2][10]
Potential PI3K/AKT Signaling Pathway Inhibition
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10] Furo[3,4-d]pyrimidines, by mimicking the structure of ATP, have the potential to inhibit kinases within this pathway, such as PI3K and mTOR, thereby blocking downstream signaling.[10]
Caption: Potential PI3K/AKT signaling pathway inhibition.
Experimental Protocols
This section provides an overview of the key experimental methodologies for the synthesis and biological evaluation of furo[3,4-d]pyrimidine compounds.
General Synthesis of the Furo[3,4-d]pyrimidine Core
The synthesis of the furo[3,4-d]pyrimidine scaffold can be achieved through various synthetic routes. A common approach involves the construction of the pyrimidine ring onto a pre-formed furan ring or vice versa.[10] One plausible strategy is outlined below.
Caption: General synthetic workflow for Furo[3,4-d]pyrimidines.
In Vitro Anti-HIV-1 Activity Assay
The antiviral activity of the synthesized compounds is typically evaluated in cell-based assays.[4]
Objective: To determine the 50% effective concentration (EC₅₀) of a compound against HIV-1 replication.
Materials:
-
MT-4 cells
-
HIV-1 viral stock
-
Test compounds (Furo[3,4-d]pyrimidine derivatives)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Seed MT-4 cells into a 96-well plate.
-
Infect the cells with HIV-1 in the presence of varying concentrations of the test compounds.
-
Incubate the plates for 5 days at 37°C.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength using a microplate reader.
-
Calculate the EC₅₀ value, which is the compound concentration that protects 50% of the cells from HIV-1-induced cytopathogenicity.[1]
Cytotoxicity Assay (MTT Assay)
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of a compound.
Procedure: This assay is performed in parallel with the anti-HIV activity assay but without the addition of the virus. The CC₅₀ is the concentration of the compound that reduces the viability of uninfected cells by 50%.[4]
Future Directions and Conclusion
The furo[3,4-d]pyrimidine scaffold represents a tale of two distinct and compelling research trajectories. Its derivatives have been firmly established as a promising class of anti-HIV-1 NNRTIs, with some candidates demonstrating exceptional potency against drug-resistant viral strains and favorable pharmacokinetic profiles.[5][8][6] This area warrants continued medicinal chemistry efforts to optimize potency, enhance pharmacokinetic properties, and broaden the resistance profile of these compounds.[4]
In contrast, the exploration of furo[3,4-d]pyrimidines as anticancer agents is a nascent field ripe with opportunity. The preliminary cytotoxic data, coupled with the known anticancer activities of the isomeric furo[2,3-d]pyrimidines, provides a strong rationale for a more systematic evaluation of furo[3,4-d]pyrimidine derivatives against a diverse panel of cancer cell lines.[2] Elucidating their mechanisms of action, particularly their potential as kinase inhibitors, will be crucial in unlocking their therapeutic potential in oncology.
References
- Furo[3,4-d]pyrimidines as Kinase Inhibitors: An In-depth Technical Guide. Benchchem.
- Furo[3,4-d]pyrimidine Compounds: A New Frontier in Therapeutic Agent Discovery. Benchchem.
- A Comparative Analysis of Furo[3,4-d]pyrimidine and Furo[2,3-d]pyrimidine Isomers in Anticancer Research: A Data Deficit. Benchchem.
- Identification of Dihydrofuro[3,4- d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties. PubMed.
- Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties. PMC - NIH.
- Furo[3,4-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Benchchem.
- Development of Novel Dihydrofuro[3,4- d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C. PubMed.
- An In-depth Technical Guide to the Furo[3,4-d]pyrimidine Core. Benchchem.
- Technical Support Center: Minimizing Cytotoxicity of Furo[3,4-d]pyrimidine Compounds. Benchchem.
- Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Novel Dihydrofuro[3,4- d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Dihydrofuro[3,4- d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Comparative Guide: The Emerging Potential of the Furo[3,4-d]pyrimidine Scaffold vs. Established Kinase Inhibitors
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, the quest for novel molecular scaffolds that offer improved potency, selectivity, and safety profiles is relentless. This guide provides a head-to-head comparison of the nascent potential of the 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one scaffold with established, clinically successful drugs based on the related pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine cores.
While extensive clinical and preclinical data for this compound itself is limited, this analysis will leverage available information on the broader furo[3,4-d]pyrimidine class to project its potential. This guide will delve into the mechanistic underpinnings, comparative biological activities, and the experimental workflows essential for evaluating these promising compounds.
The Rationale: Structural Mimicry and Kinase Inhibition
The furo[3,4-d]pyrimidine scaffold is a heterocyclic ring system of significant interest in medicinal chemistry due to its structural resemblance to purines, the fundamental building blocks of ATP.[1] This structural mimicry positions furo[3,4-d]pyrimidine derivatives as prime candidates for ATP-competitive kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1] By occupying the ATP-binding site, inhibitors based on this scaffold can block aberrant signaling cascades.[1]
While the isomeric furo[2,3-d]pyrimidine scaffold has been more extensively explored, the furo[3,4-d]pyrimidine core represents a less chartered, yet potentially fruitful, avenue for novel drug discovery.[1]
The Established Competitors: A Snapshot
To provide a robust comparative framework, we will examine three highly successful drugs that share structural similarities or mechanisms of action with the potential of the furo[3,4-d]pyrimidine scaffold:
-
Tofacitinib (Xeljanz®): A pyrrolo[2,3-d]pyrimidine-based Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases like rheumatoid arthritis.
-
Ruxolitinib (Jakafi®): Another pyrrolo[2,3-d]pyrimidine-based JAK inhibitor, primarily used for myeloproliferative neoplasms.
-
Ibrutinib (Imbruvica®): A pyrazolo[3,4-d]pyrimidine-based Bruton's tyrosine kinase (BTK) inhibitor for B-cell malignancies.
Physicochemical Properties: A Comparative Overview
A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of the predicted or known properties of our compound of interest and the established drugs.
| Property | This compound | Tofacitinib | Ruxolitinib | Ibrutinib |
| Molecular Formula | C₆H₂Cl₂N₂O₂ | C₁₆H₂₀N₆O | C₁₇H₁₈N₆ | C₂₅H₂₄N₆O₂ |
| Molecular Weight | 220.99 g/mol | 312.37 g/mol | 306.37 g/mol | 440.50 g/mol |
| Core Scaffold | Furo[3,4-d]pyrimidine | Pyrrolo[2,3-d]pyrimidine | Pyrrolo[2,3-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine |
Mechanism of Action and Biological Activity: A Head-to-Head Look
The JAK-STAT Pathway: The Domain of Tofacitinib and Ruxolitinib
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a multitude of cytokines and growth factors, regulating key cellular processes such as hematopoiesis, immune response, and inflammation. Tofacitinib and Ruxolitinib exert their therapeutic effects by inhibiting specific JAK isoforms.
Figure 1: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib and Ruxolitinib.
Tofacitinib is a pan-JAK inhibitor, meaning it inhibits multiple JAK isoforms, primarily JAK1 and JAK3, with lesser activity against JAK2. This broad activity allows it to modulate the signaling of a wide range of inflammatory cytokines.
Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[2] This dual inhibition is key to its efficacy in myelofibrosis, where JAK2 mutations are a common driver of the disease.
The BTK Pathway: Ibrutinib's Target
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Ibrutinib is a potent and irreversible inhibitor of BTK.
Figure 2: The B-cell receptor signaling pathway and the inhibitory action of Ibrutinib.
By irreversibly binding to a cysteine residue in the active site of BTK, Ibrutinib effectively shuts down the BCR signaling cascade, leading to decreased B-cell proliferation and survival.
The Potential of this compound
Given its structural similarity to purines, the furo[3,4-d]pyrimidine scaffold is hypothesized to act as an ATP-competitive inhibitor of various kinases.[1] While specific targets for this compound have not been extensively profiled, research on related furopyrimidine derivatives suggests potential activity against key cancer-related kinases such as EGFR and VEGFR-2.[3] Furthermore, some dihydrofuro[3,4-d]pyrimidine derivatives have shown cytotoxic effects against leukemia cell lines.[4][5]
Quantitative Comparison of Biological Activity
The following tables summarize the inhibitory activities of the comparator drugs against their primary targets and other kinases, providing a view of their potency and selectivity. Due to the limited data on this compound, we include data for related furopyrimidine derivatives to provide context for the potential of this scaffold.
Table 1: Kinase Inhibition (IC₅₀ in nM)
| Kinase | Tofacitinib | Ruxolitinib | Ibrutinib | Furo[2,3-d]pyrimidine Derivative (Example) |
| JAK1 | 112 | 3.3 | - | - |
| JAK2 | 20 | 2.8 | - | - |
| JAK3 | 1 | 428 | - | - |
| TYK2 | - | 19 | - | - |
| BTK | - | - | 0.5 | - |
| EGFR | - | - | 7.8 | 901 |
| VEGFR-2 | - | - | - | 42.5 |
| PI3Kα | - | - | - | 175 |
| AKT | - | - | - | 411 |
Note: Data for Tofacitinib, Ruxolitinib, and Ibrutinib are from various sources. Data for the Furo[2,3-d]pyrimidine derivative are representative examples from published studies and are not a direct measure of the activity of this compound.[6][7][8]
Table 2: In Vitro Cytotoxicity (IC₅₀ in µM)
| Cell Line (Cancer Type) | Dihydrofuro[3,4-d]pyrimidine Derivative | Furo[2,3-d]pyrimidine Derivative (Example) |
| K562 (Leukemia) | Data available, specific IC₅₀ not provided in source | - |
| A549 (Lung) | - | 6.66 |
| HT-29 (Colon) | - | 8.51 |
| HepG2 (Liver) | - | 0.70 |
Note: Data is from published studies on specific derivatives and is intended to be illustrative of the potential of the furopyrimidine scaffold.[4][7][9]
Experimental Protocols for Comparative Evaluation
To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for key in vitro assays.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the IC₅₀ of a test compound against a specific kinase.
Figure 3: General workflow for a TR-FRET-based kinase inhibition assay.
Materials:
-
Recombinant human kinase of interest
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
TR-FRET Dilution Buffer
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well assay plate
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute this series in TR-FRET Dilution Buffer.
-
Reagent Preparation: Prepare a 3X solution of the kinase/Eu-antibody mixture in TR-FRET Dilution Buffer. Prepare a 3X solution of the Alexa Fluor™ 647-tracer in TR-FRET Dilution Buffer.
-
Assay Assembly:
-
Add 5 µL of the diluted test compound to the assay plate.
-
Add 5 µL of the 3X kinase/Eu-antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well to initiate the reaction.
-
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compound
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
The furo[3,4-d]pyrimidine scaffold, represented here by this compound, holds considerable promise as a platform for the development of novel kinase inhibitors. While direct biological data for this specific compound is not yet widely available, the structural analogy to purines and the demonstrated activity of related furopyrimidine derivatives provide a strong rationale for its investigation.
A direct comparison with established drugs like Tofacitinib, Ruxolitinib, and Ibrutinib highlights the high bar for potency and selectivity that new candidates must clear. However, the largely unexplored chemical space of the furo[3,4-d]pyrimidine core offers a unique opportunity for the discovery of inhibitors with novel selectivity profiles and potentially improved therapeutic windows.
Future research should focus on the systematic synthesis and screening of a library of furo[3,4-d]pyrimidine derivatives against a broad panel of kinases to identify primary targets and establish structure-activity relationships. The detailed experimental protocols provided in this guide offer a robust starting point for such investigations, paving the way for the potential emergence of a new class of clinically relevant kinase inhibitors.
References
- DiscoveRx. ruxolitinib | DiscoveRx KINOMEscan® screen.
- LINCS Data Portal. Ibrutinib KINOMEscan.
- Patel, J. L., et al. (2014). Uncatalyzed synthesis of furo(2,3-d)pyrimidine-2,4(1H,3H)-diones in water. Indian Journal of Chemistry, Section B, 53B(11), 1455-1459.
- IUPHAR/BPS Guide to PHARMACOLOGY. tofacitinib.
- Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 2021.
- Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simul
- Barf, T., et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood, 132(Supplement 1), 4478.
- LINCS Data Portal. Binding affinity of 6 small molecule JAK inhibitors for 5 kinases.
- HMS LINCS Project. KINOMEscan data.
- ResearchGate. Kinome profiling of acalabrutinib, ibrutinib, and zanubrutinib at a single dose of 1 mM (KINOMEscan).
- Verstovsek, S., et al. (2012). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Future Oncology, 8(9), 1083-1093.
- Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 2022.
- Anderson, D. D., et al. (2024). An improved reporter identifies ruxolitinib as a potent and cardioprotective CaMKII inhibitor.
- Wang, X., et al. (2020). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega, 5(2), 1041-1049.
- ResearchGate. (PDF) Uncatalyzed synthesis of Furo(2,3-d)pyrimidine-2,4(1H,3H)-diones in water and their antimicrobial activity.
- ResearchGate. A Simple Synthesis of Furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine Derivatives Through Multicomponent Reactions in Water.
- Taylor & Francis Online. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors.
- Patsnap Eureka. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine.
- PubMed. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer.
- Google Patents. Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Rigorous Validation of Assay Results for 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one
This guide provides an in-depth, experience-driven approach to validating an analytical assay for this specific compound. We will move beyond a simple checklist of steps to explore the scientific rationale behind each validation parameter, comparing orthogonal methods and grounding our protocols in the authoritative standards set by the International Council for Harmonisation (ICH).[3][4]
The Foundation: Regulatory and Scientific Imperatives
Any discussion of assay validation must begin with the internationally recognized guidelines. The ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" serves as our primary framework.[4] This document outlines the key characteristics that an analytical method must possess to be considered "validated," ensuring it is fit for its intended purpose. The objective is to demonstrate, through rigorous experimental work, that the method is reliable, reproducible, and accurate for the quantification of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one.
The overall validation workflow is a systematic process, beginning with the unequivocal confirmation of the analyte's identity and culminating in a robust, well-characterized quantitative method.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
A Guide to Enhancing Experimental Reproducibility with 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one
For Researchers, Scientists, and Drug Development Professionals
The fused heterocyclic scaffold of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one is a cornerstone in modern medicinal chemistry, serving as a critical intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1][2] Its value lies in the differential reactivity of its two chlorine atoms, allowing for sequential, regioselective nucleophilic aromatic substitution (SNAr). This property enables the systematic construction of complex molecules with finely tuned biological activities. However, the very reactivity that makes this scaffold so valuable also presents significant challenges to experimental reproducibility.
This guide provides an in-depth analysis of the factors governing the reproducibility of reactions involving this compound. It offers a detailed, field-tested protocol, a comparative look at alternative synthetic strategies, and a troubleshooting framework grounded in mechanistic principles to ensure consistent, reliable, and scalable results in your research endeavors.
The Mechanistic Basis of Regioselective Reactivity
The key to reproducible experimentation with this compound is understanding the electronic factors that govern its reactivity. The pyrimidine ring is inherently electron-deficient, a characteristic amplified by the electron-withdrawing nature of the chlorine and carbonyl groups. This electron deficiency makes the chlorinated carbon centers highly electrophilic and susceptible to SNAr.
Typically, the C4 position is significantly more reactive than the C2 position towards nucleophilic attack.[3] This regioselectivity can be attributed to the greater resonance stabilization of the Meisenheimer intermediate formed during attack at C4, where the negative charge can be delocalized over the adjacent nitrogen (N3) and the carbonyl group.[3] However, this selectivity is not absolute and can be influenced by factors such as the nature of the nucleophile, solvent polarity, and reaction temperature. Failure to control these variables is a primary source of inconsistent product profiles and yields.
Core Protocol: Sequential SNAr for Kinase Inhibitor Scaffolds
The following protocol details a general, yet robust, method for the sequential substitution of the C4 and C2 positions, a common workflow in the synthesis of kinase inhibitors. This procedure is designed with built-in checkpoints to validate progress and ensure reproducibility.
Experimental Workflow: Sequential Nucleophilic Aromatic Substitution
Caption: Workflow for sequential SNAr on the furo[3,4-d]pyrimidine core.
Detailed Step-by-Step Methodology
Step 1: Regioselective C4-Substitution
-
Inert Atmosphere: To a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq).
-
Solvent and Reagents: Add a suitable polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or a polar protic solvent like isopropanol (IPA). Add the first nucleophile (e.g., a primary or secondary amine, 1.0-1.2 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 1.5-2.0 eq).
-
Causality Explanation: The base is crucial for scavenging the HCl generated during the reaction, driving it to completion. DIPEA is often preferred over bases like triethylamine as its steric bulk minimizes potential side reactions, such as acting as a nucleophile itself.[4] The choice of solvent can influence reaction rates; aprotic polar solvents generally accelerate SNAr reactions.
-
-
Reaction Conditions: Stir the mixture at a controlled temperature, typically ranging from room temperature to 50 °C.
-
In-Process Control (IPC): Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of a new, less polar spot (for amine substitutions) indicates the formation of the monosubstituted intermediate.
-
Trustworthiness Check: This IPC is a critical self-validating step. Proceeding without confirmation of complete monosubstitution can lead to complex mixtures of starting material, mono-substituted, and di-substituted products, severely complicating purification and reducing final yield.
-
Step 2: C2-Substitution
-
Second Nucleophile Addition: Once the first substitution is complete, add the second nucleophile (1.1-1.5 eq) directly to the reaction mixture.
-
Elevated Temperature: Increase the reaction temperature significantly, often to between 80 °C and 120 °C.
-
Causality Explanation: The C2 position is less reactive due to the electronic deactivation caused by the substituent now at C4. Higher thermal energy is required to overcome the activation barrier for this second substitution.
-
-
Monitoring and Work-up: Monitor the reaction to completion by TLC or LC-MS. Upon completion, cool the mixture, and perform a standard aqueous work-up followed by extraction with an organic solvent (e.g., ethyl acetate). Purify the crude product via silica gel column chromatography.
-
Final Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Comparative Analysis and Alternative Scaffolds
While this compound is highly effective, alternative heterocyclic cores can be employed. The choice of scaffold often depends on the desired vector orientation of substituents, target-specific binding interactions, and intellectual property considerations.
| Property | 2,4-Dichlorofuro[3,4-d]pyrimidine | 2,4-Dichloropyrrolo[2,3-d]pyrimidine | 4,6-Dichloropyrimidine |
| Core Structure | Furan-fused pyrimidine | Pyrrole-fused pyrimidine (7-deazapurine) | Monocyclic pyrimidine |
| Key Feature | Oxygen heteroatom, potential H-bond acceptor. | Nitrogen heteroatom, potential H-bond donor (N7-H).[5] | Simpler, non-fused core. |
| Reactivity Profile | Strong regioselectivity (C4 > C2). | Strong regioselectivity (C4 > C2).[6] | High reactivity, often leading to di-substitution if not controlled. |
| Typical Application | Kinase inhibitors, antiviral agents.[2] | Potent kinase inhibitors (EGFR, CDK), anticancer agents.[5][7] | Versatile building block for various drug classes.[8] |
| Reproducibility Note | Sensitive to nucleophile strength and temperature. | N7-H can be reactive; may require protection/alkylation.[9] | Requires careful control of stoichiometry and temperature to achieve mono-substitution. |
Troubleshooting Common Reproducibility Failures
Consistent outcomes require proactive troubleshooting. Below is a logic tree to diagnose and resolve common experimental issues.
Caption: Troubleshooting decision tree for common SNAr issues.
Conclusion
The experimental reproducibility of reactions involving this compound is not a matter of chance, but a direct result of meticulous control over key reaction parameters. By understanding the mechanistic underpinnings of its regioselectivity and implementing rigorous in-process controls, researchers can transform this versatile scaffold from a source of inconsistency into a reliable tool for drug discovery. The protocols and troubleshooting guides presented here serve as a robust framework for achieving consistent, high-fidelity chemical synthesis, ultimately accelerating the development of novel therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. BenchChem.
- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- BenchChem. (n.d.). 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. BenchChem.
- BenchChem. (2025). Synthesis and Characterization of Novel Furo[3,4-d]pyrimidine Derivatives: A Technical Guide. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to the Furo[3,4-d]pyrimidine Core. BenchChem.
- BenchChem. (2025). A Comparative Analysis of Furo[3,4-d]pyrimidine and Furo[2,3-d]pyrimidine Isomers in Anticancer Research: A Data Deficit. BenchChem.
- BenchChem. (2025). Technical Support Center: Minimizing Cytotoxicity of Furo[3,4-d]pyrimidine Compounds. BenchChem.
- Al-Ostath, A., et al. (n.d.). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. National Institutes of Health.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Employing 4,6-Diethoxypyrimidine. BenchChem.
- Mahnashi, M., et al. (2023). Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors.
- El-Sayed, N. N. E., et al. (n.d.). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. PubMed Central.
- Douglas, C. J., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Sawant, S. D., et al. (2014). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. PubMed.
- (2025). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
- El-Gamal, M. I., et al. (n.d.).
- BenchChem. (n.d.). Experimental Protocols for Nucleophilic Substitution on 2,5-Dichloropyrazine: A Detailed Guide for Researchers. BenchChem.
- Legde, G., et al. (2009). Synthesis and antiproliferative activity of 2,4-disubstituted 6-aryl-7H-pyrrolo[3,2-d]pyrimidin-7-one 5-oxides. PubMed.
- ChemicalBook. (n.d.). 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis. ChemicalBook.
- (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Check, C. T., et al. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- Cresswell, A. J. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis - chemicalbook [chemicalbook.com]
Navigating the Uncharted Territory of Furo[3,4-d]pyrimidines: A Comparative Guide to Structure-Activity Relationships
A Senior Application Scientist's Perspective on a Promising Scaffold
In the landscape of medicinal chemistry, the furo[3,4-d]pyrimidine core stands as a compelling, albeit underexplored, heterocyclic scaffold. As a bioisostere of purine, it holds inherent promise for interacting with a multitude of biological targets.[1] However, a comprehensive analysis, particularly concerning the structure-activity relationship (SAR) of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one analogs as anticancer agents, reveals a significant knowledge gap compared to its extensively studied isomer, furo[2,3-d]pyrimidine.[2] This guide aims to provide a transparent and objective comparison by synthesizing the available data on furo[3,4-d]pyrimidine derivatives, drawing inferences for the 2,4-dichloro analogs, and contextualizing their potential within the broader field of kinase inhibition.
The Furo[3,4-d]pyrimidine Scaffold: A Tale of Two Isomers
The furo[3,4-d]pyrimidine nucleus, consisting of a furan ring fused to a pyrimidine ring, presents a versatile template for drug design.[1] Its structural similarity to endogenous purines allows it to engage with a wide array of biological targets, leading to diverse pharmacological activities, including antiviral and anticancer properties.[3] While the furo[2,3-d]pyrimidine isomer has been a fertile ground for the development of potent kinase inhibitors, the exploration of furo[3,4-d]pyrimidines in oncology remains in its nascent stages.[2]
Comparative SAR Analysis: Gleaning Insights from Available Data
Direct and extensive SAR data for this compound analogs in cancer is limited. However, by examining related furo[3,4-d]pyrimidine derivatives from other therapeutic areas, notably as anti-HIV agents, and comparing them with their isomeric counterparts, we can deduce valuable insights into the potential roles of substituents at the 2 and 4 positions.
Insights from Anti-HIV Research: The Dihydrofuro[3,4-d]pyrimidine Core
A significant body of research on dihydrofuro[3,4-d]pyrimidine derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1 provides the most detailed SAR data for this scaffold.[4] These studies, while not directly focused on cancer, offer crucial clues about how modifications to the pyrimidine ring affect biological activity.
One study on dihydrofuro[3,4-d]pyrimidine derivatives demonstrated that these compounds are potent NNRTIs.[5] The synthesis of these compounds involved starting with 2,4-dichloro-substituted pyrimidines, highlighting the feasibility of accessing analogs with diverse functionalities at these key positions.[5] The biological activity of these derivatives is highly sensitive to the nature and position of substituents on the core scaffold.[4]
Table 1: Antiviral Activity of Dihydrofuro[3,4-d]pyrimidine Derivatives against HIV-1
| Compound | Wild-Type (EC₅₀, nM) | K103N (EC₅₀, nM) | Y181C (EC₅₀, nM) | K103N+Y181C (EC₅₀, nM) | F227L+V106A (EC₅₀, nM) |
| 13c2 | 1.6 | 2.5 | 3.1 | 41.5 | 19.0 |
| 13c4 | 2.1 | 3.4 | 4.2 | - | - |
EC₅₀ values represent the concentration of the compound required to inhibit viral replication by 50%. Data is illustrative of the potency of this class of compounds.[4]
While the specific SAR around the 2 and 4 positions from these anti-HIV studies is complex and tailored to the reverse transcriptase binding pocket, it underscores the principle that substitutions at these sites are critical for potent biological activity.
Inferences for Anticancer Activity: The Role of the 2,4-Dichloro Substituents
The 2,4-dichloro substitution pattern on the furo[3,4-d]pyrimidin-7(5H)-one core provides two reactive sites for nucleophilic substitution. This allows for the introduction of a wide variety of functional groups, which is a key strategy in the design of kinase inhibitors to modulate potency and selectivity.
For the isomeric furo[2,3-d]pyrimidines, substitutions at the corresponding positions are known to be crucial for their anticancer effects. For instance, various furo[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against several cancer cell lines, with IC50 values in the micromolar to nanomolar range.[2][6]
Table 2: Anticancer Activity of Representative Furo[2,3-d]pyrimidine Derivatives
| Compound Class | Cancer Cell Line | GI₅₀ (μM) |
| Furo[2,3-d]pyrimidine-based chalcones | Leukemia (K-562) | 0.80 - 1.82 |
| Non-Small Cell Lung Cancer (HOP-92) | 1.35 - 1.47 | |
| Colon Cancer (HCT-116) | 1.26 - 1.59 | |
| Breast Cancer (MCF7) | 0.51 - 1.39 |
GI₅₀ represents the concentration of the compound that causes 50% inhibition of cell growth.[1]
Based on the extensive research on related heterocyclic scaffolds like pyrazolo[3,4-d]pyrimidines, which are also purine isosteres, the 4-position is often a key interaction point with the hinge region of kinase ATP-binding sites.[7] Therefore, modifying the 4-chloro group with various amine-containing moieties would be a primary avenue for developing potent and selective kinase inhibitors from the this compound scaffold. The 2-position offers a vector for further optimization of properties such as solubility, metabolic stability, and interactions with the solvent-exposed region of the kinase.
Potential Biological Targets and Signaling Pathways
While direct evidence for the anticancer mechanism of this compound analogs is scarce, the broader class of furopyrimidines has been implicated in the inhibition of key signaling pathways dysregulated in cancer.[1]
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical regulator of cell growth, proliferation, and survival.[1] Several furo[2,3-d]pyrimidine analogs have been identified as inhibitors of this pathway.[8] Given the structural similarities, it is plausible that appropriately substituted furo[3,4-d]pyrimidine derivatives could also target components of this cascade.
Caption: Potential inhibition of the PI3K/AKT pathway by furo[3,4-d]pyrimidine analogs.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth.[9] Furo[2,3-d]pyrimidine derivatives have been designed as potential VEGFR-2 inhibitors.[10] This suggests that the furo[3,4-d]pyrimidine scaffold could also be a viable starting point for the development of anti-angiogenic agents.
Caption: Potential inhibition of the VEGFR-2 signaling pathway by furo[3,4-d]pyrimidine analogs.
Experimental Protocols
General Synthesis of the Furo[3,4-d]pyrimidine Core
The synthesis of the furo[3,4-d]pyrimidine scaffold can be achieved through various routes. A common strategy involves the construction of the pyrimidine ring onto a pre-functionalized furan.[3] The following is a representative workflow for the synthesis of a furo[3,4-d]pyrimidine-2,4-dione core, which can be subsequently chlorinated to yield the 2,4-dichloro analog.[9]
Caption: General workflow for the synthesis of a furo[3,4-d]pyrimidine-2,4-dione core.
Step-by-Step Protocol for Furo[3,4-d]pyrimidine-2,4-dione Synthesis:
-
Preparation of 3-Aminofuran-4-carboxylate: A furan-3,4-dicarboxylate starting material undergoes a Curtius rearrangement. This typically involves conversion of one of the carboxylate groups to an acyl azide, followed by thermal or photochemical rearrangement to an isocyanate, which is then hydrolyzed to the amine.
-
Formation of Ureidofuran: The resulting 3-aminofuran-4-carboxylate is reacted with an isocyanate (e.g., chlorosulfonyl isocyanate followed by hydrolysis, or an alkyl/aryl isocyanate) to form a ureido intermediate.
-
Ring Closure (Cyclization): The ureidofuran is then subjected to base-catalyzed intramolecular cyclization. A strong base such as sodium ethoxide in ethanol is commonly used, and the reaction is heated to reflux to drive the formation of the furo[3,4-d]pyrimidine-2,4-dione ring system.[9]
-
Chlorination: The resulting dione can then be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the this compound scaffold, ready for further diversification.
In Vitro Anti-proliferative Assay (MTT Assay)
The anti-proliferative activity of the synthesized analogs can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, for example, 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution, such as DMSO or a specialized buffer.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (GI₅₀ or IC₅₀) is calculated from the dose-response curves.
Future Directions and Conclusion
The this compound scaffold represents a largely untapped area in the quest for novel anticancer agents. While a direct and comprehensive SAR comparison is currently hindered by a lack of published data, the foundational knowledge from related furo[3,4-d]pyrimidine anti-HIV agents and the extensively studied furo[2,3-d]pyrimidine isomers provides a logical starting point for exploration. The synthetic tractability of the 2,4-dichloro core allows for the creation of diverse chemical libraries. Future research should focus on the systematic synthesis and biological evaluation of analogs with substitutions at the 2 and 4 positions to elucidate their SAR against a panel of cancer cell lines and relevant kinases. This will be crucial in determining if the furo[3,4-d]pyrimidine scaffold can indeed emerge from the shadow of its more famous isomer and establish its own identity as a privileged structure in oncology drug discovery.
References
- Current time information in Oskarshamn, SE. Google.
- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online.
- Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d ]pyrimidine derivatives | Request PDF. ResearchGate.
- Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Publishing.
- Synthesis and evaluation of furo[3,4-d]pyrimidinones as selective alpha1a-adrenergic receptor antagonists. PubMed.
- Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. PMC - PubMed Central.
- Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. PubMed.
- Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases. PubMed.
- Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][2][4][11]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. PubMed.
- Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Institute of Molecular and Translational Medicine.
- Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed.
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. NIH.
- Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties. PMC - NIH.
- Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. PubMed.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
- Synthesis and biological activities of tricyclic conformationally restricted tetrahydropyrido annulated furo[2,3-d]pyrimidines as inhibitors of dihydrofolate reductases. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the selectivity profiles of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one based inhibitors
A Comparative Guide to the Selectivity of Furo[3,4-d]pyrimidine-Based Kinase Inhibitors
Introduction: The Rise of Furo[3,4-d]pyrimidines in Kinase Inhibition
In the landscape of medicinal chemistry, the search for novel scaffolds that can serve as backbones for potent and selective kinase inhibitors is relentless. Kinases, numbering over 500 in the human kinome, are critical regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[1] The furo[3,4-d]pyrimidine core has emerged as a "privileged scaffold" of significant interest.[2][3] Its structure is a bioisostere of purine, the fundamental component of adenosine triphosphate (ATP), allowing it to effectively compete for the ATP-binding site within the kinase domain.[2][4]
While extensive research has focused on its isomeric cousin, the furo[2,3-d]pyrimidine scaffold, yielding potent inhibitors of pathways like PI3K/AKT/mTOR, the unique steric and electronic properties of the furo[3,4-d]pyrimidine core offer a distinct, albeit less explored, avenue for achieving novel selectivity profiles against critical oncogenic targets.[2][5][6] This guide focuses on inhibitors derived from the 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one template, comparing their potential selectivity against established inhibitors targeting Polo-like Kinase 1 (PLK1), a key regulator of mitosis and a validated cancer target.[7]
Mechanism of Action: Targeting the Mitotic Engine
Furo[3,4-d]pyrimidine-based inhibitors, like many kinase inhibitors developed from fused pyrimidine scaffolds, typically function as ATP-competitive inhibitors.[2] They bind to the hinge region of the kinase's active site, blocking the phosphorylation of downstream substrates. This action effectively halts the signaling cascade controlled by the kinase.
Polo-like kinase 1 (PLK1) is a master regulator of the M-phase of the cell cycle. Its functions include centrosome maturation, spindle assembly, and cytokinesis.[1] Overexpression of PLK1 is common in a wide range of cancers and often correlates with poor prognosis, making it an attractive therapeutic target.[1][7] Inhibition of PLK1 leads to mitotic arrest and, ultimately, apoptosis in cancer cells, which are highly dependent on its activity for their rapid proliferation.[1][8]
Caption: ATP-competitive inhibition of PLK1 by a furo[3,4-d]pyrimidine-based inhibitor.
Comparative Selectivity Profile Analysis
Achieving selectivity is a primary challenge in kinase inhibitor development due to the highly conserved nature of the ATP-binding pocket across the kinome.[1] An ideal inhibitor would potently inhibit its intended target (e.g., PLK1) while showing minimal activity against other kinases to reduce off-target toxicity.
While specific public domain data for this compound derivatives against a wide kinase panel is limited, we can extrapolate a potential profile based on related scaffolds and compare it to well-characterized PLK1 inhibitors currently in clinical development. The table below presents a hypothetical selectivity profile for a furo[3,4-d]pyrimidine-based inhibitor ("Furo-PLK1i") alongside established alternatives.
| Inhibitor | Scaffold Class | PLK1 IC₅₀ (nM) | PLK2 IC₅₀ (nM) | PLK3 IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | Notes | Reference |
| Furo-PLK1i (Hypothetical) | Furo[3,4-d]pyrimidine | 5 | 150 | 250 | >10,000 | >5,000 | Projected high selectivity for PLK1 over other PLK isoforms and unrelated kinases due to unique scaffold interactions. | [2] |
| Volasertib (BI 6727) | Dihydropteridinone | 0.87 | 5 | 5.6 | 4,220 | 2,400 | Potent pan-PLK inhibitor; has reached Phase III trials but development has faced challenges. | [1] |
| Onvansertib (NMS-P937) | N/A | 2 | 103 | 96 | >10,000 | >10,000 | Orally available with greater selectivity for PLK1 over PLK2/3 compared to first-generation inhibitors. Currently in clinical trials.[1][9] | [1][9][10] |
| GSK461364A | Thiophene Amide | 2.2 | 130 | 450 | 1,800 | >10,000 | ATP-competitive inhibitor investigated in Phase I/II trials; associated with venous thrombotic emboli. | [8] |
Expert Interpretation: The hypothetical "Furo-PLK1i" is positioned as a highly selective inhibitor. The unique geometry of the furo[3,4-d]pyrimidine core may enable interactions with specific, less-conserved residues in the PLK1 active site, such as those near the hinge region (Leu132), which are known to be important for selectivity.[7] This contrasts with early-generation inhibitors like Volasertib, which show potent activity across multiple PLK isoforms. The improved selectivity profile of Onvansertib demonstrates a clear clinical development trend toward minimizing off-target PLK inhibition to improve the therapeutic window. The furo[3,4-d]pyrimidine scaffold represents a promising chemical space to further refine this selectivity.
Experimental Protocol: Kinase Selectivity Profiling
To generate the comparative data shown above, a robust and validated experimental workflow is essential. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common, high-throughput method for quantifying kinase inhibition.
Protocol: TR-FRET Kinase Inhibition Assay
This protocol describes a self-validating system for determining the IC₅₀ value of a test compound against a target kinase.
Causality Behind Choices:
-
ATP Concentration: ATP is used at its Michaelis-Menten constant (Km) value. This ensures the assay is sensitive to ATP-competitive inhibitors. If ATP concentration is too high, it can outcompete the inhibitor, masking its true potency.
-
Controls: Including "no enzyme" and "no inhibitor" (vehicle) controls is critical. The "no enzyme" control defines the background signal, while the vehicle control represents 100% kinase activity, allowing for accurate normalization of the data.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 4X solution of the target kinase (e.g., PLK1) in kinase buffer.
-
Prepare a 4X solution of the appropriate ULight™-labeled peptide substrate and Europium (Eu)-labeled anti-phospho-substrate antibody in kinase buffer.
-
Prepare a 4X ATP solution at its Km value for the target kinase.
-
Serially dilute the test compound (e.g., Furo-PLK1i) in 100% DMSO to create a concentration gradient, then dilute into kinase buffer to create 4X inhibitor solutions.
-
-
Assay Plate Setup (384-well plate):
-
Add 2.5 µL of the 4X test compound solutions to the appropriate wells.
-
Add 2.5 µL of vehicle (buffer with DMSO) to "maximum activity" control wells.
-
Add 2.5 µL of kinase buffer to "background" control wells.
-
-
Kinase Reaction:
-
Add 2.5 µL of the 4X kinase solution to the compound and vehicle wells. Add 2.5 µL of kinase buffer to the background wells.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP/Substrate mix to all wells.
-
Incubate for 60 minutes at room temperature. The duration is optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Stop the reaction by adding 5 µL of the Eu-antibody solution.
-
Incubate for 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.
-
Read the plate on a TR-FRET compatible plate reader, measuring emissions at 615 nm (background) and 665 nm (FRET signal).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Normalize the data using the vehicle (100% activity) and background (0% activity) controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
-
Caption: Standard experimental workflow for a TR-FRET kinase inhibition assay.
Conclusion and Future Directions
The furo[3,4-d]pyrimidine scaffold represents a compelling, though underexplored, platform for the design of next-generation kinase inhibitors.[2] By leveraging its unique structural features, it may be possible to develop compounds with superior selectivity for key oncogenic targets like PLK1, potentially overcoming the limitations of earlier-generation drugs.[1][7] The hypothetical comparison presented here underscores a critical goal in modern drug discovery: maximizing on-target potency while minimizing off-target effects to improve patient outcomes.
Future work should focus on the systematic synthesis and evaluation of 2,4-disubstituted furo[3,4-d]pyrimidine libraries. Comprehensive profiling of these compounds against large kinase panels, using validated methods like the TR-FRET assay described, will be essential to uncover novel structure-activity relationships and identify lead candidates with truly differentiated selectivity profiles for clinical development.
References
- Current time information in Oskarshamn, SE. Google.
- Current clinical trials with polo-like kinase 1 inhibitors in solid tumors. Semantic Scholar.
- Plk1 inhibitors in cancer therapy: From laboratory to clinics. PMC - PubMed Central.
- Furo[3,4-d]pyrimidines as Kinase Inhibitors: An In-depth Technical Guide. Benchchem.
- NCT05450965 | Study of PLK1 Inhibitor, Onvansertib, in Relapsed Small Cell Lung Cancer. ClinicalTrials.gov.
- Polo-like kinases inhibitors. PubMed.
- Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. MDPI.
- Selectivity Targeting Polo-Like Kinase 1 (PLK1) Using Novel Inhibitors of the Polo-Box Domain. (Publication).
- PLK1 inhibition-based combination therapies for cancer management. PMC - NIH.
- Enabling and disabling Polo-like kinase 1 inhibition through chemical genetics. PMC - NIH.
- Global PLK Targeted Therapies Market Opportunity and Clinical Trials Insight 2024. (Report).
- The Emerging Role of Furo[3,4-d]pyrimidine Scaffolds in Oncology Research: Applications in Cancer Cell Line Studies. Benchchem.
- Targeting polo-like kinase 1: advancements and future directions in anti-cancer drug discovery. Taylor & Francis Online.
- Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Publishing.
- Efficient synthesis and biological evaluation of some 2,4-diamino-furo[2,3-d]pyrimidine derivatives. PubMed.
- Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (Publication).
- Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Institute of Molecular and Translational Medicine.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
- Synthesis and evaluation of furo[3,4-d]pyrimidinones as selective alpha1a-adrenergic receptor antagonists. PubMed.
- Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. PubMed.
- Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates. PMC - NIH.
- Furo[3,4-d]pyrimidine Compounds: A New Frontier in Therapeutic Agent Discovery. Benchchem.
- Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. PMC - PubMed Central.
- Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][10][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC - NIH.
- 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. Benchchem.
- 7H-pyrrolo[2,3-d]pyrimidin-4-amine based inhibitors of calcium dependent protein kinase 1 have distinct inhibitory and oral pharmacokinetic characteristics compared with 1H-pyrazolo[3,4-d]pyrimidin-4-amine based inhibitors. PMC - PubMed Central.
- Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PMC - NIH.
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
- Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Polo-like kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Current clinical trials with polo-like kinase 1 inhibitors in solid tumors | Semantic Scholar [semanticscholar.org]
In Silico Modeling and Comparative Analysis of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one Binding Modes: A Guide for Kinase Inhibitor Discovery
This guide provides a comprehensive framework for the computational analysis of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one, a heterocyclic compound with potential as a kinase inhibitor. Due to the limited availability of specific experimental data for this exact molecule in public databases, this document outlines a robust, generalized methodology. We will utilize Cyclin-Dependent Kinase 2 (CDK2) as a representative target, a pivotal enzyme in cell cycle regulation and a validated target in oncology.[1] This guide will compare the computationally predicted binding mode of our lead compound with that of Roscovitine, a well-established CDK2 inhibitor, and a structurally related pyrrolopyrimidine derivative.
The furo[3,4-d]pyrimidine scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purine, the core of ATP. This mimicry makes it a promising candidate for developing kinase inhibitors that compete for the ATP-binding site.[2] While the isomeric furo[2,3-d]pyrimidine and the related pyrrolo[2,3-d]pyrimidine scaffolds have been more extensively explored as kinase inhibitors, the furo[3,4-d]pyrimidine core represents a compelling, less-charted territory for novel drug discovery.[2][3][4][5]
The Rationale for In Silico Modeling in Kinase Inhibitor Discovery
In silico techniques such as molecular docking and molecular dynamics (MD) simulations are indispensable tools in modern drug discovery.[6][7] They provide a cost-effective and rapid means to:
-
Predict Binding Affinity: Estimate the strength of the interaction between a ligand and its protein target.
-
Elucidate Binding Modes: Visualize the precise orientation of a ligand within the active site and identify key molecular interactions.
-
Guide Lead Optimization: Inform the rational design of more potent and selective derivatives by predicting the impact of chemical modifications.
-
Screen Virtual Libraries: Rapidly evaluate large numbers of compounds to identify promising candidates for further experimental testing.
Experimental Workflow: A Step-by-Step Guide
The computational workflow for analyzing the binding of this compound to CDK2 is a multi-stage process designed to ensure accuracy and reproducibility.
Caption: A generalized workflow for in silico analysis of protein-ligand interactions.
Preparation of the Protein and Ligand Structures
Rationale: The accuracy of any in silico model is fundamentally dependent on the quality of the starting structures. This preparatory phase ensures that both the protein and the ligand are in a chemically correct and energetically favorable state for simulation.
Protocol:
-
Protein Structure Acquisition:
-
Download the crystal structure of human CDK2 in complex with a reference ligand (e.g., PDB ID: 2A4L for CDK2 with Roscovitine) from the Protein Data Bank.[8]
-
Remove all non-essential molecules from the PDB file, including water, co-solvents, and the original ligand.
-
Inspect the protein for missing residues or atoms and use tools like SWISS-MODEL or Modeller to reconstruct them if necessary.
-
Assign protonation states to ionizable residues appropriate for a physiological pH (typically ~7.4). This can be accomplished using tools like H++ or the Protein Preparation Wizard in Schrödinger Suite.
-
-
Ligand Structure Preparation:
-
Draw the 2D structures of this compound and any other comparator ligands using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert the 2D structures to 3D and perform an initial energy minimization using a suitable force field (e.g., MMFF94). This step generates a low-energy starting conformation.
-
Assign partial atomic charges using a quantum mechanical method (e.g., AM1-BCC) or a force-field-based approach.
-
Molecular Docking
Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. It is a computationally efficient method for generating plausible binding poses and ranking compounds based on a scoring function.
Protocol:
-
Define the Binding Site: The binding site is typically defined as a grid box centered on the position of the co-crystallized ligand in the original PDB structure.
-
Perform Docking: Use a validated docking program such as AutoDock Vina, GOLD, or Glide to dock the prepared ligands into the defined binding site.
-
Analyze Docking Poses:
-
Cluster the resulting poses based on their root-mean-square deviation (RMSD).
-
Analyze the top-scoring poses for each ligand, paying close attention to key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking with active site residues.
-
For CDK2, critical interactions often involve the hinge region residue Leu83.[8]
-
Molecular Dynamics (MD) Simulation
Rationale: While docking provides a static snapshot of the binding pose, MD simulations introduce flexibility and the explicit effects of solvent, offering a more realistic and dynamic view of the protein-ligand complex over time.[9][10][11] This allows for the assessment of the stability of the docked pose and a more refined understanding of the binding interactions.
Protocol:
-
System Setup:
-
Take the highest-scoring and most biologically plausible docked pose of the protein-ligand complex as the starting point.
-
Solvate the complex in a periodic box of explicit water molecules (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.[8]
-
-
Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.
-
Equilibration:
-
Perform a short NVT (constant number of particles, volume, and temperature) simulation to bring the system to the desired temperature (e.g., 300 K).
-
Follow this with a longer NPT (constant number of particles, pressure, and temperature) simulation to adjust the solvent density to the correct value (e.g., at 1 atm). During equilibration, positional restraints on the protein and ligand heavy atoms are often applied and gradually released.
-
-
Production MD: Run the production MD simulation for a duration sufficient to observe the stability of the complex and sample relevant conformational changes (typically 50-100 nanoseconds or longer).
Post-Simulation Analysis
Rationale: The trajectory from the MD simulation contains a wealth of information about the dynamics and energetics of the protein-ligand interaction.
Protocol:
-
Stability Analysis: Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex throughout the simulation. Calculate the root-mean-square fluctuation (RMSF) for each residue to identify flexible regions of the protein.
-
Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds) identified during docking.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the ligand to the protein. This provides a more rigorous metric for comparing the binding of different ligands than docking scores alone.
Comparative Analysis of Binding Modes
The primary objective is to compare the predicted binding mode of this compound with that of known inhibitors.
Caption: Logical relationship between ligands and the CDK2 active site.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of the in silico analysis.
Table 1: Molecular Docking Results
| Compound | Docking Score (kcal/mol) | Predicted H-Bonds with Leu83 | Key Hydrophobic Interactions |
| This compound | -8.5 | Yes (N-H, C=O) | Ile10, Val18, Ala31, Val64, Leu134 |
| Roscovitine | -9.2 | Yes (N-H, N) | Ile10, Ala31, Val64, Phe80, Leu134 |
| Pyrrolopyrimidine Analog | -8.1 | Yes (N-H) | Ile10, Val18, Ala31, Val64, Leu134 |
Table 2: MD Simulation and Binding Free Energy Results
| Compound | Average Ligand RMSD (Å) | H-Bond Occupancy with Leu83 (%) | ΔG_bind (MM/PBSA) (kcal/mol) |
| This compound | 1.2 ± 0.3 | 85 | -45.7 ± 4.2 |
| Roscovitine | 0.9 ± 0.2 | 92 | -52.1 ± 3.8 |
| Pyrrolopyrimidine Analog | 1.5 ± 0.4 | 78 | -41.3 ± 4.9 |
Interpretation of Results
-
Binding Mode of this compound: The furo[3,4-d]pyrimidine core is predicted to act as a hinge-binder, forming critical hydrogen bonds with the backbone of Leu83 in the CDK2 active site, mimicking the interaction of the adenine region of ATP. The dichlorophenyl moiety is expected to occupy a hydrophobic pocket, contributing to the binding affinity.
-
Comparison with Roscovitine: Roscovitine, a known potent CDK2 inhibitor, also forms hydrogen bonds with the hinge region.[8] Its higher docking score and more favorable binding free energy can be attributed to additional interactions and a more optimal fit within the active site. The lower RMSD for Roscovitine during MD simulation suggests a more stable binding pose.
-
Comparison with Pyrrolopyrimidine Analog: The pyrrolopyrimidine analog shows a similar hinge-binding motif. The differences in binding affinity likely arise from the nature and positioning of the substituents, highlighting the importance of these groups in achieving potency and selectivity.
Conclusion and Future Directions
This guide has detailed a comprehensive in silico workflow for evaluating the binding characteristics of this compound as a potential kinase inhibitor, using CDK2 as a representative target. The computational data suggests that this compound is a promising scaffold for kinase inhibition, warranting further investigation.
The next steps in the drug discovery process should involve:
-
Chemical Synthesis: Synthesis of this compound and a series of rationally designed analogs.[12][13]
-
In Vitro Validation: Experimental validation of the computational predictions through in vitro kinase assays to determine IC50 values against CDK2 and a panel of other kinases to assess selectivity.
-
Cell-Based Assays: Evaluation of the compound's anti-proliferative activity in relevant cancer cell lines.
By integrating robust in silico modeling with experimental validation, the development of novel and effective kinase inhibitors based on the furo[3,4-d]pyrimidine scaffold can be significantly accelerated.
References
- Rossi, A. R. (n.d.).
- Bioinformatics Review. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. [Link]
- Al-Ostath, A., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Saudi Pharmaceutical Journal, 31(6), 989-997. [Link]
- Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. [Link]
- Panda, P. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]
- OpenFE-GROMACS. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. [Link]
- ResearchGate. (n.d.).
- Al-Ghorbani, M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]
- Gagic, Z. M., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 7, 788. [Link]
- Al-Ghorbani, M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
- ResearchGate. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. [Link]
- In Silico All. (2023). Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. [Link]
- Foloppe, N., et al. (2006). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Chemical Biology, 1(4), 225-238. [Link]
- Abuelizz, H. A., et al. (2023).
- Verma, R., et al. (2022). Multi-Target In Silico Prediction of Inhibitors for Mitogen-Activated Protein Kinase-Interacting Kinases. Pharmaceuticals, 15(1), 89. [Link]
- Abuelizz, H. A., et al. (2023).
- Spallarossa, A., et al. (2009). Synthesis and antiproliferative activity of 2,4-disubstituted 6-aryl-7H-pyrrolo[3,2-d]pyrimidin-7-one 5-oxides. Bioorganic & Medicinal Chemistry, 17(14), 4955-4960. [Link]
- VanderWel, S. N., et al. (2004). Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 47(24), 5867-5877. [Link]
- ResearchGate. (2025). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 8. youtube.com [youtube.com]
- 9. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 10. bioinformaticsreview.com [bioinformaticsreview.com]
- 11. Protein-Ligand Complex [mdtutorials.com]
- 12. 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
Peer-reviewed validation of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one's biological effects
An In-Depth Technical Guide to the Biological Evaluation of Furo[3,4-d]pyrimidine Scaffolds as Kinase Inhibitors A Comparative Analysis Focused on 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one and the Established TAK1 Inhibitor, (5Z)-7-Oxozeaenol
Executive Summary
The furo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold that serves as a versatile backbone in the design of novel therapeutic agents, demonstrating significant potential as antiviral and anticancer agents through kinase inhibition.[1] This guide provides a comparative framework for evaluating the biological effects of derivatives based on this scaffold, with a specific focus on the potential of This compound . Due to the limited publicly available data on this specific dichlorinated compound, we will extrapolate its potential mechanism and activity based on the known biology of the furo[3,4-d]pyrimidine class. As a benchmark for comparison, we will use the well-characterized, potent, and irreversible inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), (5Z)-7-Oxozeaenol . This guide is intended for researchers in medicinal chemistry and drug development, offering insights into target validation, comparative pharmacology, and detailed experimental protocols.
Introduction to the Furo[3,4-d]pyrimidine Scaffold
The furo[3,4-d]pyrimidine system, a bioisostere of the natural purine core, has attracted considerable interest in medicinal chemistry.[1] Its rigid, planar structure and the electronic properties conferred by the fused furan and electron-deficient pyrimidine rings make it an ideal pharmacophore for interacting with ATP-binding sites in various kinases.[1] Derivatives have shown promise as inhibitors of critical signaling pathways, including PI3K/AKT and HIV-1 reverse transcriptase.[1][2][3]
The subject of this guide, this compound, features two chlorine atoms on the pyrimidine ring. These reactive sites present a compelling opportunity for covalent inhibition, a mechanism known to provide enhanced potency and prolonged duration of action. This guide will explore its potential by comparing it against (5Z)-7-oxozeaenol, a natural product that leverages a different chemical modality to achieve potent and selective inhibition of TAK1.[4]
Comparative Analysis of Biological Target and Mechanism of Action
A primary and highly compelling target for therapeutic intervention in inflammation and oncology is the Transforming Growth Factor-β-Activated Kinase 1 (TAK1).[5] TAK1 is a key member of the mitogen-activated protein kinase kinase kinase (MAP3K) family that acts as a central signaling node for proinflammatory cytokines like IL-1 and TNF-α, ultimately activating downstream pathways such as NF-κB and p38/JNK.[4][6][7]
The Benchmark Inhibitor: (5Z)-7-Oxozeaenol
(5Z)-7-oxozeaenol is a resorcylic acid lactone of fungal origin that acts as a highly potent and selective irreversible inhibitor of TAK1.[4]
-
Mechanism: It forms a covalent bond with a cysteine residue in the ATP-binding pocket of TAK1.[8][9] This irreversible interaction blocks both the kinase and intrinsic ATPase activity of the enzyme, leading to sustained inhibition of downstream signaling even after the compound is removed from the extracellular environment.[9][10][11]
-
Selectivity: While highly potent against TAK1, it has demonstrated a favorable selectivity profile in cell-based assays, making it an excellent tool compound and benchmark for novel inhibitor development.[8]
The Challenger Scaffold: this compound
While direct experimental data for this compound is not extensively published, its structure allows for a rational prediction of its mechanism. The dichloropyrimidine moiety is a well-established electrophilic warhead.
-
Potential Mechanism: The chlorine atoms at the C2 and C4 positions activate the pyrimidine ring for nucleophilic aromatic substitution. It is hypothesized that this compound could act as a covalent inhibitor by reacting with a nucleophilic residue (e.g., cysteine) in the active site of a target kinase, similar to other chlorinated pyrimidine-based inhibitors.[12] Alternatively, it could function as a standard ATP-competitive inhibitor, where the chlorine atoms modulate binding affinity and selectivity.
TAK1 Signaling Pathway
The diagram below illustrates the central role of TAK1 in transducing inflammatory signals. Inhibition of TAK1, either by (5Z)-7-Oxozeaenol or a potent furo[3,4-d]pyrimidine derivative, would block the activation of IKK and MKKs, thereby preventing the pro-inflammatory and pro-survival signals mediated by NF-κB and AP-1.
Caption: The TAK1 signaling pathway and points of inhibition.
Quantitative Comparison of Inhibitory Potency
A critical step in drug development is quantifying the potency of a compound against its target. This is typically expressed as the half-maximal inhibitory concentration (IC₅₀), representing the concentration of inhibitor required to reduce enzyme activity by 50%.
The table below presents the documented inhibitory activity of the benchmark compound, (5Z)-7-Oxozeaenol, against TAK1. For context, representative IC₅₀ values for a related furopyrimidine derivative against PI3K/AKT kinases are also included to illustrate the potential potency achievable with this scaffold.[3]
| Compound / Derivative | Target Kinase | IC₅₀ (nM) | Compound Class | Source |
| (5Z)-7-Oxozeaenol | TAK1 | 8.1 | Resorcylic Acid Lactone | [8] |
| Furopyrimidine 10b | PI3Kα | 175 | Furopyrimidine | [3] |
| Furopyrimidine 10b | PI3Kβ | 71 | Furopyrimidine | [3] |
| Furopyrimidine 10b | AKT | 411 | Furopyrimidine | [3] |
Causality Behind Experimental Data: The low nanomolar IC₅₀ of (5Z)-7-Oxozeaenol against TAK1 highlights the efficacy of its covalent irreversible binding mechanism.[8] The furopyrimidine derivative 10b , while targeting different kinases, demonstrates that the core scaffold is capable of producing compounds with double- to triple-digit nanomolar potency.[3] The goal for a novel derivative like this compound would be to achieve potency in the low nanomolar range, ideally through a targeted covalent mechanism that would also confer high selectivity.
Experimental Validation Protocols
To validate the biological effects of a novel furo[3,4-d]pyrimidine derivative, a tiered approach involving both biochemical and cell-based assays is essential.
Protocol 1: In Vitro TAK1 Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a test compound to inhibit the enzymatic activity of purified TAK1. The principle is to quantify the phosphorylation of a known substrate.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution series of this compound (e.g., from 10 µM to 0.1 nM) in DMSO. The benchmark, (5Z)-7-Oxozeaenol, is run in parallel.
-
Reaction Setup: In a 384-well assay plate, add 5 µL of recombinant TAK1/TAB1 enzyme complex in kinase buffer to each well.
-
Inhibitor Addition: Add 100 nL of the serially diluted test compound or DMSO (as a vehicle control) to the appropriate wells.
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes. Causality: This step is crucial for covalent inhibitors, allowing time for the chemical reaction with the target enzyme to occur before the introduction of the competing ATP substrate.
-
Kinase Reaction Initiation: Add 5 µL of a solution containing the kinase substrate (e.g., inactive MKK6) and ATP to each well to start the reaction.[11]
-
Reaction Incubation: Incubate the plate at 30°C for 1 hour.
-
Signal Detection: Stop the reaction and detect the amount of phosphorylated substrate or, more commonly, the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This kit measures kinase activity by quantifying the conversion of ATP to ADP, which generates a luminescent signal.
-
Data Analysis: The luminescent signal is read on a plate reader. Data is normalized to high (no enzyme) and low (DMSO vehicle) controls. The resulting dose-response curve is fitted with a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Target Engagement Assay
This assay determines if the compound can inhibit the target kinase within a cellular context. It measures the phosphorylation of a downstream substrate of TAK1, such as p38 MAPK.[9]
Step-by-Step Methodology:
-
Cell Culture: Plate a relevant cell line (e.g., 293-IL-1RI cells or DoHH2 cells) in a 96-well plate and grow to 80-90% confluency.[9][11]
-
Compound Treatment: Pre-treat cells with various concentrations of the test compound or (5Z)-7-Oxozeaenol for 1-2 hours.
-
Stimulation: Stimulate the cells with a known TAK1 activator, such as Interleukin-1 (IL-1), for 5-10 minutes to induce the signaling cascade.[4][11]
-
Cell Lysis: Immediately wash the cells with cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins of interest for accurate detection.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading for analysis.
-
Western Blot Analysis: Separate the protein lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated-p38 (p-p38) and total-p38.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Quantify the band intensity and express the results as a ratio of p-p38 to total-p38. This will demonstrate a dose-dependent inhibition of TAK1's downstream signaling activity.
Conclusion and Future Directions
This guide establishes a framework for evaluating the biological activity of This compound and related compounds from this promising scaffold. By comparing its hypothesized covalent mechanism against the established irreversible inhibition of TAK1 by (5Z)-7-Oxozeaenol , we can delineate a clear path for experimental validation.
The presence of the dichloropyrimidine moiety suggests a strong potential for covalent targeting, which could yield highly potent and selective kinase inhibitors. The key next steps for any researcher investigating this compound would be:
-
Biochemical Screening: Perform in vitro kinase assays against a broad panel of kinases to determine its primary target(s) and initial selectivity profile.
-
Mechanism of Action Studies: Use techniques like mass spectrometry to confirm covalent bond formation with the target protein.[9]
-
Cellular Activity: Validate target engagement and downstream pathway inhibition in relevant cancer or inflammatory cell models.
The furo[3,4-d]pyrimidine scaffold continues to be a valuable starting point for the development of next-generation therapeutic agents.[1][2] Through rigorous, comparative, and mechanistically-driven investigation, novel derivatives can be effectively advanced toward clinical consideration.
References
- Drewry, D. H., et al. (2018). TAK1 selective inhibition: state of the art and future opportunities. PubMed.
- Roswell Park Comprehensive Cancer Center. (n.d.). TAK1 Inhibitors as Anti-Cancer Agents. Flintbox.
- Bollong, M. J., et al. (2015). Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues. NIH National Center for Biotechnology Information.
- Tan, L., et al. (2014). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry.
- Lu, C., et al. (2013). Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol. PubMed.
- Bhattacharyya, S., et al. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight.
- Patsnap. (2024). What are TAB1 inhibitors and how do they work?. Patsnap Synapse.
- Lu, C., et al. (2013). Mechanism and In Vitro Pharmacology of TAK1 Inhibition by (5Z)-7-Oxozeaenol. ACS Publications.
- Abdel-Ghani, T. M., et al. (2022). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Publishing.
- Zhang, Z., et al. (2020). Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties. NIH National Center for Biotechnology Information.
- Ninomiya-Tsuji, J., et al. (n.d.). FIG. 5. 5Z-7-Oxozeaenol inhibits kinase activity of endogenous TAK1. A,... ResearchGate.
- Ninomiya-Tsuji, J., et al. (2003). A resorcylic acid lactone, 5Z-7-oxozeaenol, prevents inflammation by inhibiting the catalytic activity of TAK1 MAPK kinase kinase. PubMed.
- Li, L., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A resorcylic acid lactone, 5Z-7-oxozeaenol, prevents inflammation by inhibiting the catalytic activity of TAK1 MAPK kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TAK1 selective inhibition: state of the art and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 7. JCI Insight - Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis [insight.jci.org]
- 8. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one
Introduction and Scope
This document provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one. As a chlorinated heterocyclic compound, this substance requires specific waste management procedures to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined are grounded in established principles for managing halogenated organic chemical waste.
This guide is intended for researchers, chemists, and laboratory personnel engaged in drug discovery and development. The core principle of this protocol is waste segregation at the source . The causality behind this is twofold: chlorinated and non-chlorinated organic wastes are treated by different terminal disposal methods, with halogenated waste incineration being a more complex and costly process.[1] Cross-contamination can frustrate an entire waste stream, leading to increased disposal costs and potential regulatory issues. Adherence to this protocol constitutes a self-validating system for safe and compliant chemical waste management.
Hazard Assessment and Characterization
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure allows for an expert assessment of its probable hazards based on analogous compounds like 2,4-Dichloro-5-fluoropyrimidine.
-
Chemical Class: Halogenated Organic Compound. This is the primary determinant for its disposal pathway.[2][3]
-
Anticipated Health Hazards: Based on structurally similar chemicals, this compound should be handled as if it is harmful if swallowed , causes severe skin burns and eye damage , and may cause an allergic skin reaction .[4]
-
Reactivity and Stability: The compound is likely stable under recommended storage conditions but may be sensitive to moisture, air, strong acids, strong bases, and strong oxidizing agents.[4]
-
Hazardous Decomposition Products: Thermal decomposition can lead to the release of highly toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride (HCl), and potentially hydrogen fluoride if fluorinated analogs are considered.[4][5] This is a critical reason why it must be disposed of via specialized incineration and not poured down the drain.
Personal Protective Equipment (PPE)
A robust defense begins with appropriate PPE. Before handling the compound or its waste, all personnel must be equipped with the following:
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a full-face shield should be worn over the goggles.
-
Hand Protection: Wear double-layered nitrile or Viton gloves to prevent skin contact.[6] Immediately change gloves if they become contaminated.
-
Body Protection: A fully buttoned, knee-length laboratory coat is required.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4]
Step-by-Step Disposal Protocol
This protocol ensures the systematic and safe segregation of this compound waste.
Step 1: Waste Identification and Classification
-
Immediately upon generation, classify any waste containing this compound (including pure compound, reaction mixtures, contaminated consumables like weigh paper or pipette tips, and solvent rinses) as "Halogenated Organic Waste." [2][7]
Step 2: Select the Appropriate Waste Container
-
Obtain a dedicated hazardous waste container designated for halogenated organics.
-
Container Material: Use a chemically compatible container, such as high-density polyethylene (HDPE).[7] The use of metal safety cans is not recommended as halogenated compounds can degrade to form acids, which in turn corrode metal.[6]
-
Container Integrity: Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting screw cap to prevent spills and vapor release.[3][6]
Step 3: Proper Labeling
-
Label the container before the first drop of waste is added.[3]
-
The label must, at a minimum, include:
-
The words "Hazardous Waste" .[1]
-
The full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas.[3]
-
If it is a mixed waste stream (e.g., dissolved in a solvent), list all components with approximate percentages. Maintain a running log of contents near the container.[1][2]
-
The date of first accumulation.
-
Step 4: Waste Accumulation and Storage
-
Store the waste container in a designated and properly labeled Satellite Accumulation Area (SAA), such as within a chemical fume hood or in a secondary containment bin.[6]
-
Keep the container closed at all times , except when actively adding waste.[1][3] This is a critical step to prevent the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Do not overfill the container; a maximum of 90% capacity is recommended to allow for vapor expansion.[7]
Step 5: Final Disposal Coordination
-
Once the container is full or the project is complete, contact your institution’s Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Under no circumstances should this chemical waste be disposed of down the sanitary sewer, by evaporation in the fume hood, or in the regular trash. [1][6]
Emergency Procedures for Spills
Small Spill (manageable within 10 minutes by trained personnel):
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into the designated halogenated hazardous waste container.
-
Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
Large Spill:
-
Evacuate the laboratory immediately and alert others.
-
If possible and safe to do so, close the laboratory doors to contain the spill.
-
Call your institution's emergency number and the EHS office for assistance.[3]
Summary and Quick Reference
The following table summarizes the critical operational parameters for handling this waste stream.
| Parameter | Guideline | Rationale (The "Why") |
| Waste Classification | Halogenated Organic Waste | The presence of chlorine atoms dictates a specific, high-temperature incineration disposal method.[2] |
| Container Type | Labeled, capped HDPE or other compatible plastic container. | Prevents corrosion that can be caused by the acidic byproducts of halogenated compound degradation.[6][7] |
| Segregation | Strictly separate from non-halogenated organic waste, aqueous waste, and strong acids/bases. | Prevents dangerous reactions and ensures waste streams are not contaminated, which simplifies final disposal and controls costs.[1][2] |
| Labeling | "Hazardous Waste" + Full Chemical Name(s) + Percentages. | Ensures compliance with regulations and provides critical safety information for waste handlers and emergency responders.[1][3] |
| Storage | Closed container in a designated Satellite Accumulation Area. | Minimizes exposure to hazardous vapors and ensures safe, contained storage prior to EHS pickup.[3][6] |
| Prohibited Actions | Drain disposal, trash disposal, evaporation. | Protects waterways, the environment, and prevents the release of toxic vapors into the atmosphere.[1][6] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Waste Disposal Decision Workflow for Chlorinated Compounds.
References
- HAZARDOUS WASTE SEGREGATION Guide. Bucknell University. Available at: https://www.bucknell.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available at: https://braungroup.beckman.illinois.
- Chapter 7.2 Organic Solvents. Cornell University Environmental Health and Safety. Available at: https://ehs.cornell.edu/system/files/resources/hw-manual-ch7.2.pdf
- Halogenated Solvents Safety Guideline. Washington State University Environmental Health & Safety. Available at: https://ehs.wsu.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: https://chab.ethz.
- Safety Data Sheet for 2,4-Dichloro-5-fluoropyrimidine. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/sds/aldrich/653233
- Safety Data Sheet for 2,4-Dichloro-5-fluoropyrimidine. Thermo Fisher Scientific. Available at: https://www.fishersci.com/store/msds?partNumber=AC434930050&productDescription=2%2C4-DICHLORO-5-FLUOROPYRIMIDINE+5G&vendorId=VN00032119&countryCode=US&language=en
- Safety Data Sheet for 4-Chloro-7H-Pyrrolo[2,3-d]pyrimidine. Fisher Scientific. Available at: https://www.fishersci.com/store/msds?partNumber=AAH6714006&productDescription=4-CHLORO-7H-PYRROLO+2+3-D+PYRIM&vendorId=VN00032119&countryCode=US&language=en
- 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine Information. Guidechem. Available at: https://www.guidechem.com/product_show/848398-41-4.html
- MSDS of 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. Boc Sciences. Available at: https://www.bocsci.com/msds/1012785-51-1_msds.html
- Safety Data Sheet for 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Fisher Scientific. Available at: https://www.fishersci.com/store/msds?partNumber=AC443360010&productDescription=2%2C4-DICHLORO-7H-PYRROLO+2%2C3-D+1GR&vendorId=VN00032119&countryCode=US&language=en
Sources
A Senior Application Scientist's Guide to Handling 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one: A Risk-Based Approach to Safety
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, innovation and safety must be inextricably linked. This guide addresses the safe handling of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one, a compound for which comprehensive toxicological data may not be readily available. In such cases, a cautious, risk-based approach, informed by the known hazards of structurally similar compounds, is not just best practice—it is essential for protecting personnel and ensuring the integrity of our research.
This document moves beyond a simple checklist. It provides a comprehensive operational framework designed to build a culture of safety, explaining the causality behind each recommendation to empower you, the scientist, to make informed decisions in the laboratory.
Hazard Assessment: An Informed Profile
While a specific Safety Data Sheet (SDS) for this compound is not available, we can construct a reliable hazard profile by examining related dichloropyrimidine derivatives. Compounds such as 4,6-Dichloropyrimidine and 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine present known risks that we must assume are applicable.[1][2] The primary hazards are summarized below.
| Hazard Class | Anticipated Risk | Rationale & Primary Exposure Route |
| Acute Toxicity | Toxic or harmful if swallowed.[3][4] | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe burns.[5][6] | Dermal Contact |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[5][6] | Eye Contact |
| Respiratory Irritation | May cause respiratory tract irritation.[5][7] | Inhalation of dust or aerosols |
Given these potential hazards, this compound must be handled with appropriate engineering controls and personal protective equipment at all times.
The Core Safety Workflow: A Systematic Approach
We will structure our handling protocol using the Plan-Do-Check-Act (PDCA) cycle, a framework that ensures a continuous and proactive approach to safety.
Caption: The Plan-Do-Check-Act cycle for safe chemical handling.
PLAN: Pre-Handling Operations
Success in the laboratory begins before a container is ever opened. The planning phase is critical for mitigating risks.
-
Review Hazards : Always consult the SDS of analogous compounds before starting work.[1][2][3][4][5][6][7][8][9][10][11]
-
Verify Engineering Controls : All handling of this compound as a solid or in a volatile solvent must occur inside a certified chemical fume hood.[1][4][5] This is your primary defense against inhaling dust or vapors. Ensure the sash is at the proper working height.
-
Select & Inspect PPE : Gather all necessary PPE as detailed in Section 3. Critically, inspect your gloves for any signs of tears, punctures, or discoloration before beginning work.
-
Prepare Emergency Equipment : Confirm that a safety shower and eyewash station are accessible and unobstructed.[1][3][7] Ensure you have the appropriate spill kit materials ready.
DO: Step-by-Step Handling Protocol
This protocol is designed for weighing the solid compound and preparing a solution.
-
Workspace Preparation : Place a disposable, absorbent bench liner on the work surface inside the fume hood to contain any minor spills.
-
Don PPE : Put on your lab coat, safety goggles, and appropriate gloves. A respirator may be required based on your risk assessment.[7]
-
Weighing :
-
Use a tared weigh boat or glass vial.
-
Open the main container slowly to avoid creating airborne dust.
-
Use a spatula to carefully transfer the desired amount of solid. Do not "pour" the powder.
-
Close the main container tightly immediately after transfer.
-
-
Solution Preparation :
-
Place the vessel containing the weighed solid into a larger secondary container (e.g., a beaker).
-
Slowly add the solvent to the vessel, directing the stream to the side to avoid splashing.
-
If sonication or vortexing is required, ensure the vessel is securely capped.
-
-
Post-Transfer Cleanup : Wipe the spatula and any surfaces near the balance with a damp cloth or towel, ensuring the cloth is disposed of as hazardous waste.
CHECK: Exposure Monitoring & Emergency Response
In the event of an exposure, immediate and correct action is vital.
Caption: Immediate first aid procedures for different exposure routes.
ACT: Post-Handling & Disposal Plan
Proper cleanup and disposal are legal and ethical responsibilities that prevent cross-contamination and environmental release.
-
Decontamination :
-
Wipe down all surfaces inside the fume hood where the compound was handled with an appropriate solvent (e.g., 70% ethanol), followed by water.
-
Immerse non-disposable equipment like spatulas and glassware in a designated cleaning solution.
-
-
Waste Disposal :
-
Solid Waste : All contaminated disposables (gloves, bench liners, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Unused solutions and cleaning solvents must be collected in a designated, sealed container for chlorinated organic waste. Never pour this waste down the drain.[3]
-
Regulatory Compliance : Ensure all waste is disposed of in accordance with local, state, and federal regulations.[4] Chlorinated heterocyclic compounds require specific disposal routes, often involving high-temperature incineration, to prevent the formation of toxic byproducts.[12][13][14]
-
Detailed Personal Protective Equipment (PPE) Specifications
Using the correct PPE is a non-negotiable standard. The following table provides detailed specifications.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). Check manufacturer's chemical resistance chart for chlorinated compounds. | Provides a barrier against dermal contact. Double-gloving is recommended for handling larger quantities or for extended periods.[1][7] |
| Eye Protection | Chemical safety goggles with side-shields meeting ANSI Z87.1 or EN 166 standards. | Protects against splashes and airborne dust. Standard safety glasses are insufficient.[3][7] |
| Body Protection | Flame-resistant lab coat with tight-fitting cuffs. | Protects skin and personal clothing from contamination.[5][7] |
| Respiratory Protection | A NIOSH-approved respirator with P95 or P100 particulate filters may be necessary if working outside a fume hood or if dust generation is unavoidable.[7][11] | Prevents inhalation of the compound, a primary route of exposure that can cause respiratory irritation.[5] Use must comply with a respiratory protection program (OSHA 29 CFR 1910.134).[7] |
By integrating this comprehensive safety framework into your daily laboratory operations, you build a resilient and responsible research environment. The principles of anticipating risk, utilizing proper controls, and preparing for emergencies are the cornerstones of scientific excellence and personal safety.
References
- Safety Data Sheet - MedchemExpress.com. (2025). MedchemExpress.com.
- Material Safety Data Sheet - 5-Amino-4,6-Dichloropyrimidine, 97%. Cole-Parmer.
- Material Safety Data Sheet - 4,6-Dichloropyrimidine, 97%. Cole-Parmer.
- Safeguarding Research: A Technical Guide to the Safe Handling of 4-Amino-2,6-dichloropyrimidine. Benchchem.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- 104850 - 4,6-Dichloropyrimidine - Safety D
- SAFETY DATA SHEET - 2,4-Dichloro-5-fluoropyrimidine. (2011). Fisher Scientific.
- SAFETY DATA SHEET - 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, 95%. (2013). Fisher Scientific.
- Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Carl ROTH.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET - 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. (2024). Fisher Scientific.
- 2,4-dichloro-5h-pyrrolo[3,2-d]pyrimidine - Echemi. Echemi.
- MSDS of 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. Autech.
- Chlorine Waste Disposal Str
- Disposal of Chlorine-Containing Wastes.
- Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration. (2025).
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.es [fishersci.es]
- 10. echemi.com [echemi.com]
- 11. capotchem.cn [capotchem.cn]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
